molecular formula C6H2ClIN2S B1418666 4-Chloro-6-iodothieno[2,3-d]pyrimidine CAS No. 552295-08-6

4-Chloro-6-iodothieno[2,3-d]pyrimidine

Cat. No.: B1418666
CAS No.: 552295-08-6
M. Wt: 296.52 g/mol
InChI Key: CIDKBLUFACXVRN-UHFFFAOYSA-N
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Description

4-Chloro-6-iodothieno[2,3-d]pyrimidine is a useful research compound. Its molecular formula is C6H2ClIN2S and its molecular weight is 296.52 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-chloro-6-iodothieno[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2ClIN2S/c7-5-3-1-4(8)11-6(3)10-2-9-5/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIDKBLUFACXVRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC2=C1C(=NC=N2)Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2ClIN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

552295-08-6
Record name 4-chloro-6-iodothieno[2,3-d]pyrimidine
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Foundational & Exploratory

4-Chloro-6-iodothieno[2,3-d]pyrimidine CAS number

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-Chloro-6-iodothieno[2,3-d]pyrimidine

Authored by: A Senior Application Scientist

Introduction

In the landscape of modern medicinal chemistry and drug discovery, the strategic design of molecular scaffolds is paramount. Heterocyclic compounds, in particular, form the backbone of a vast number of therapeutic agents due to their ability to present functional groups in precise three-dimensional orientations, enabling specific interactions with biological targets. Among these, the thieno[2,3-d]pyrimidine core is a "privileged scaffold," particularly in the development of kinase inhibitors. This guide provides a comprehensive technical overview of This compound , a key building block whose strategic functionalization offers a powerful platform for the synthesis of targeted therapeutics. We will delve into its core properties, reactivity, synthetic utility, and the analytical methodologies crucial for its application.

Core Compound Identification and Physicochemical Properties

This compound is a bifunctionally halogenated heterocyclic compound designed for sequential and selective chemical modification. Its structure presents two distinct reactive centers, making it a highly versatile intermediate for constructing complex molecular architectures.

Chemical Structure:

Caption: Structure of this compound

Core Properties Summary:

PropertyValueSource(s)
CAS Number 552295-08-6[1][2][3][4][5][6]
Molecular Formula C₆H₂ClIN₂S[1][3][5]
Molecular Weight 296.51 g/mol [5][7]
Appearance Solid[1]
Purity Typically ≥97%[1][2]
Storage Conditions 2-8°C, Keep in dark place, Inert atmosphere[1]
Synonyms This compound[1]

Reactivity Profile and Strategic Synthesis

The primary value of this compound lies in the differential reactivity of its two halogen substituents. This allows for a programmed, stepwise elaboration of the core, enabling the construction of diverse chemical libraries for screening and lead optimization.

  • At the C4-Position (Chloro group): The chlorine atom is attached to an electron-deficient pyrimidine ring. This makes it a prime site for Nucleophilic Aromatic Substitution (SNAr) . This reaction is fundamental for introducing amine functionalities, which are often crucial for establishing key hydrogen bond interactions within the ATP-binding pocket of protein kinases.

  • At the C6-Position (Iodo group): The iodine atom on the thiophene ring is an excellent leaving group for Palladium-Catalyzed Cross-Coupling Reactions . The C-I bond is significantly more reactive towards oxidative addition to a Pd(0) catalyst than the C-Cl bond on the pyrimidine ring.[8] This reactivity difference is the cornerstone of its synthetic utility, allowing for selective C-C or C-Heteroatom bond formation at the C6 position while leaving the C4-chloro group intact for subsequent modification.

G cluster_0 This compound Core cluster_1 Reactivity at C4-Position cluster_2 Reactivity at C6-Position Core C₆H₂ClIN₂S SNAr Nucleophilic Aromatic Substitution (SNAr) e.g., Buchwald-Hartwig Amination Core->SNAr Higher energy barrier (less reactive) Coupling Pd-Catalyzed Cross-Coupling e.g., Suzuki Coupling Core->Coupling Lower energy barrier (more reactive) Amine Introduction of Amine Moiety (R-NH₂) Forms key H-bonds SNAr->Amine Aryl Introduction of Aryl/Heteroaryl Moiety (Ar-) Modulates PK/PD properties Coupling->Aryl

Caption: Differential reactivity of this compound.

Application in Kinase Inhibitor Synthesis: A Methodological Overview

The thieno[2,3-d]pyrimidine scaffold is a bioisostere of the purine core of ATP, making it an ideal starting point for designing ATP-competitive kinase inhibitors.[9] The dual reactivity of this compound allows for a modular synthesis approach to rapidly generate a library of potential inhibitors. A common strategy involves a two-step sequence: a Suzuki coupling at the C6 position followed by a Buchwald-Hartwig amination at the C4 position.

workflow start This compound step1 Step 1: Suzuki Coupling (Ar-B(OH)₂, Pd Catalyst, Base) Selective reaction at C6-Iodo start->step1 intermediate 4-Chloro-6-aryl-thieno[2,3-d]pyrimidine step1->intermediate step2 Step 2: Buchwald-Hartwig Amination (R-NH₂, Pd Catalyst, Base) Reaction at C4-Chloro intermediate->step2 end Final Kinase Inhibitor Candidate (4-Amino-6-aryl-thieno[2,3-d]pyrimidine) step2->end

Caption: General synthetic workflow for kinase inhibitor development.

Protocol 1: C6-Selective Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for the palladium-catalyzed coupling of an arylboronic acid to the C6 position. The higher reactivity of the C-I bond ensures high selectivity.[8]

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)

  • Base (e.g., K₂CO₃ or Na₂CO₃, 2.0-3.0 eq)[10]

  • Degassed solvent (e.g., Toluene/Ethanol/Water mixture or Dioxane)[10]

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, and the base.

  • Add the palladium catalyst to the flask.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to 80-110°C and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the mixture to room temperature.

  • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the 4-chloro-6-aryl-thieno[2,3-d]pyrimidine intermediate.

Protocol 2: C4-Selective Buchwald-Hartwig Amination

This protocol outlines the subsequent amination at the C4-chloro position. This reaction is a cornerstone of modern medicinal chemistry for constructing C-N bonds.[11][12]

Materials:

  • 4-Chloro-6-aryl-thieno[2,3-d]pyrimidine intermediate (1.0 eq)

  • Primary or secondary amine (1.1-1.5 eq)

  • Palladium pre-catalyst and ligand (e.g., Pd₂(dba)₃ with XPhos or other Buchwald ligands)[12]

  • Base (e.g., NaOt-Bu or Cs₂CO₃)[13]

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium pre-catalyst, ligand, and base to a dry Schlenk flask.

  • Add the 4-chloro-6-aryl-thieno[2,3-d]pyrimidine intermediate and the amine.

  • Add the anhydrous, degassed solvent.

  • Seal the flask and heat the mixture, typically between 80-110°C.

  • Monitor the reaction for consumption of the starting material by TLC or LC-MS.

  • Once complete, cool the reaction to room temperature and quench carefully with water or a saturated aqueous ammonium chloride solution.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the final product by flash chromatography or preparative HPLC.

Role in Modulating Cellular Signaling

Many kinase inhibitors developed from pyrimidine-based scaffolds target key nodes in cellular signaling pathways that are often dysregulated in diseases like cancer. For instance, an inhibitor derived from this scaffold could potentially target a Receptor Tyrosine Kinase (RTK) or a downstream kinase like MEK or ERK in the MAPK/ERK pathway, thereby blocking signals that lead to uncontrolled cell proliferation.

pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation Inhibitor Thieno[2,3-d]pyrimidine Inhibitor Inhibitor->RAF Inhibition

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the final compounds.

  • High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the starting material, intermediates, and the final product. A reversed-phase C18 column with a water/acetonitrile gradient is a common method.[14]

  • Mass Spectrometry (MS): Provides confirmation of the molecular weight of the synthesized compounds, aiding in structural verification.[15]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for unambiguous structure elucidation, confirming the regioselectivity of the coupling and substitution reactions by analyzing chemical shifts and coupling constants.

Safety and Handling

As with all laboratory chemicals, proper safety precautions are required.

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

  • GHS Pictogram: GHS07 (Exclamation mark).[1]

  • Precautions: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]

  • Handling: Always handle in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.

Conclusion

This compound is more than just a chemical intermediate; it is a strategically designed tool for the efficient discovery and development of novel therapeutics. Its well-defined and differential reactivity at the C4 and C6 positions provides chemists with a reliable and modular platform for synthesizing complex molecules, particularly ATP-competitive kinase inhibitors. Understanding its properties, reactivity, and the associated synthetic protocols is essential for any researcher aiming to leverage this powerful scaffold in the pursuit of next-generation medicines.

References

  • 4-CHLORO-6-IODO-THIENO[2,3-D]PYRIMIDINE | CAS#:552295-08-6 | Chemsrc. (n.d.). Retrieved from [Link]

  • 4-Chloro-6-iodothieno(3,2-d)pyrimidine | C6H2ClIN2S | CID 46835550 - PubChem. (n.d.). Retrieved from [Link]

  • 4-Chloro-6-Iodothieno[3,2-D]Pyrimidine - ChemBK. (2024, April 9). Retrieved from [Link]

  • 4-Chloro-6-iodo-7H-pyrrolo(2,3-d)pyrimidine | C6H3ClIN3 | CID 45789732 - PubChem. (n.d.). Retrieved from [Link]

  • Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved from [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30). Retrieved from [Link]

  • Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - NIH. (n.d.). Retrieved from [Link]

  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Design and synthesis of novel protein kinase CK2 inhibitors on the base of 4-aminothieno[2,3-d]pyrimidines - PubMed. (n.d.). Retrieved from [Link]

  • One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC - NIH. (n.d.). Retrieved from [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. (2024, April 3). Retrieved from [Link]

  • Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC. (n.d.). Retrieved from [Link]

  • The Buchwald-Hartwig Amination Reaction - YouTube. (2012, April 6). Retrieved from [Link]

  • Scheme 1: Use of 2,4,6-trichloropyrimidine as a core scaffold. Reagents... - ResearchGate. (n.d.). Retrieved from [Link]

  • Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines - Comptes Rendus de l'Académie des Sciences. (n.d.). Retrieved from [Link]

  • This compound - Appretech Scientific Limited. (n.d.). Retrieved from [Link]

  • 4-CHLORO-6-IODO-THIENO[2,3-D]PYRIMIDINE [CAS - Ivy Fine Chemicals. (n.d.). Retrieved from [Link]

  • Synthesis of 4-chloro-6-ethoxy-2-(methylthio)pyrimidine (5) and... - ResearchGate. (n.d.). Retrieved from [Link]

  • Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines - Thieme Chemistry. (n.d.). Retrieved from [Link]

  • 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine - MDPI. (n.d.). Retrieved from [Link]

  • 4-Chlorothieno[2,3-d]pyrimidine | C6H3ClN2S | CID 736618 - PubChem. (n.d.). Retrieved from [Link]

  • US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine - Google Patents. (n.d.).
  • Hydrophilic Interaction Liquid Chromatography Coupled to Mass Spectrometry and Multivariate Analysis of the De Novo Pyrimidine Pathway Metabolites - MDPI. (n.d.). Retrieved from [Link]

Sources

A Technical Guide to the Physicochemical Properties and Characterization of 4-Chloro-6-iodothieno[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Abstract

4-Chloro-6-iodothieno[2,3-d]pyrimidine is a halogenated heterocyclic compound of significant interest in medicinal chemistry and drug development. As a bioisostere of the natural purine adenine, the thieno[2,3-d]pyrimidine scaffold serves as a privileged structure for the design of targeted therapeutics.[1] This guide provides a comprehensive technical overview of the core physicochemical properties, analytical characterization, and chemical reactivity of this compound. We present field-proven protocols for identity and purity verification, discuss the compound's stability and handling considerations, and contextualize its application as a versatile intermediate in the synthesis of potent kinase inhibitors and other biologically active molecules. This document is intended for researchers, chemists, and drug development professionals who utilize this key building block in their synthetic and discovery programs.

Introduction: The Thieno[2,3-d]pyrimidine Scaffold in Drug Discovery

The thieno[2,3-d]pyrimidine core is a cornerstone in modern medicinal chemistry, recognized for its broad therapeutic potential. Its structural similarity to the purine bases found in DNA and RNA allows it to effectively interact with a wide range of biological targets.[1] Consequently, derivatives of this scaffold have been successfully developed as potent inhibitors of critical signaling proteins implicated in cancer and inflammatory diseases.

Key therapeutic targets modulated by thieno[2,3-d]pyrimidine derivatives include:

  • Phosphoinositide 3-Kinases (PI3K): Crucial enzymes in cell growth and survival pathways, making them a major target in oncology.[2]

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth.[3]

  • Topoisomerase II: Enzymes that regulate DNA topology and are vital for cell division, representing another important anticancer target.[4]

  • Phosphodiesterase 4B (PDE4B): Involved in inflammatory pathways, making its inhibitors relevant for treating inflammatory conditions.[5]

The subject of this guide, this compound, is a strategically functionalized intermediate. The two distinct halogen atoms—a chlorine at the 4-position and an iodine at the 6-position—provide orthogonal reactivity, enabling sequential and site-selective modifications. This dual functionality makes it an exceptionally valuable building block for constructing complex molecular architectures and exploring structure-activity relationships (SAR) in drug discovery campaigns.

Chemical Identity and Structure

Proper identification is the first step in any scientific investigation. The fundamental identifiers for this compound are summarized below.

IdentifierValueSource
IUPAC Name This compound[6]
CAS Number 552295-08-6[6][7][8]
Molecular Formula C₆H₂ClIN₂S[6][8]
Molecular Weight 296.51 g/mol [8][9]
Canonical SMILES C1=C(SC2=C1C(=NC=N2)Cl)I[8]
InChI Key CIDKBLUFACXVRN-UHFFFAOYSA-N[6]

graph "chemical_structure" {
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node [shape=plaintext, fontname="Arial", fontsize=12, fontcolor="#202124"];
edge [fontname="Arial", fontsize=10, color="#5F6368"];

// Atom nodes N1 [label="N", pos="0,1.2!"]; C2 [label="C", pos="-1.2,0.6!"]; N3 [label="N", pos="-1.2,-0.6!"]; C4 [label="C", pos="0,-1.2!"]; C4a [label="C", pos="1.2,-0.6!"]; C5 [label="C", pos="2.4,-1.2!"]; C6 [label="C", pos="3.0,0!"]; C6a [label="C", pos="2.4,1.2!"]; S7 [label="S", pos="1.2,1.8!"]; H2[label="H", pos="-2.0,1.0!"]; H5[label="H", pos="2.4,-2.0!"]; Cl [label="Cl", pos="0,-2.4!"]; I[label="I", pos="4.2,0!"];

// Bonds N1 -- C2 [label=""]; C2 -- N3 [label=""]; N3 -- C4 [label=""]; C4 -- C4a [label=""]; C4a -- C6a [label=""]; C6a -- N1 [label=""]; C4a -- C5 [label=""]; C5 -- C6 [label=""]; C6 -- C6a [label=""]; C6a -- S7 [label=""]; S7 -- C5 [label=""];

// Double bonds (rendered by drawing parallel lines or using label) edge [style=bold, len=1.0]; N1 -- C6a; C2 -- N3; C4 -- C4a; C5 -- C6;

// Substituents edge [style=solid, len=1.2]; C2 -- H2; C5 -- H5; C4 -- Cl; C6 -- I; }

Caption: Chemical structure of this compound.

Core Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior in experimental settings, from reaction conditions to formulation and biological assays.

PropertyValue / DescriptionRationale & Insights
Appearance Reported as a solid.[6] Expected to be a white to off-white or pale yellow crystalline solid.The planar, fused heterocyclic ring system promotes efficient crystal packing, resulting in a solid state at room temperature. Color may arise from minor impurities or chromophoric characteristics of the conjugated system.
Solubility No specific experimental data is published. By analogy to related structures, it is expected to be soluble in polar aprotic organic solvents like DMSO and DMF, with limited solubility in alcohols like ethanol and very poor solubility in water.The rigid, nonpolar aromatic core dominates the molecule's character, limiting aqueous solubility. The nitrogen atoms offer some hydrogen bond accepting capability, but this is insufficient to overcome the hydrophobicity of the overall structure.
Melting Point Experimental value not found in the reviewed literature. The isomeric compound, 4-Chloro-6-iodothieno[3,2-d]pyrimidine, has a reported melting point of 178-180 °C.[10]A relatively high melting point is expected due to the planar structure and high molecular weight, which contribute to strong intermolecular forces (van der Waals and dipole-dipole) in the crystal lattice.
Stability Stable under recommended storage conditions. Sensitive to strong acids, bases, and potentially prolonged exposure to moisture.[11]The chloro-substituent at the electron-deficient pyrimidine ring is susceptible to nucleophilic attack, which can be catalyzed by strong acids or bases. The thiophene ring can also be sensitive to strong oxidizing agents.
Storage Store in a cool (2-8°C), dark place under an inert atmosphere (e.g., Argon or Nitrogen).This preventative measure minimizes degradation from light, moisture, and atmospheric oxygen, preserving the compound's purity over time.

Analytical Characterization Workflow

As a Senior Application Scientist, I emphasize that robust, orthogonal analytical methods are non-negotiable for ensuring the identity, purity, and quality of any starting material. The following workflow is a self-validating system for the characterization of this compound.

Analytical_Workflow cluster_prep Step 1: Sample Preparation cluster_analysis Step 2: Orthogonal Analysis cluster_confirm Step 3: Data Integration & Confirmation Prep Dissolve sample in appropriate solvent (e.g., DMSO, Acetonitrile) HPLC Purity Assessment (RP-HPLC) Prep->HPLC Inject NMR Structural Elucidation (¹H & ¹³C NMR) Prep->NMR Analyze MS Mass Verification (LC-MS / ESI-MS) HPLC->MS Analyze Eluent Confirm Confirm Identity, Purity >95% & Structural Integrity HPLC->Confirm MS->Confirm NMR->Confirm

Caption: A standard workflow for the analytical validation of key synthetic intermediates.

Chromatographic Purity Assessment (RP-HPLC)

Expertise: Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard for assessing the purity of small organic molecules. The choice of a C18 stationary phase is based on its hydrophobicity, which provides excellent retention and separation for aromatic compounds like this one.

Protocol:

  • System Preparation: Equilibrate a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) with a mobile phase of 50:50 Acetonitrile:Water at a flow rate of 1.0 mL/min.

  • Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in Acetonitrile or DMSO.

  • Injection: Inject 5-10 µL of the sample solution.

  • Detection: Monitor the elution profile using a UV detector at 254 nm and 280 nm. The aromatic nature of the thienopyrimidine core ensures strong absorbance at these wavelengths.

  • Analysis: A pure sample should yield a single major peak. Purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks.

Structural Elucidation via Spectroscopy

Trustworthiness: Combining mass spectrometry and NMR spectroscopy provides an unambiguous confirmation of the molecule's identity. MS confirms the mass-to-charge ratio (and thus, the molecular weight), while NMR provides detailed information about the chemical environment of each atom in the structure.

Mass Spectrometry (ESI-MS) Protocol:

  • Method: Use Electrospray Ionization (ESI) in positive ion mode, as the pyrimidine nitrogens can be readily protonated.

  • Sample Infusion: Infuse a dilute solution (10-50 µg/mL) of the sample in Acetonitrile/Methanol directly into the mass spectrometer.

  • Data Acquisition: Scan a mass range from m/z 100 to 500.

  • Expected Result: Look for the protonated molecular ion [M+H]⁺ at approximately m/z 297.5. A critical validation step is to observe the characteristic isotopic pattern for a molecule containing one chlorine atom: a peak at [M+H]⁺ and another peak at [M+2+H]⁺ with an intensity ratio of approximately 3:1.[12]

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the compound in 0.6 mL of a deuterated solvent, such as DMSO-d₆ or CDCl₃.

  • ¹H NMR Acquisition: Acquire a proton NMR spectrum.

    • Expected Signals: Two singlets are expected in the aromatic region (typically δ 7.0-9.0 ppm). One corresponds to the proton at the 2-position of the pyrimidine ring, and the other to the proton at the 5-position of the thiophene ring. The exact chemical shifts will be influenced by the electron-withdrawing effects of the surrounding heteroatoms and halogens.

  • ¹³C NMR Acquisition: Acquire a carbon-13 NMR spectrum.

    • Expected Signals: Six distinct signals are expected for the six carbon atoms in the heterocyclic core. The chemical shifts will provide information about the electronic environment of each carbon.

Reactivity, Handling, and Safety

Authoritative Grounding: The reactivity of this compound is dictated by its electronic structure. The pyrimidine ring is electron-deficient, making the C4 position highly electrophilic and susceptible to Nucleophilic Aromatic Substitution (SₙAr).[11] The C6-Iodo bond is a classic handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck). This orthogonal reactivity is the molecule's greatest synthetic asset.

Safe Handling: Based on available safety data, this compound should be handled with care in a well-ventilated fume hood.[6]

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[6]

  • Precautionary Codes: P261 (Avoid breathing dust), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[6]

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.

Medicinal_Chemistry_Applications Main This compound SnAr SₙAr at C4 (e.g., + Amines, Alcohols) Main->SnAr Coupling Cross-Coupling at C6 (e.g., Suzuki, Sonogashira) Main->Coupling PI3K PI3K Inhibitors SnAr->PI3K Other Other Kinase Inhibitors (e.g., PDE4B) SnAr->Other VEGFR2 VEGFR-2 Inhibitors Coupling->VEGFR2 TopoII Topoisomerase II Inhibitors Coupling->TopoII

Caption: Synthetic utility of this compound in drug discovery.

Conclusion

This compound is more than just a chemical; it is an enabling tool for innovation in therapeutic design. Its well-defined physicochemical properties, combined with its predictable and versatile reactivity, make it an ideal starting point for the synthesis of targeted molecular libraries. A thorough understanding and analytical validation of this key intermediate, as outlined in this guide, are critical first steps toward the successful discovery and development of next-generation medicines.

References

  • El-Gamal, M. I., & Oh, C. H. (2019). Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. Bioorganic & Medicinal Chemistry, 27(10), 1941-1955.

  • Eissa, I. H., et al. (2021). Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. Bioorganic Chemistry, 112, 104947.

  • Gao, C., et al. (2021). Discovery of new thieno[2,3-d]pyrimidine and thiazolo[5,4-d]pyrimidine derivatives as orally active phosphoinositide 3-kinase inhibitors. Bioorganic & Medicinal Chemistry, 29, 115890.

  • Reddy, T. S., et al. (2015). Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation. Organic & Biomolecular Chemistry, 13(22), 6364-6379.

  • Motawi, A. M., et al. (2025). Thieno[2,3-d]pyrimidine derivatives as topoisomerase II inhibitors: design, synthesis, anticancer evaluation, and in silico studies. Bioorganic Chemistry, 164, 108839.

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  • Srini Chem. (n.d.). Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry. Retrieved December 31, 2025, from

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  • ChemBK. (2024). 4-Chloro-6-Iodothieno[3,2-D]Pyrimidine. Retrieved December 31, 2025, from

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  • PubChem. (n.d.). 4-Chloro-6-iodo-7H-pyrrolo(2,3-d)pyrimidine. National Center for Biotechnology Information. Retrieved December 31, 2025, from

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  • ChemicalBook. (n.d.). 4-CHLORO-6-ETHYLTHIENO[2,3-D]PYRIMIDINE Property. Retrieved December 31, 2025, from

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  • Hafez, H. N., El-Gazzar, A. R. B. A., & Nawwar, G. A. M. (2008). Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines. Molecules, 13(6), 1225-1241.

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4-Chloro-6-iodothieno[2,3-d]pyrimidine molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-Chloro-6-iodothieno[2,3-d]pyrimidine

Executive Summary: this compound is a halogenated heterocyclic compound that serves as a pivotal building block in organic synthesis and medicinal chemistry. Its unique thieno[2,3-d]pyrimidine core, functionalized with both a reactive chloro group and an iodo group, offers multiple avenues for synthetic diversification. This guide provides a comprehensive overview of its chemical properties, molecular weight, potential synthetic strategies, applications, and critical safety protocols, tailored for professionals in research and drug development. The strategic positioning of its functional groups makes it a valuable precursor for creating complex molecular architectures, particularly in the pursuit of novel therapeutic agents.

Core Chemical and Physical Properties

This compound is a solid organic compound at room temperature. The structural integrity and utility of this molecule are defined by its physicochemical properties, which are crucial for its application in synthetic chemistry. Proper storage conditions, such as in an inert atmosphere at 2-8°C and protected from light, are recommended to maintain its stability and purity.

A summary of its key identifiers and properties is presented below:

PropertyValueSource(s)
Molecular Weight 296.5 g/mol [1]
Monoisotopic Mass 295.8672 Da[2]
Molecular Formula C₆H₂ClIN₂S[1][2]
CAS Number 552295-08-6[3][4]
Physical Form Solid
Purity Typically ≥97%
InChI Key CIDKBLUFACXVRN-UHFFFAOYSA-N
Canonical SMILES C1=C(SC2=C1C(=NC=N2)Cl)I[1][2]

Synthesis and Chemical Reactivity

The synthesis of this compound is not explicitly detailed in a single protocol within the provided results. However, based on established heterocyclic chemistry, a plausible synthetic pathway can be conceptualized. Typically, the thieno[2,3-d]pyrimidine core is constructed first, followed by halogenation steps. The 4-chloro group is often introduced by treating the corresponding 4-hydroxy or 4-oxo precursor with a strong chlorinating agent like phosphorus oxychloride (POCl₃).[5] The iodination at the 6-position can be achieved through electrophilic substitution on the electron-rich thiophene ring.

The reactivity of this molecule is dominated by its two halogen substituents:

  • 4-Chloro Group: The chlorine atom on the pyrimidine ring is susceptible to nucleophilic aromatic substitution (SNAr). This allows for the facile introduction of various nucleophiles (e.g., amines, alcohols, thiols), making it a key handle for building molecular diversity.

  • 6-Iodo Group: The iodine atom on the thiophene ring is an excellent participant in cross-coupling reactions, such as Suzuki, Sonogashira, and Heck reactions. This enables the formation of carbon-carbon and carbon-heteroatom bonds, allowing for the attachment of aryl, alkyl, and other organic fragments.

G cluster_synthesis Plausible Synthetic Workflow A Thieno[2,3-d]pyrimidin-4-one (Precursor) B Chlorination Step A->B e.g., POCl₃ C 4-Chlorothieno[2,3-d]pyrimidine (Intermediate) B->C D Electrophilic Iodination C->D e.g., NIS, I₂ E This compound (Final Product) D->E

A plausible synthetic workflow for the target compound.

Applications in Research and Drug Development

Thieno[2,3-d]pyrimidine derivatives are recognized as privileged scaffolds in medicinal chemistry due to their structural similarity to purines, allowing them to interact with a wide range of biological targets. The subject compound, this compound, is a highly valuable intermediate for synthesizing libraries of compounds for drug discovery.

The dual functionality allows for sequential or orthogonal chemical modifications, providing a powerful strategy for structure-activity relationship (SAR) studies. For instance, the chloro group can be displaced by an amine to introduce a key pharmacophoric element, while the iodo group can be used in a cross-coupling reaction to modulate solubility or target binding. Related pyrimidine scaffolds have been investigated for a variety of therapeutic areas, including inflammation and cancer, acting as antagonists for targets like the CXCR2 receptor.[6]

G cluster_reactions Synthetic Diversification cluster_applications Potential Applications Core 4-Chloro-6-iodothieno [2,3-d]pyrimidine SNAr Nucleophilic Substitution (at C4-Cl) Core->SNAr Coupling Cross-Coupling Reactions (at C6-I) Core->Coupling MedChem Medicinal Chemistry (e.g., Kinase Inhibitors) SNAr->MedChem Coupling->MedChem Materials Organic Electronics (Thiophene-based Materials) Coupling->Materials

Relationship between the core compound and its applications.

Spectroscopic Characterization

The definitive identification and purity assessment of this compound rely on standard analytical techniques. While specific spectral data is not provided in the search results, a brief overview of expected outcomes is instructive.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum would be expected to be simple, showing two distinct singlets in the aromatic region corresponding to the two protons on the heterocyclic ring system.

    • ¹³C NMR: The spectrum would display six signals for the six carbon atoms in the molecule, with chemical shifts indicative of their electronic environment within the fused aromatic system.

  • Mass Spectrometry (MS): Mass spectral analysis would confirm the molecular weight. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the molecular formula C₆H₂ClIN₂S. The isotopic pattern would be characteristic of a molecule containing one chlorine atom.

  • Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for C=C and C=N stretching vibrations within the aromatic rings.

Analytical data, including ¹H NMR and mass spectra for related isomers, can often be found in chemical supplier databases.[7]

Safety, Handling, and Storage

As a reactive chemical intermediate, this compound must be handled with appropriate care. It is classified as hazardous, and all personnel should consult the Safety Data Sheet (SDS) before use.[8]

GHS Hazard Information:

Hazard ClassHazard StatementGHS PictogramSignal Word
Acute Toxicity, OralH302: Harmful if swallowedGHS07Warning
Acute Toxicity, DermalH312: Harmful in contact with skinGHS07Warning
Skin IrritationH315: Causes skin irritationGHS07Warning
Eye IrritationH319: Causes serious eye irritationGHS07Warning
Acute Toxicity, InhalationH332: Harmful if inhaledGHS07Warning
STOT, Single ExposureH335: May cause respiratory irritationGHS07Warning

(Source:[8])

Recommended Handling Procedures:

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[8]

  • Ventilation: Use only outdoors or in a well-ventilated area. Avoid breathing dust.[8][9]

  • Hygiene: Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[8][9]

  • First Aid (IF IN EYES): Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention.[9][10]

Storage and Disposal:

  • Store in a well-ventilated, cool, dry place in a tightly closed container under an inert atmosphere.

  • Store locked up.[8]

  • Dispose of contents and container to an approved waste disposal facility in accordance with local regulations.[8]

References

  • PubChem. (n.d.). 4-Chloro-6-iodothieno(3,2-d)pyrimidine. Retrieved from [Link]

  • ChemBK. (2024). 4-Chloro-6-Iodothieno[3,2-D]Pyrimidine. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chloro-6-iodo-7H-pyrrolo(2,3-d)pyrimidine. Retrieved from [Link]

  • Chemsrc. (n.d.). 4-CHLORO-6-IODO-THIENO[2,3-D]PYRIMIDINE | CAS#:552295-08-6. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chlorothieno[2,3-d]pyrimidine. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. Retrieved from [Link]

  • Ivy Fine Chemicals. (n.d.). 4-CHLORO-6-IODO-THIENO[2,3-D]PYRIMIDINE [CAS: 552295-08-6]. Retrieved from [Link]

  • ResearchGate. (2016). Synthesis of 4-chloro-6-ethoxy-2-(methylthio)pyrimidine (5) and.... Retrieved from [Link]

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Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 4-Chloro-6-iodothieno[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

A Senior Application Scientist's In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive walkthrough of the analytical methodologies required to unequivocally determine the structure of 4-Chloro-6-iodothieno[2,3-d]pyrimidine, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery.[1] The thieno[2,3-d]pyrimidine core is a privileged scaffold found in numerous biologically active molecules, making a thorough understanding of its derivatives essential for the development of novel therapeutics.

While specific experimental data for this compound is not widely published, this guide will leverage established principles of spectroscopic analysis and predictive methodologies to outline a robust workflow for its structural confirmation. We will explore the expected outcomes from key analytical techniques, drawing parallels with closely related and well-characterized analogs.

Foundational Analysis: Elemental Composition and High-Resolution Mass Spectrometry

The first step in the structural elucidation of a novel compound is to establish its elemental composition. For this compound, the molecular formula is C₆H₂ClIN₂S.[2] This is confirmed through high-resolution mass spectrometry (HRMS), which provides a highly accurate mass measurement of the molecular ion.

Table 1: Predicted High-Resolution Mass Spectrometry Data

Ion SpeciesPredicted m/z
[M+H]⁺296.8745
[M+Na]⁺318.8564

Data is predicted and would require experimental verification.

The presence of chlorine and iodine atoms would be readily apparent in the mass spectrum due to their characteristic isotopic patterns. A single chlorine atom results in an M+2 peak with an intensity approximately one-third of the molecular ion peak. Iodine has only one stable isotope, so it does not contribute to the isotopic pattern in the same way.

Experimental Protocol: High-Resolution Mass Spectrometry

A sample of this compound would be dissolved in a suitable solvent, such as methanol or acetonitrile, and introduced into an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer. The instrument would be calibrated using a known standard to ensure high mass accuracy.

Unraveling the Connectivity: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule. Both ¹H and ¹³C NMR are essential for the complete structural assignment of this compound.

¹H NMR Spectroscopy: Probing the Proton Environment

The predicted ¹H NMR spectrum of this compound would be relatively simple, exhibiting two singlets in the aromatic region.

Table 2: Predicted ¹H NMR Chemical Shifts

ProtonPredicted Chemical Shift (ppm)MultiplicityIntegration
H-2~8.8Singlet1H
H-5~7.9Singlet1H

Predicted chemical shifts are based on the analysis of similar thieno[2,3-d]pyrimidine structures and would need experimental confirmation.

The downfield chemical shift of the H-2 proton is characteristic of a proton attached to a carbon atom situated between two nitrogen atoms in a pyrimidine ring. The H-5 proton, being on the thiophene ring, would appear slightly more upfield. The absence of any coupling patterns (i.e., the presence of singlets) confirms that these protons do not have any adjacent proton neighbors.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides information about all the carbon atoms in the molecule.

Table 3: Predicted ¹³C NMR Chemical Shifts

CarbonPredicted Chemical Shift (ppm)
C-2~152
C-4~155
C-4a~125
C-5~120
C-6~95
C-7a~165

Predicted chemical shifts are based on computational models and comparison with related compounds. Experimental verification is necessary.

The chemical shifts of the carbon atoms are influenced by their local electronic environment. The carbons of the pyrimidine ring (C-2, C-4, C-4a, and C-7a) are expected to resonate at lower field compared to the thiophene ring carbons (C-5 and C-6) due to the electron-withdrawing effect of the nitrogen atoms. The carbon bearing the iodine atom (C-6) is expected to be significantly shielded compared to an unsubstituted carbon.

Experimental Protocol: NMR Spectroscopy

A few milligrams of the compound would be dissolved in a deuterated solvent, such as DMSO-d₆ or CDCl₃, and placed in an NMR tube. ¹H and ¹³C NMR spectra would be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). For unambiguous assignment, two-dimensional NMR experiments like COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be performed.

Vibrational Fingerprinting: Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 4: Expected FTIR Absorption Bands

Wavenumber (cm⁻¹)Vibration
3100-3000C-H stretching (aromatic)
1600-1450C=C and C=N stretching (aromatic rings)
~1350C-N stretching
~800C-Cl stretching
~700C-S stretching

These are expected ranges and the exact peak positions would need to be determined experimentally.

Experimental Protocol: FTIR Spectroscopy

A small amount of the solid sample would be mixed with potassium bromide (KBr) and pressed into a thin pellet. The FTIR spectrum would then be recorded. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used for direct analysis of the solid sample.

The Definitive Proof: Single-Crystal X-ray Diffraction

While the combination of mass spectrometry and NMR spectroscopy provides a very strong case for the structure of this compound, single-crystal X-ray diffraction provides the ultimate, unambiguous proof of the molecular structure in the solid state. This technique determines the three-dimensional arrangement of atoms in a crystal, providing precise bond lengths, bond angles, and the overall molecular geometry.

Experimental Protocol: X-ray Crystallography

High-quality single crystals of this compound would need to be grown. This is often achieved by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture. A selected crystal would then be mounted on a goniometer and irradiated with X-rays. The diffraction pattern is collected and analyzed to solve the crystal structure.

Logical Workflow for Structure Elucidation

The following diagram illustrates the logical flow of experiments for the comprehensive structure elucidation of this compound.

StructureElucidation cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic & Spectrometric Analysis cluster_confirmation Definitive Confirmation cluster_data Data Interpretation & Structure Confirmation Synthesis Synthesis of This compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification MS High-Resolution Mass Spectrometry (HRMS) Purification->MS NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR FTIR FTIR Spectroscopy Purification->FTIR Xray Single-Crystal X-ray Diffraction Purification->Xray Interpretation Data Analysis and Structure Assignment MS->Interpretation NMR->Interpretation FTIR->Interpretation Xray->Interpretation Final_Structure Confirmed Structure of This compound Interpretation->Final_Structure

Caption: Workflow for the structure elucidation of this compound.

Conclusion

The structural elucidation of this compound is a systematic process that relies on the synergistic application of modern analytical techniques. By combining the information from mass spectrometry, NMR spectroscopy, and FTIR spectroscopy, a confident structural assignment can be made. For absolute confirmation, single-crystal X-ray diffraction remains the gold standard. This guide provides a robust framework for researchers to approach the characterization of this and other novel heterocyclic compounds, ensuring scientific rigor and advancing the field of drug discovery.

References

  • PubChem. 4-Chloro-6-iodothieno[3,2-d]pyrimidine. National Center for Biotechnology Information. [Link]

  • MDPI. 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. [Link]

  • PubChemLite. This compound. [Link]

  • Chemsrc. 4-CHLORO-6-IODO-THIENO[2,3-D]PYRIMIDINE. [Link]

  • Appretech Scientific Limited. This compound. [Link]

  • Acros Pharmatech. 4-Chloro-6-iodo-5-methylthieno[2,3-d]pyrimidine. [Link]

  • ChemBK. 4-Chloro-6-Iodothieno[3,2-D]Pyrimidine. [Link]

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A Technical Guide to 4-Chloro-6-iodothieno[2,3-d]pyrimidine: Synthesis, Sourcing, and Applications in Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Chloro-6-iodothieno[2,3-d]pyrimidine, a key heterocyclic building block in medicinal chemistry. We delve into its chemical properties, outline a robust synthetic pathway, and present a comparative analysis of commercial suppliers. The guide highlights the strategic importance of this scaffold in the development of potent and selective kinase inhibitors, supported by detailed reaction protocols and an examination of its role in targeting critical signaling pathways. This document serves as a vital resource for researchers engaged in drug discovery and the synthesis of novel therapeutic agents.

Introduction: The Thieno[2,3-d]pyrimidine Scaffold

The thieno[2,3-d]pyrimidine core is a privileged heterocyclic system in drug discovery, structurally analogous to purine. This bioisosteric relationship allows it to interact with a wide array of biological targets, particularly the ATP-binding sites of protein kinases.[1] The fusion of a thiophene and a pyrimidine ring creates a planar, aromatic structure with unique electronic properties, making it an ideal scaffold for the design of kinase inhibitors.[1][2]

The subject of this guide, this compound, is a strategically functionalized derivative. The presence of two distinct halogen atoms at the 4- and 6-positions provides orthogonal reactivity, enabling sequential and selective modifications. The chlorine atom at the 4-position is susceptible to nucleophilic aromatic substitution, while the iodine atom at the 6-position is amenable to various palladium-catalyzed cross-coupling reactions. This dual reactivity makes it an exceptionally versatile platform for generating diverse chemical libraries for structure-activity relationship (SAR) studies.

Physicochemical Properties and Safety Data

A thorough understanding of the physicochemical properties and safe handling procedures is paramount for the effective use of this compound in a laboratory setting.

PropertyValueSource
CAS Number 552295-08-6ChemSrc[3]
Molecular Formula C₆H₂ClIN₂SChemSrc[3]
Molecular Weight 296.52 g/mol PubChem[4]
Appearance SolidSigma-Aldrich[5]
Purity Typically ≥97%Chemsrc, Sigma-Aldrich[3][5]
Storage Keep in a dark place, under an inert atmosphere, at 2-8°C.Sigma-Aldrich[5]

Safety Profile:

This compound is classified as harmful and requires careful handling in a well-ventilated area, preferably a fume hood. Appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn at all times.

GHS Hazard Statements:

  • H302: Harmful if swallowed.

  • H312: Harmful in contact with skin.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H332: Harmful if inhaled.

  • H335: May cause respiratory irritation.

Commercial Suppliers: A Comparative Analysis

Several chemical suppliers offer this compound. The choice of supplier may depend on factors such as purity, available quantities, cost, and lead times. Below is a comparative table of prominent suppliers.

SupplierProduct NumberReported PurityAvailable Quantities
Sigma-Aldrich AMBH2D70100297%Inquire
Chemsrc 552295-08-697.0%250mg, 1g
Acros Pharmatech N/AInquireInquire
BLDpharm 876343-10-1 (pyrrolo analog)InquireInquire
Appretech Scientific APT00831798% minInquire
Ivy Fine Chemicals N/AInquireInquire

Note: Researchers should always request a certificate of analysis (CoA) from the supplier to verify the purity and identity of the compound.

Synthesis of this compound

While a direct, one-pot synthesis of this compound is not extensively documented in peer-reviewed literature, a logical and robust multi-step synthetic route can be proposed based on established heterocyclic chemistry principles. The pathway commences with the versatile Gewald reaction to construct the thiophene core, followed by pyrimidine ring formation, chlorination, and finally, iodination.

Proposed Synthetic Pathway

Synthetic_Pathway A Gewald Reaction B 2-Aminothiophene Derivative A->B Multicomponent Condensation C Pyrimidine Ring Formation B->C Cyclization with Formamide or similar D Thieno[2,3-d]pyrimidin-4-ol C->D E Chlorination D->E POCl₃ F 4-Chlorothieno[2,3-d]pyrimidine E->F G Iodination F->G NIS, TFA H This compound G->H

Caption: Proposed synthesis of this compound.

Step-by-Step Methodology (Proposed)

Step 1: Synthesis of the 2-Aminothiophene Intermediate via Gewald Reaction

The Gewald reaction is a multicomponent reaction that efficiently produces polysubstituted 2-aminothiophenes.[5][6][7][8][9]

  • Reactants: An α-methylene ketone or aldehyde, a compound with an activated methylene group (e.g., malononitrile or ethyl cyanoacetate), and elemental sulfur.

  • Catalyst: A base such as morpholine, piperidine, or triethylamine is typically used in stoichiometric amounts, although catalytic versions have been developed.[7]

  • General Protocol:

    • To a solution of the carbonyl compound and the active methylene compound in a suitable solvent (e.g., ethanol or DMF), add the base and elemental sulfur.

    • The reaction mixture is typically stirred at room temperature or gently heated to 40-50°C.

    • Reaction progress is monitored by Thin Layer Chromatography (TLC).

    • Upon completion, the product is isolated by precipitation in water, followed by filtration and recrystallization.

Step 2: Pyrimidine Ring Formation

The resulting 2-aminothiophene derivative can be cyclized to form the thieno[2,3-d]pyrimidin-4-ol.

  • Reactants: 2-aminothiophene-3-carboxylate (from the Gewald reaction using a cyanoacetate) and formamide.

  • General Protocol:

    • A mixture of the 2-aminothiophene-3-carboxylate and an excess of formamide is heated at high temperature (typically 150-180°C) for several hours.

    • The reaction progress is monitored by TLC.

    • Upon completion, the reaction mixture is cooled, and the product is precipitated by the addition of water.

    • The solid is collected by filtration, washed with water, and dried.

Step 3: Chlorination of the Thieno[2,3-d]pyrimidin-4-ol

The hydroxyl group at the 4-position is converted to a chloro group, a key reactive handle.

  • Reagent: Phosphorus oxychloride (POCl₃), often with a catalytic amount of a tertiary amine (e.g., N,N-dimethylaniline).

  • General Protocol:

    • A suspension of the thieno[2,3-d]pyrimidin-4-ol in an excess of POCl₃ is heated to reflux.

    • The reaction is maintained at reflux until the starting material is consumed (monitored by TLC).

    • The excess POCl₃ is carefully removed under reduced pressure.

    • The residue is quenched by pouring it onto crushed ice with vigorous stirring.

    • The resulting precipitate is collected by filtration, washed with water until neutral, and dried to afford 4-chlorothieno[2,3-d]pyrimidine.

Step 4: Iodination at the 6-Position

The final step is the electrophilic iodination of the thiophene ring.

  • Reagents: N-Iodosuccinimide (NIS) in a strong acid like trifluoroacetic acid (TFA).

  • General Protocol:

    • 4-Chlorothieno[2,3-d]pyrimidine is dissolved in trifluoroacetic acid.

    • N-Iodosuccinimide is added portion-wise at room temperature.

    • The reaction is stirred until completion (monitored by TLC or LC-MS).

    • The reaction mixture is carefully poured into an ice-water mixture and neutralized with a base (e.g., sodium bicarbonate).

    • The product is extracted with a suitable organic solvent (e.g., ethyl acetate), dried over anhydrous sodium sulfate, and purified by column chromatography.

Applications in Drug Discovery: A Scaffold for Kinase Inhibitors

The thieno[2,3-d]pyrimidine scaffold is a cornerstone in the development of kinase inhibitors.[1] The 4-chloro and 6-iodo functionalities of the title compound provide ideal anchor points for derivatization to target the ATP-binding pocket of various kinases.

Key Reactivity and Derivatization Strategies
  • Nucleophilic Aromatic Substitution at C4: The electron-withdrawing nature of the pyrimidine ring activates the 4-chloro position for nucleophilic attack. This allows for the facile introduction of various amine-containing fragments, which can form crucial hydrogen bonds with the hinge region of the kinase active site.

  • Palladium-Catalyzed Cross-Coupling at C6: The 6-iodo position is a versatile handle for introducing aryl, heteroaryl, or alkyl groups via reactions such as Suzuki, Stille, Sonogashira, or Buchwald-Hartwig couplings. These modifications allow for the exploration of the hydrophobic regions of the ATP-binding site, enhancing potency and selectivity.

Case Study: Synthesis of a c-Met/VEGFR-2 Inhibitor Precursor

Thieno[2,3-d]pyrimidine derivatives have been identified as potent dual inhibitors of c-Met and VEGFR-2, two key receptor tyrosine kinases implicated in tumor angiogenesis and metastasis.[2] The following protocol illustrates the typical reactivity of the 4-chloro group in the synthesis of such inhibitors.

Experimental Protocol: Nucleophilic Substitution with an Aniline Derivative

  • Reaction: this compound + Substituted Aniline → 4-(Anilino)-6-iodothieno[2,3-d]pyrimidine

  • Procedure:

    • To a solution of this compound (1.0 eq) in a solvent such as isopropanol or dioxane, add the substituted aniline (1.1 eq).

    • A catalytic amount of acid (e.g., HCl) or a base (e.g., diisopropylethylamine) may be added to facilitate the reaction.

    • The mixture is heated to reflux and stirred for several hours until the starting material is consumed (monitored by TLC).

    • Upon cooling, the product often precipitates and can be collected by filtration. Alternatively, the solvent is removed in vacuo, and the residue is purified by column chromatography.

This resulting 4-(anilino)-6-iodothieno[2,3-d]pyrimidine can then be further elaborated at the 6-iodo position via cross-coupling reactions to complete the synthesis of the target kinase inhibitor.

Targeting the c-Met Signaling Pathway

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a critical role in cell proliferation, survival, and motility. Dysregulation of the HGF/c-Met signaling pathway is a hallmark of many cancers. Inhibitors based on the thieno[2,3-d]pyrimidine scaffold can block this pathway, leading to anti-tumor effects.

cMet_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cMet c-Met Receptor RAS RAS cMet->RAS Phosphorylates HGF HGF HGF->cMet Binds & Activates Inhibitor Thieno[2,3-d]pyrimidine Inhibitor Inhibitor->cMet Blocks ATP Binding RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Enters Nucleus Cell Proliferation, Survival, Motility Cell Proliferation, Survival, Motility Transcription->Cell Proliferation, Survival, Motility

Caption: Inhibition of the c-Met signaling pathway by a thieno[2,3-d]pyrimidine-based inhibitor.

Conclusion

This compound is a high-value, versatile building block for the synthesis of complex heterocyclic compounds. Its orthogonal reactivity at the C4 and C6 positions makes it particularly well-suited for the construction of kinase inhibitor libraries. This guide provides a foundational understanding of its synthesis, commercial availability, and strategic application in drug discovery. By leveraging the principles and protocols outlined herein, researchers can effectively utilize this powerful scaffold to develop novel and potent therapeutic agents.

References

  • Gewald, K. (1961). Zur Synthese von 2-Amino-thiophenen. Angewandte Chemie, 73(3), 114.
  • Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. (2023). Synlett, 34(16), 1735-1740.
  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (2010). ARKIVOC, 2010(i), 209-246.
  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Semantic Scholar.
  • Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. (2020). The Journal of Organic Chemistry, 85(15), 9639–9649.
  • 4-CHLORO-6-IODO-THIENO[2,3-D]PYRIMIDINE. Chemsrc.
  • Design, synthesis, and biological evaluation of thieno[2,3-d]pyrimidine derivatives as novel dual c-Met and VEGFR-2 kinase inhibitors. (2017). European Journal of Medicinal Chemistry, 141, 464-476.
  • Synthesis and biological evaluation of substituted (thieno[2,3-d]pyrimidin-4-ylthio)carboxylic acids as inhibitors of human protein kinase CK2. (2011). European Journal of Medicinal Chemistry, 46(9), 4236-4243.
  • 4-Chloro-6-iodo-5-methylthieno[2,3-d]pyrimidine.
  • CK2 Inhibitors. Otava Ltd.
  • Design and synthesis of novel protein kinase CK2 inhibitors on the base of 4-aminothieno[2,3-d]pyrimidines. (2016). European Journal of Medicinal Chemistry, 115, 145-157.
  • Discovery of novel c-Met kinase inhibitors bearing a thieno[2,3-d]pyrimidine or furo[2,3-d]pyrimidine scaffold. (2011). Bioorganic & Medicinal Chemistry, 19(13), 4052-4062.
  • Discovery of a novel, selective CK2 inhibitor class with an unusual basic scaffold. (2024). European Journal of Medicinal Chemistry, 262, 115865.
  • Different types of p38α MAPK inhibitors.
  • Design and synthesis of novel protein kinase CK2 inhibitors on the base of 4-aminothieno[2,3-d]pyrimidines. LookChem.
  • Discovery of Thieno[3,2-d]pyrimidine-6-carboxamides as Potent Inhibitors of SIRT1, SIRT2, and SIRT3. (2013). Journal of Medicinal Chemistry, 56(17), 6827–6840.
  • Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. (2020). Bioorganic Chemistry, 94, 103422.
  • 4-Chloro-6-iodo-7-phenylsulfonyl-7H-pyrrolo[2,3-d]pyrimidine 97%. AChemBlock.
  • Multitargeted 6-Substituted Thieno[2,3-d]pyrimidines as Folate Receptor-Selective Anticancer Agents that Inhibit Cytosolic and Mitochondrial One-Carbon Metabolism. (2019). Journal of Medicinal Chemistry, 62(24), 11183–11202.
  • 4-CHLORO-6-IODO-THIENO[2,3-D]PYRIMIDINE. Echemi.
  • Thieno (2, 3-d) Pyrimidine-4-Ones. Part 4.* Directions of Reactions of the 2-Oxo-, -Thioxo. (2014). Chemistry of Heterocyclic Compounds, 49(10), 1489-1497.
  • 4-Chloro-6-iodothieno(3,2-d)pyrimidine. PubChem.

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Safety and handling of 4-Chloro-6-iodothieno[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safe Handling of 4-Chloro-6-iodothieno[2,3-d]pyrimidine

Introduction

This compound (CAS No. 552295-08-6) is a halogenated, heterocyclic compound that serves as a critical building block in medicinal chemistry and drug discovery. Its thienopyrimidine core is a scaffold found in various biologically active molecules, and the compound's bifunctional nature—possessing both a reactive chlorine atom and an iodine atom—makes it a versatile intermediate for synthesizing complex molecular architectures, particularly kinase inhibitors.

Given its reactivity and toxicological profile, a comprehensive understanding of its safety and handling is paramount for ensuring the well-being of laboratory personnel and the integrity of experimental outcomes. This guide provides an in-depth analysis of the compound's hazards, outlines field-proven protocols for its safe handling and storage, and details appropriate emergency responses, tailored for researchers, chemists, and drug development professionals.

Hazard Identification and GHS Classification

This compound is classified as hazardous under the Globally Harmonized System (GHS). The primary routes of exposure are inhalation, skin contact, and ingestion. The compound is harmful if swallowed, inhaled, or absorbed through the skin, and it is an irritant to the skin, eyes, and respiratory tract.[1][2]

Table 1: GHS Classification Summary

Classification Hazard Statement GHS Pictogram Signal Word
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowed[1][2][3]

Warning [1][3][4]
Acute Toxicity, Dermal (Category 4)H312: Harmful in contact with skin[1][2](GHS07)
Skin Irritation (Category 2)H315: Causes skin irritation[1][2]
Serious Eye Irritation (Category 2A)H319: Causes serious eye irritation[1][2]
Acute Toxicity, Inhalation (Category 4)H332: Harmful if inhaled[1][2]
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract IrritationH335: May cause respiratory irritation[1][4]

Physicochemical Properties

Understanding the physical properties of a compound is essential for designing safe experiments and purification strategies.

Table 2: Key Physicochemical Data

PropertyValueSource
CAS Number 552295-08-6[1][4][5][6]
Molecular Formula C₆H₂ClIN₂S[6][7]
Molecular Weight 296.52 g/mol [6]
Appearance Light brown to brown solid[6]
Melting Point 168 °C[6]
Boiling Point 369.1 ± 37.0 °C (Predicted)[6]
Density 2.16 ± 0.1 g/cm³ (Predicted)[6]
Storage Temperature 2–8 °C, under inert atmosphere[4][6]

Core Safety Principles & Laboratory Workflow

A systematic approach to handling hazardous powdered compounds is critical. The following workflow illustrates the key safety checkpoints from receipt of the material to its final disposal. Each step requires adherence to the exposure controls detailed in the subsequent section.

G cluster_0 Preparation & Handling cluster_1 Experiment & Disposal Receive Receive & Verify (Check SDS, Inspect Container) Store Store Properly (2-8°C, Inert Gas, Dark) Receive->Store Weigh Weigh in Fume Hood (Use appropriate balance enclosure) Store->Weigh Dissolve Prepare Solution (Add solid to solvent slowly) Weigh->Dissolve React Perform Reaction (In closed system / fume hood) Dissolve->React Waste Segregate Waste (Solid, Liquid Halogenated) React->Waste Dispose Dispose via EHS (Follow institutional protocol) Waste->Dispose

Caption: Standard laboratory workflow for handling hazardous chemical solids.

Exposure Controls & Personal Protective Equipment (PPE)

To mitigate the risks identified, a multi-layered approach combining engineering controls and personal protective equipment is mandatory.

Engineering Controls
  • Chemical Fume Hood: All work involving the solid compound or its solutions must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.

  • Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and removed.[1]

Personal Protective Equipment (PPE)
  • Eye and Face Protection: Wear chemical safety goggles or safety glasses with side shields that conform to EN166 (EU) or NIOSH (US) standards.[1]

  • Hand Protection: Use chemically resistant, impervious gloves (e.g., nitrile rubber) that have been properly inspected before use. Dispose of contaminated gloves after use in accordance with good laboratory practices.

  • Skin and Body Protection: A standard laboratory coat is required. For tasks with a higher risk of spillage, a chemical-resistant apron should be worn over the lab coat.

  • Respiratory Protection: If a fume hood is not available or if handling large quantities, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is necessary.

Detailed Handling and Storage Protocols

Adherence to strict protocols is the cornerstone of safe laboratory practice.

Safe Handling Protocol
  • Preparation: Before handling, ensure the work area inside the fume hood is clean and uncluttered. Assemble all necessary equipment (spatulas, weigh boats, solvents, glassware).

  • Aliquotting Solid: To minimize dust generation, do not pour the powdered solid. Use a spatula to carefully transfer the required amount from the storage container to a tared weigh boat or directly into the reaction vessel.

  • Preparing Solutions: Add the solid compound slowly and in portions to the desired solvent with stirring. This prevents clumping and potential splashing.

  • Hygiene: After handling, wash hands thoroughly with soap and water.[1] Do not eat, drink, or smoke in the laboratory.[1]

Storage Requirements
  • Temperature: Store the compound in a refrigerator at 2–8 °C.[4][6]

  • Atmosphere: Keep the container tightly closed and store under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.[6]

  • Environment: Store in a dry, dark, and well-ventilated place away from incompatible materials.[1][8]

Reactivity Profile and Synthetic Context

This compound is a stable solid under recommended storage conditions. However, its synthetic utility stems from its inherent reactivity at two distinct positions, which also informs the necessary handling precautions.

  • C4-Cl Bond: The chlorine atom at the 4-position is susceptible to nucleophilic aromatic substitution (SₙAr). This allows for the introduction of various nucleophiles, most commonly amines, to build the core of many kinase inhibitors.

  • C6-I Bond: The iodine atom at the 6-position is an excellent handle for metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, or Heck couplings. This enables the introduction of diverse aryl, alkyl, or alkynyl groups to explore structure-activity relationships (SAR).

This dual reactivity means the compound should be considered reactive and kept away from strong nucleophiles, bases, and oxidizing agents, except under controlled reaction conditions.

Caption: Key reactive sites of this compound.

Emergency Procedures

In the event of exposure or a spill, immediate and appropriate action is critical.

First-Aid Measures
  • If Inhaled: Move the victim to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1]

  • In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If skin irritation persists, get medical help.[1]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek immediate medical attention from an ophthalmologist.[9]

  • If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Get medical help immediately.[1]

Spill Management
  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated (work within a fume hood if possible).

  • Contain: Wearing full PPE, cover the spill with a dry, inert absorbent material such as sand, vermiculite, or a universal spill absorbent for solids.

  • Collect: Carefully sweep or scoop the contained material into a labeled, sealable container for hazardous waste. Avoid creating dust.

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent (e.g., isopropanol, ethanol) followed by soap and water.

Waste Disposal

Disposal of this compound and any contaminated materials must be performed in strict accordance with all applicable federal, state, and local environmental regulations.[1] Contact your institution's Environmental Health & Safety (EHS) department for specific guidance on disposing of halogenated organic waste.

Conclusion

This compound is an invaluable research chemical whose utility is matched by its potential hazards. A thorough understanding of its toxicological and reactivity profiles is essential. By consistently implementing robust engineering controls, wearing appropriate personal protective equipment, and adhering to the detailed handling and emergency protocols outlined in this guide, researchers can safely harness the synthetic potential of this compound while minimizing risk to themselves and their colleagues.

References

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  • 4-Chloro-6-iodothieno(3,2-d)pyrimidine | C6H2ClIN2S | CID 46835550 - PubChem.

  • 4-CHLORO-6-IODO-THIENO[2,3-D]PYRIMIDINE | CAS#:552295-08-6 | Chemsrc.

  • Application Notes and Protocols: 4-Chloro-6-(3-iodophenyl)pyrimidine in Medicinal Chemistry - Benchchem.

  • 4-CHLORO-6-IODO-THIENO[2,3-D]PYRIMIDINE - Echemi.

  • An In-depth Technical Guide to 4-Chloro-6-(3-iodophenyl)pyrimidine: Synthesis, Properties, and Potential Applications - Benchchem.

  • SAFETY DATA SHEET - Sigma-Aldrich.

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  • 4-Chloro-6-Iodothieno[3,2-D]Pyrimidine - ChemBK.

  • 4-Chlorothieno[2,3-d]pyrimidine | C6H3ClN2S | CID 736618 - PubChem.

  • This compound | 552295-08-6 - Sigma-Aldrich.

  • 4-Chloro-6-iodo-5-methylthieno[2,3-d]pyrimidine - Acros Pharmatech.

  • This compound | 552295-08-6 | CXA29508 - Biosynth.

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An In-depth Technical Guide to the Physicochemical Characterization of 4-Chloro-6-iodothieno[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the melting point of 4-Chloro-6-iodothieno[2,3-d]pyrimidine (CAS No. 552295-08-6), a heterocyclic compound of significant interest in medicinal chemistry and drug development. While a definitive, experimentally verified melting point for this specific molecule is not widely published, this document outlines the critical importance of this physicochemical parameter. It details rigorous, field-proven methodologies for its empirical determination, including capillary melting point techniques and Differential Scanning Calorimetry (DSC). Furthermore, by synthesizing data from structurally analogous compounds, this guide offers a predictive analysis of the expected melting range and discusses the structure-property relationships that govern the thermal behavior of the thieno[2,3-d]pyrimidine scaffold. This document is intended for researchers, scientists, and drug development professionals engaged in the synthesis, characterization, and application of novel heterocyclic entities.

Introduction: The Thieno[2,3-d]pyrimidine Scaffold

The thieno[2,3-d]pyrimidine core is a privileged heterocyclic system in medicinal chemistry. As a bioisostere of purine, this scaffold is a cornerstone for designing molecules that can interact with a wide array of biological targets.[1][2] Derivatives of this structure have demonstrated a broad spectrum of pharmacological activities, including roles as anticancer, anti-inflammatory, antimicrobial, and antiviral agents.[2][3][4] The specific compound, this compound, serves as a versatile synthetic intermediate. The chloro- and iodo-substituents provide reactive handles for further chemical modification, enabling the exploration of chemical space around this potent core.

The melting point (m.p.) is a fundamental physical property that serves as a primary indicator of a compound's purity and identity. For a crystalline solid, the melting point is the temperature at which it transitions from the solid to the liquid phase at atmospheric pressure. A sharp melting range (typically 0.5-1.0°C) is indicative of a pure substance, whereas impurities tend to depress and broaden this range.[5] In the context of drug development, precise melting point determination is critical for material characterization, polymorph screening, and formulation development.

Experimental Determination of Melting Point

Given the absence of a reported melting point for this compound, empirical determination is necessary. The following protocols describe two standard, reliable methods for this purpose.

Capillary Melting Point Method (Mel-Temp Apparatus)

This classical and widely accessible technique provides a visual determination of the melting range.[6]

Principle: A small, packed sample in a glass capillary tube is heated at a controlled rate in a heating block. The temperatures at which melting begins (onset) and is complete (liquefaction) are visually observed and recorded.

Experimental Protocol:

  • Sample Preparation: Finely crush a small amount of dry this compound into a powder. Tap the open end of a capillary tube into the powder to collect a sample. Invert the tube and tap it gently on a hard surface, or drop it through a long glass tube, to pack the solid into the closed end to a height of 2-3 mm.[5][7]

  • Apparatus Setup: Place the packed capillary tube into the sample holder of a Mel-Temp apparatus.[7]

  • Rapid Determination (Approximate m.p.): If the melting point is unknown, first perform a rapid determination by heating the sample at a high rate (e.g., 10-20°C per minute) to find an approximate melting range.

  • Accurate Determination: Allow the apparatus to cool to at least 20°C below the approximate melting point. Prepare a new capillary with a fresh sample. Heat rapidly until the temperature is about 15-20°C below the approximate m.p., then reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium between the sample, thermometer, and heating block.[5][7]

  • Data Recording: Record the temperature at which the first droplet of liquid appears (T1). Continue heating slowly and record the temperature at which the last solid crystal melts into a clear liquid (T2). The melting range is reported as T1 - T2.[8]

Workflow for Capillary Melting Point Determination

G cluster_prep Sample Preparation cluster_measurement Measurement Protocol A Crush Dry Sample B Pack Capillary Tube (2-3 mm) A->B C Insert Capillary into Mel-Temp Apparatus B->C D Rapid Heating: Determine Approx. m.p. C->D E Cool Apparatus (>20°C below approx. m.p.) D->E F Slow Heating (1-2°C/min) for Accurate Measurement E->F G Record T1 (First Droplet) F->G H Record T2 (Complete Liquefaction) G->H I Report Melting Range (T1-T2) H->I

Caption: Standard workflow for determining melting point using a capillary-based apparatus.

Differential Scanning Calorimetry (DSC)

DSC is a more advanced thermoanalytical technique widely used in the pharmaceutical industry for its high precision and ability to detect other thermal events, such as polymorphic transitions or decomposition.[9][10][11]

Principle: DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. A melting event is observed as an endothermic peak on the DSC thermogram. The onset temperature of this peak is typically reported as the melting point.[10][12]

Experimental Protocol:

  • Sample Preparation: Accurately weigh 1-3 mg of this compound into an aluminum DSC pan. Crimp the pan with a lid.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program: Heat the sample under a nitrogen purge at a controlled rate, typically 10°C/min, over a temperature range expected to encompass the melting point (e.g., 25°C to 250°C).[9]

  • Data Analysis: The resulting thermogram will show heat flow versus temperature. The melting event is identified as an endothermic peak. The melting point is determined as the extrapolated onset temperature of the peak. The area under the peak corresponds to the heat of fusion (ΔHfus).

Logical Flow for DSC Analysis

G Start Start Analysis Prep Weigh 1-3 mg Sample into DSC Pan Start->Prep Load Place Sample & Reference Pans in DSC Cell Prep->Load Heat Heat at Controlled Rate (e.g., 10°C/min) Load->Heat Acquire Acquire Heat Flow vs. Temperature Data Heat->Acquire Analyze Identify Endothermic Peak Acquire->Analyze Report Determine Onset Temp (m.p.) & Heat of Fusion (ΔHfus) Analyze->Report End End Report->End

Caption: Decision and process flow for melting point determination via DSC.

Comparative Analysis and Predictive Estimation

While the exact melting point of this compound is unconfirmed, we can estimate its properties by examining related structures. The melting point of a molecule is influenced by factors such as molecular weight, crystal lattice energy, intermolecular forces (e.g., hydrogen bonding, dipole-dipole interactions), and molecular symmetry.

The unsubstituted parent scaffold, thieno[2,3-d]pyrimidine, is a solid.[13] Introducing substituents significantly alters the melting point. Halogenation, in particular, increases molecular weight and can introduce strong dipole-dipole interactions, generally leading to a higher melting point compared to the parent heterocycle.

Compound NameStructureCAS NumberMelting Point (°C)
4-Chlorothieno[2,3-d]pyrimidine C₆H₃ClN₂S14080-59-2109 - 113[14]
4-Chloro-5-(2-thienyl)thieno[2,3-d]pyrimidine C₁₀H₅ClN₂S₂189681-04-7108.0 - 117.0[15]
5,6,7,8-Tetrahydro-3H-benzo[3][6]thieno[2,3-d]pyrimidin-4-one C₁₀H₁₀N₂OS32039-33-5224 - 226[4]
N-(2-Fluorophenyl)-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-amine C₁₅H₁₂FN₃OSN/A219.8 - 221.4[16]
4-Chloro-6-iodothieno[3,2-d]pyrimidine (Isomer) C₆H₂ClIN₂S225382-62-7~178 - 180 (Note: Isomer)

Analysis and Estimation:

  • The starting point for our analysis is 4-chlorothieno[2,3-d]pyrimidine , which melts at 109-113°C.[14]

  • The target molecule, this compound, incorporates a heavy iodine atom in place of a hydrogen atom at the 6-position. This substitution significantly increases the molecular weight (from 170.62 g/mol to 296.5 g/mol ) and molecular surface area.

  • Both chlorine and iodine are electron-withdrawing halogens, contributing to the molecule's polarity. The large, polarizable iodine atom is expected to enhance intermolecular van der Waals forces and potentially dipole-dipole interactions within the crystal lattice.

  • Increased molecular weight and stronger intermolecular forces generally lead to a higher melting point, as more energy is required to break the crystal lattice.[17]

  • Based on these principles and the data from the isomer 4-Chloro-6-iodothieno[3,2-d]pyrimidine (m.p. ~178-180°C), it is reasonable to predict that the melting point of This compound will be substantially higher than its non-iodinated counterpart and likely falls within the range of 170-190°C .

This estimation must be confirmed by empirical measurement as described in Section 2.

Conclusion and Best Practices

The melting point of this compound is a critical parameter for its use in research and development. While not publicly documented, it can be reliably determined using standard laboratory techniques such as the capillary method or, for higher precision, Differential Scanning Calorimetry. Based on structure-property analysis of related compounds, a melting point in the range of 170-190°C is anticipated.

  • Initial Characterization: Always perform a melting point determination on a newly synthesized or received batch of material.

  • Purity Confirmation: Use the sharpness of the melting range as an initial indicator of purity. A broad range (>2°C) suggests the presence of impurities, necessitating further purification.

  • Method Consistency: For comparative studies (e.g., batch-to-batch consistency), use the exact same melting point determination method and parameters (especially heating rate) to ensure data reliability.

  • Cross-Validation: Where possible, validate the melting point obtained from a capillary apparatus with DSC analysis to gain a more complete thermal profile of the material.

By adhering to these principles, researchers can ensure the quality and integrity of their materials, which is the foundation of reproducible and trustworthy scientific outcomes.

References

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  • ChemicalBook. (n.d.). 4-CHLOROTHIENO[2,3-D]PYRIMIDINE | 14080-59-2.
  • NIH National Center for Biotechnology Information. (2023). Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors.
  • NIH National Center for Biotechnology Information. (2021). Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents.
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An In-depth Technical Guide to the Spectroscopic Characterization of 4-Chloro-6-iodothieno[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

The thieno[2,3-d]pyrimidine core is a well-established scaffold in medicinal chemistry, known for its diverse biological activities, including anticancer and anti-inflammatory properties.[1] The strategic placement of a chloro and an iodo group on this scaffold offers versatile handles for further chemical modifications, such as cross-coupling reactions, making 4-Chloro-6-iodothieno[2,3-d]pyrimidine a valuable building block in the synthesis of complex molecular architectures.

Molecular Structure

The structure of this compound, with the standard numbering convention, is presented below. This numbering is essential for the unambiguous assignment of signals in Nuclear Magnetic Resonance (NMR) spectroscopy.

Figure 1. Structure of this compound cluster_0 N1 N1 C2 C2 N1->C2 N3 N3 C2->N3 H2 H2 C2->H2 C4 C4(Cl) N3->C4 C3a C3a C3a->N3 C7a C7a C4->C7a C5 C5 C5->C3a H5 H5 C5->H5 C6 C6(I) C6->C5 S7 S7 S7->C6 C7a->N1 C7a->S7

Caption: Molecular structure of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR is a fundamental technique for the structural elucidation of organic molecules. For this compound, we expect two signals in the aromatic region corresponding to the protons at the C2 and C5 positions.

Predicted ¹H NMR Data

PositionPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H2~8.9 - 9.1Singlet (s)N/AThe proton at C2 is adjacent to two nitrogen atoms in the pyrimidine ring, which are strongly electron-withdrawing. This deshielding effect results in a significant downfield shift. This is consistent with data from related thieno[2,3-d]pyrimidine structures.[2][3]
H5~7.8 - 8.0Singlet (s)N/AThe proton at C5 is on the thiophene ring. Its chemical shift is influenced by the adjacent sulfur atom and the fused pyrimidine ring. The presence of the iodine at C6 will have a minor influence on this proton's chemical shift.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for heterocyclic compounds due to its excellent solubilizing power.[2]

  • Instrument Setup:

    • Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for good signal dispersion.

    • Temperature: Set the probe temperature to 25 °C (298 K).

    • Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity.

  • Data Acquisition:

    • Pulse Sequence: Use a standard single-pulse experiment.

    • Acquisition Time: Set to 2-3 seconds.

    • Relaxation Delay: A delay of 1-2 seconds is typically sufficient.

    • Number of Scans: Acquire 16 to 64 scans to achieve an adequate signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase correct the resulting spectrum.

    • Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO-d₆ at δ 2.50 ppm) or an internal standard like tetramethylsilane (TMS).

    • Integrate the signals to determine the relative proton ratios.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR provides information about the carbon skeleton of the molecule. We predict six distinct signals for the carbon atoms in the thieno[2,3-d]pyrimidine core.

Predicted ¹³C NMR Data

PositionPredicted Chemical Shift (δ, ppm)Rationale
C2~152 - 154This carbon is situated between two nitrogen atoms, leading to a significant downfield shift.[3]
C4~158 - 160The carbon bearing the chlorine atom is also part of the electron-deficient pyrimidine ring, resulting in a downfield chemical shift.
C5~128 - 130A standard aromatic carbon in a five-membered heterocyclic ring.
C6~95 - 100The carbon atom directly attached to the iodine atom is expected to be significantly shielded due to the "heavy atom effect".
C3a~130 - 135A quaternary carbon at the fusion of the two rings.
C7a~165 - 170This quaternary carbon is adjacent to the sulfur atom and a nitrogen atom, and is part of the pyrimidine ring, leading to a downfield shift.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration (20-50 mg) may be beneficial to reduce acquisition time.

  • Instrument Setup:

    • Spectrometer: A 100 MHz (for a 400 MHz ¹H) or higher spectrometer.

    • Temperature and Shimming: As per the ¹H NMR protocol.

  • Data Acquisition:

    • Pulse Sequence: Use a standard proton-decoupled pulse sequence (e.g., zgpg30).

    • Spectral Width: Set to approximately 200-220 ppm.

    • Acquisition Time: ~1 second.

    • Relaxation Delay: A 2-second delay is recommended.

    • Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required to obtain a good signal-to-noise ratio due to the low natural abundance of ¹³C.

  • Data Processing:

    • Apply a Fourier transform with an exponential line broadening of 1-2 Hz.

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale using the solvent peak (e.g., DMSO-d₆ at δ 39.52 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will be characterized by vibrations of the aromatic rings and the carbon-halogen bonds.

Predicted IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeRationale
~3100 - 3000C-H stretchingAromatic C-H stretches from the thieno[2,3-d]pyrimidine core.[4]
~1600 - 1450C=C and C=N stretchingA series of bands corresponding to the stretching vibrations within the fused aromatic ring system.[4][5]
~1100 - 1000C-Cl stretchingThe stretching vibration of the carbon-chlorine bond.
~600 - 500C-I stretchingThe stretching vibration of the carbon-iodine bond.
~850 - 750C-H out-of-plane bendingBending vibrations of the aromatic C-H bonds.

Experimental Protocol: IR Spectroscopy (Attenuated Total Reflectance - ATR)

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrument Setup:

    • Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

    • Background Scan: Record a background spectrum of the clean, empty ATR crystal.

  • Data Acquisition:

    • Press the sample firmly against the crystal using the pressure clamp to ensure good contact.

    • Acquire the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing:

    • The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Label the significant peaks.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity.

Predicted Mass Spectrum Data

  • Molecular Ion (M⁺): The molecular weight of C₆H₂ClIN₂S is approximately 296.5 g/mol .[6] The mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) and iodine (¹²⁷I, monoisotopic). We expect to see a prominent peak at m/z 296 (for the ³⁵Cl isotope) and a smaller peak at m/z 298 (for the ³⁷Cl isotope) in a roughly 3:1 intensity ratio.

  • Major Fragmentation Pathways: The fragmentation of halogenated aromatic compounds is well-documented.[7] The primary fragmentation pathways for this compound are expected to be:

    • Loss of Iodine: The C-I bond is weaker than the C-Cl bond, so the initial loss of an iodine radical (•I, 127 Da) is highly probable, leading to a fragment ion at m/z 169/171.

    • Loss of Chlorine: Loss of a chlorine radical (•Cl, 35/37 Da) from the molecular ion would give a fragment at m/z 261.

    • Subsequent Fragmentations: Further fragmentation could involve the loss of small molecules like HCN from the pyrimidine ring.

Figure 2. Predicted MS Fragmentation Pathway M [M]⁺˙ m/z 296/298 F1 [M-I]⁺ m/z 169/171 M->F1 - •I F2 [M-Cl]⁺ m/z 261 M->F2 - •Cl

Caption: Predicted major fragmentation pathways for this compound.

Experimental Protocol: Mass Spectrometry (Electron Ionization - EI)

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples.

  • Instrument Setup:

    • Ionization Mode: Electron Ionization (EI) at 70 eV is standard for generating fragment-rich spectra.

    • Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer.

    • Mass Range: Scan a mass range of m/z 50 to 500 to ensure capture of the molecular ion and all significant fragments.

  • Data Acquisition: Acquire the mass spectrum.

  • Data Analysis:

    • Identify the molecular ion peak and its isotopic pattern to confirm the elemental composition.

    • Analyze the fragment ions to elucidate the structure and confirm the fragmentation pathways.

Conclusion

This technical guide provides a detailed, predictive framework for the spectroscopic characterization of this compound. By combining data from analogous structures with fundamental spectroscopic principles, we have outlined the expected ¹H NMR, ¹³C NMR, IR, and MS data. The provided experimental protocols represent best practices for acquiring high-quality data for this class of compounds. This guide is intended to be a valuable resource for researchers, enabling them to confidently synthesize, identify, and utilize this important chemical intermediate in their drug discovery and development endeavors.

References

  • Guo, T., et al. (2021). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. Journal of Chemistry, 2021, 9983816.
  • Al-Warhi, T., et al. (2022).
  • Manivannan, V., et al. (2012). Spectral and Biological analysis of Thieno [2, 3-d] pyrimidin-4-one.
  • Li, X., et al. (2021). Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells. Journal of Medicinal Chemistry, 64(22), 16788-16803.
  • Ghorab, M. M., et al. (2010). Synthesis and Cytotoxicity of Some Thieno[2,3-d]pyrimidine Derivatives. Chinese Chemical Society, 57(3A), 459-464.
  • Lee, J., et al. (2022). 1,3-Bis(5,6,7,8-tetrahydrobenzo[8][9]thieno[2,3-d]pyrimidin-4-yl)imidazolidine-4,5-dione. Molbank, 2022(2), M1389.

  • Guo, T., et al. (2021).
  • Scribd. (n.d.). Halogen Fragmentation in Mass Spectrometry. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chloro-6-iodothieno(3,2-d)pyrimidine. Retrieved from [Link]

  • ChemBK. (2024). 4-Chloro-6-Iodothieno[3,2-D]Pyrimidine. Retrieved from [Link]

  • El-Dean, A. M. K., et al. (2016). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Organic Chemistry, 6, 15-26.
  • Sharma, P., & Kumar, S. (2012). Mass spectral fragmentation modes of pyrimidine derivatives. Der Pharma Chemica, 4(1), 361-365.
  • ResearchGate. (n.d.). Synthesis of thieno[2,3-d]pyrimidines 11 and 12. Retrieved from [Link]

  • Fisyuk, A. S., et al. (2021). 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. Molbank, 2021(4), M1288.
  • Arkivoc. (n.d.). Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]. Retrieved from [Link]

  • Mass Spectrometry: Fragmentation. (n.d.). Retrieved from [Link]

  • Al-Abdullah, E. S., et al. (2021). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. Scientific Reports, 11(1), 7604.
  • Pal, M., et al. (2016). Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation. Organic & Biomolecular Chemistry, 14(3), 944-959.
  • ResearchGate. (n.d.). Synthesis of 4-chloro-6-ethoxy-2-(methylthio)pyrimidine (5) and... Retrieved from [Link]

  • El-Gamal, M. I., & Oh, C. H. (2019). Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. Bioorganic & Medicinal Chemistry, 27(10), 1931-1943.
  • Queener, S. F., et al. (2013).

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An In-Depth Technical Guide to the Purity Assessment of 4-Chloro-6-iodothieno[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Purity in a Critical Pharmaceutical Intermediate

4-Chloro-6-iodothieno[2,3-d]pyrimidine is a heterocyclic compound of significant interest in medicinal chemistry and drug development. As a key building block, its thienopyrimidine core is a prevalent scaffold in a variety of kinase inhibitors and other targeted therapeutics.[1][2] The specific substitution pattern, featuring a reactive chlorine atom at the 4-position and an iodine atom at the 6-position, renders it a versatile intermediate for introducing further molecular complexity through cross-coupling and nucleophilic substitution reactions. The 4-chloro group, in particular, has been identified as being critical for the biological activity of many thienopyrimidine derivatives.[3]

For researchers and drug development professionals, the purity of this starting material is not a trivial specification; it is the bedrock upon which reliable, reproducible, and safe downstream science is built. Undefined impurities can lead to inconsistent reaction yields, the formation of unwanted side products that complicate purification, and, most critically, the introduction of structurally related impurities into the final active pharmaceutical ingredient (API), with potential toxicological consequences. This guide provides an in-depth, field-proven strategy for the comprehensive purity assessment of this compound, emphasizing an orthogonal approach that ensures scientific integrity and trustworthiness in the final result.

Chapter 1: The Impurity Landscape: Anticipating the Unknown

A robust purity assessment strategy begins with an understanding of the potential impurities that may be present. These can be broadly categorized based on their origin.

  • Process-Related Impurities: These arise from the synthetic route used to produce the compound. Common synthetic strategies involve either constructing the pyrimidine ring onto a pre-existing aminothiophene or forming the thiophene ring from a pyrimidine precursor.[4] This can lead to:

    • Unreacted Starting Materials and Intermediates: Incomplete reactions can leave residual precursors in the final product.

    • Isomeric Impurities: Depending on the synthetic precursors, isomers such as 4-Chloro-6-iodothieno[3,2-d]pyrimidine could be formed.[5]

    • By-products: Side reactions, such as hydrolysis of the 4-chloro group to a hydroxyl group (4-hydroxy-6-iodothieno[2,3-d]pyrimidine) or reduction of the iodo-group, can generate significant impurities.

  • Degradation Products: The compound may degrade over time due to factors like light, heat, or moisture. The C-Cl bond is susceptible to hydrolysis, representing a likely degradation pathway.

  • Residual Solvents: Solvents used during the final crystallization or purification steps may be retained in the solid material.

Chapter 2: An Orthogonal Analytical Strategy

No single analytical technique can provide a complete picture of a compound's purity. A self-validating and trustworthy assessment relies on an orthogonal approach, where multiple techniques based on different physicochemical principles are employed. This strategy ensures that impurities not detected by one method are likely to be caught by another.

G cluster_input Sample Batch cluster_analysis Orthogonal Purity Assessment cluster_output Final Profile Sample This compound HPLC Chromatographic Purity (HPLC-UV) Sample->HPLC Test Aliquots LCMS Impurity Identification (LC-MS) Sample->LCMS Test Aliquots NMR Identity & Structural Confirmation (¹H, ¹³C NMR) Sample->NMR Test Aliquots ASSAY Absolute Content (Assay) (qNMR / Elemental Analysis) Sample->ASSAY Test Aliquots COA Comprehensive Purity Profile & Certificate of Analysis HPLC->COA Purity (%) & Impurity Profile LCMS->COA Mass Confirmation of Impurities NMR->COA Structural Identity Confirmed ASSAY->COA Assay Value (%)

Caption: Orthogonal workflow for comprehensive purity assessment.

Chapter 3: Chromatographic Purity by Reverse-Phase HPLC

High-Performance Liquid Chromatography (HPLC) is the cornerstone for determining the chromatographic purity of this compound. It excels at separating the main component from structurally similar impurities.

Causality Behind Method Design
  • Technique: Reverse-phase HPLC is selected due to the non-polar nature of the thienopyrimidine core. The molecule will be retained on a hydrophobic stationary phase (like C18) and eluted by a polar mobile phase.

  • Column: A C18-bonded silica column is the workhorse for this type of analysis, offering excellent retention and resolving power for heterocyclic compounds.

  • Mobile Phase: A gradient of water and acetonitrile (ACN) provides a robust separation window for impurities with varying polarities. The addition of a small amount of an acid, such as 0.1% formic acid, is critical. It serves two purposes: 1) it protonates free silanol groups on the silica support, preventing peak tailing caused by secondary interactions with the basic nitrogen atoms in the pyrimidine ring, and 2) it provides a source of protons, making the method compatible with mass spectrometry detection.[6]

  • Detector: A UV detector is ideal as the fused aromatic system of the thienopyrimidine core contains strong chromophores. A detection wavelength of around 254 nm is a common starting point, but a full UV scan should be performed to determine the wavelength of maximum absorbance for optimal sensitivity.

Experimental Protocol: HPLC Purity Method
  • System Preparation:

    • Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water.

    • Mobile Phase B: 0.1% Formic Acid in HPLC-grade Acetonitrile.

    • Degas both mobile phases for 15 minutes via sonication or vacuum filtration.[6]

  • Sample Preparation:

    • Accurately weigh approximately 5 mg of the this compound sample.

    • Dissolve in 10 mL of a 50:50 mixture of Acetonitrile/Water to create a 0.5 mg/mL solution.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • Chromatographic Conditions:

    • Equilibrate the column with the initial mobile phase composition for at least 15 minutes.

    • Inject 5 µL of the prepared sample.

    • Run the gradient program as detailed in Table 1.

  • System Suitability Test (SST):

    • Before sample analysis, perform five replicate injections of the sample solution.

    • Acceptance Criteria: The relative standard deviation (RSD) of the peak area for the main component should be ≤ 2.0%. The tailing factor for the main peak should be between 0.8 and 1.5. This ensures the system is performing consistently and providing reliable data.

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 95% B over 20 min; hold at 95% B for 5 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector Wavelength 254 nm
Injection Volume 5 µL
Table 1: Recommended HPLC Method Parameters.
Data Interpretation

Purity is calculated using the area percent method, where the peak area of the main component is divided by the total area of all peaks in the chromatogram. It is crucial to note that this method assumes all compounds have an equal detector response. For true quantification, the Relative Response Factor (RRF) for each impurity must be determined, but for routine purity checks, area percent is a widely accepted industry standard.

Chapter 4: Structural Confirmation and Impurity Identification

While HPLC provides quantitative data on purity, it does not confirm the identity of the main peak or the structures of the impurities. For this, spectroscopic techniques are required.

Mass Spectrometry (MS)

When coupled with HPLC (LC-MS), mass spectrometry is a powerful tool for confirming the molecular weight of the eluting peaks.

  • Principle: Electrospray Ionization (ESI) in positive mode is typically used, which will protonate the molecule to generate the [M+H]⁺ ion. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic isotopic pattern is expected.

  • Expected Results:

    • Main Component: A pair of peaks at m/z 296.9 and 298.9, corresponding to [C₆H₂³⁵ClIN₂S + H]⁺ and [C₆H₂³⁷ClIN₂S + H]⁺, respectively. The ~3:1 intensity ratio is a definitive signature of a monochlorinated compound.

    • Impurities: The mass of any impurity peaks can be used to hypothesize their structure. For example, a peak with an m/z corresponding to the loss of iodine and replacement with hydrogen would strongly suggest a de-iodinated impurity. The fragmentation patterns of thienopyrimidines can provide further structural clues.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the gold standard for unambiguous structural elucidation.

  • Principle: ¹H NMR provides information on the number and chemical environment of protons, while ¹³C NMR provides information on the carbon skeleton.

  • Protocol: Dissolve ~10 mg of the sample in a suitable deuterated solvent, typically DMSO-d₆, which is effective for many heterocyclic compounds.[8]

  • Interpretation: The ¹H NMR spectrum of pure this compound is expected to be simple, showing two singlets in the aromatic region corresponding to the protons on the pyrimidine and thiophene rings. The presence of additional, smaller peaks is a direct indication of impurities. Integrating these impurity peaks relative to the main component can provide a semi-quantitative estimate of their levels.

Chapter 5: Determining Absolute Purity (Assay)

Chromatographic purity (area %) is a relative measure. To determine the absolute purity or "assay" value—the true mass percentage of the target compound in the material—a quantitative technique is needed.

  • Quantitative NMR (qNMR): This is a primary ratio method for determining purity. A certified internal standard of known purity is weighed accurately and mixed with an accurately weighed amount of the sample. By comparing the integral of a specific proton signal from the sample with a signal from the internal standard, the absolute concentration and thus the purity can be calculated with high precision, without the need for a reference standard of the compound itself.

  • Elemental Analysis: This technique measures the percentage of Carbon, Hydrogen, Nitrogen, and Sulfur. The experimental values are compared against the theoretical values calculated from the molecular formula (C₆H₂ClIN₂S). A close match provides strong evidence for the compound's identity and the absence of significant inorganic impurities or substances with a different elemental composition.

Chapter 6: An Integrated Approach to a Definitive Purity Statement

The ultimate goal is to integrate the data from all orthogonal techniques to build a complete and trustworthy purity profile. Each method validates the others, providing a comprehensive understanding of the material's quality.

G center Purity Profile of This compound HPLC Relative Purity > 99.0% (Area %) center->HPLC Chromatographic LCMS Identity Confirmed (m/z 296.9, 298.9) center->LCMS Mass NMR Structure Confirmed (¹H, ¹³C Spectra) center->NMR Structural ASSAY Absolute Purity = 99.2% (qNMR) center->ASSAY Quantitative IMPURITY Impurity A (0.3%) ID by LC-MS HPLC->IMPURITY Detects & Quantifies

Caption: Integration of orthogonal data for a final purity profile.

By combining high-resolution chromatographic separation (HPLC), definitive structural confirmation (NMR), and accurate mass identification (MS), and anchoring it all with a quantitative assay (qNMR), a scientist can be confident in the quality of their this compound. This rigorous, multi-faceted approach ensures that subsequent research and development efforts are built on a foundation of unimpeachable scientific integrity.

References

  • Chemsrc. (n.d.). 4-CHLORO-6-IODO-THIENO[2,3-D]PYRIMIDINE | CAS#:552295-08-6. Retrieved from [Link]

  • ChemBK. (2024). 4-Chloro-6-Iodothieno[3,2-D]Pyrimidine. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chloro-6-iodothieno(3,2-d)pyrimidine. Retrieved from [Link]

  • Gampe, C. M., et al. (2012). Antiproliferative activities of halogenated thieno[3,2-d]pyrimidines. Bioorganic & Medicinal Chemistry Letters, 22(5), 1999-2002. Retrieved from [Link]

  • El-Damasy, A. K., et al. (2023). Recent updates on thienopyrimidine derivatives as anticancer agents. Molecular Diversity, 27(4), 1647-1679. Retrieved from [Link]

  • Ghorab, M. M., et al. (2012). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Journal of the Korean Chemical Society, 56(2), 243-249. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chlorothieno[2,3-d]pyrimidine. Retrieved from [Link]

  • Appretech Scientific Limited. (n.d.). This compound. Retrieved from [Link]

  • Xiao, Z., et al. (2022). Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells. Journal of Medicinal Chemistry, 65(3), 2059-2077. Retrieved from [Link]

  • Acros Pharmatech. (n.d.). 4-Chloro-6-iodo-5-methylthieno[2,3-d]pyrimidine. Retrieved from [Link]

  • Khlestkin, V. K. (2007). Mass spectrometry of halogen-containing organic compounds. Mass Spectrometry Reviews, 26(4), 543-573. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 2,4,6-Trichloropyrimidine on Newcrom R1 HPLC column. Retrieved from [Link]

  • MDPI. (2016). 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. Retrieved from [Link]

  • Singh, P., & Kaur, M. (2025). recent advances in thienopyrimidine chemistry: synthesis and therapeutic exploration of their derivatives (2018-2025). ResearchGate. Retrieved from [Link]

  • Ghorab, M. M., et al. (2019). Synthesis and antitumor activity evaluation of some thienopyrimidine derivatives. Journal of the Chinese Chemical Society, 66(12), 1541-1551. Retrieved from [Link]

  • Kádas, I., et al. (2014). Tandem mass spectrometric study of annelation isomers of the novel thieno[3'-,2'-:4,5]pyrido[2,3-d]pyridazine ring system. ResearchGate. Retrieved from [Link]

  • Le Borgne, M., et al. (2020). Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents. Molecules, 25(18), 4238. Retrieved from [Link]

  • Fathalla, O. A., et al. (2007). Synthesis and Biological Evaluation of Some New Thienopyridine and Thienopyrimidine Derivatives. ResearchGate. Retrieved from [Link]

  • Nedolugko, A. S., et al. (2003). Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines. Arkivoc, 2004(3), 116-126. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column. Retrieved from [Link]

  • ResearchGate. (n.d.). The 1H NMR spectra (DMSO-d6) of 4-(2-pyridyl)pyrimidine (6) and the corresponding bromides 11a-e. Retrieved from [Link]

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Methodological & Application

Application Note and Detailed Protocol for the Synthesis of 4-Chloro-6-iodothieno[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the synthesis of 4-Chloro-6-iodothieno[2,3-d]pyrimidine, a key heterocyclic intermediate in medicinal chemistry. The thieno[2,3-d]pyrimidine scaffold is a prominent structural motif in a multitude of biologically active compounds, including kinase inhibitors for cancer therapy.[1][2] The strategic placement of a reactive chlorine atom at the 4-position and an iodine atom at the 6-position provides versatile handles for subsequent chemical modifications, such as nucleophilic substitution and cross-coupling reactions.[3] This allows for the systematic exploration of the chemical space around the core scaffold, which is crucial for structure-activity relationship (SAR) studies in drug discovery. This application note details a robust and reproducible synthetic route, discusses the rationale behind the experimental choices, and provides a step-by-step protocol for its successful implementation in a laboratory setting.

Introduction: The Significance of Thieno[2,3-d]pyrimidines in Drug Discovery

The thieno[2,3-d]pyrimidine core is a bioisostere of purine and is recognized as a "privileged scaffold" in medicinal chemistry. Its derivatives have demonstrated a wide range of pharmacological activities, including but not limited to, anticancer[4], antifungal[3], and anti-inflammatory properties. The derivatization of this core structure allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties, making it an attractive starting point for the development of novel therapeutic agents. Specifically, this compound serves as a critical building block for creating libraries of compounds for high-throughput screening and lead optimization.

Synthetic Strategy: A Multi-Step Approach

The synthesis of this compound is typically achieved through a multi-step sequence starting from readily available precursors. The general strategy involves the construction of the thieno[2,3-d]pyrimidin-4-one core, followed by iodination and subsequent chlorination.

Visualizing the Synthetic Workflow

The following diagram outlines the key transformations in the synthesis of the target compound.

Synthesis_Workflow A Starting Material (e.g., 2-Amino-3-cyanothiophene derivative) B Intermediate 1 (Thieno[2,3-d]pyrimidin-4-one) A->B Cyclization C Intermediate 2 (6-Iodothieno[2,3-d]pyrimidin-4-one) B->C Iodination D Final Product (this compound) C->D Chlorination

Caption: Synthetic workflow for this compound.

Detailed Synthetic Protocol

This protocol is divided into three main stages corresponding to the synthetic workflow.

Part 1: Synthesis of Thieno[2,3-d]pyrimidin-4-one (Intermediate 1)

The initial step involves the construction of the fused heterocyclic ring system. A common and efficient method is the cyclization of a 2-amino-3-cyanothiophene derivative.[5] This can be achieved by reacting the thiophene with formic acid or formamide, which serves as a source of the C4 carbon of the pyrimidine ring.[5]

Rationale: The use of 2-amino-3-cyanothiophene derivatives is advantageous due to their commercial availability or straightforward synthesis via the Gewald reaction.[6][7] Formic acid or formamide provides a simple and cost-effective method for the cyclocondensation to form the pyrimidinone ring.

Part 2: Iodination of Thieno[2,3-d]pyrimidin-4-one (Intermediate 2)

The next step is the regioselective iodination at the 6-position of the thieno[2,3-d]pyrimidin-4-one core. This can be accomplished using an iodinating agent such as N-iodosuccinimide (NIS) in an appropriate solvent.

Rationale: N-iodosuccinimide is a mild and effective electrophilic iodinating agent. The reaction is typically regioselective for the electron-rich thiophene ring. The position of iodination is directed by the activating effect of the fused pyrimidinone ring.

Part 3: Chlorination of 6-Iodothieno[2,3-d]pyrimidin-4-one (Final Product)

The final step is the conversion of the hydroxyl group at the 4-position of the pyrimidine ring to a chlorine atom. This is a crucial transformation as it introduces a good leaving group for subsequent nucleophilic substitution reactions. This is commonly achieved by treatment with a chlorinating agent like phosphoryl chloride (POCl₃).[3]

Rationale: Phosphoryl chloride is a powerful and widely used reagent for the conversion of hydroxyl groups on heterocyclic rings to chlorine atoms.[3] The reaction proceeds via the formation of a phosphate ester intermediate, which is then displaced by a chloride ion.

Experimental Protocol

Disclaimer: This protocol is intended for use by trained chemists in a well-equipped laboratory. Appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves, must be worn at all times. All manipulations should be performed in a certified fume hood.

Materials and Equipment
  • Reagents: 2-Amino-thiophene-3-carbonitrile (or a suitable derivative), Formic acid, N-Iodosuccinimide (NIS), Acetonitrile (anhydrous), Phosphoryl chloride (POCl₃), N,N-Dimethylformamide (DMF, anhydrous), Dichloromethane (DCM), Ethyl acetate (EtOAc), Hexanes, Saturated sodium bicarbonate solution, Saturated sodium thiosulfate solution, Brine, Anhydrous sodium sulfate (Na₂SO₄).

  • Equipment: Round-bottom flasks, Reflux condenser, Magnetic stirrer with heating plate, Stir bars, Dropping funnel, Buchner funnel and flask, Rotary evaporator, Thin-layer chromatography (TLC) plates (silica gel), UV lamp, Glass column for chromatography, Standard laboratory glassware.

Step-by-Step Procedure

Step 1: Synthesis of Thieno[2,3-d]pyrimidin-4(3H)-one

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the 2-amino-thiophene-3-carbonitrile derivative in an excess of formic acid.

  • Heat the reaction mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexanes and ethyl acetate as the eluent).

  • Upon completion, allow the mixture to cool to room temperature.

  • Slowly pour the reaction mixture into ice-cold water with stirring.

  • Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the thieno[2,3-d]pyrimidin-4(3H)-one.

Step 2: Synthesis of 6-Iodothieno[2,3-d]pyrimidin-4(3H)-one

  • To a solution of the thieno[2,3-d]pyrimidin-4(3H)-one in anhydrous acetonitrile, add N-iodosuccinimide (1.1 equivalents) in one portion.

  • Stir the reaction mixture at room temperature for 12-16 hours. Protect the reaction from light.

  • Monitor the reaction by TLC. Upon completion, remove the solvent under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated sodium thiosulfate solution to remove any unreacted iodine, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography if necessary.

Step 3: Synthesis of this compound

  • Caution: Phosphoryl chloride is highly corrosive and reacts violently with water. Handle with extreme care in a fume hood.

  • In a round-bottom flask, suspend the 6-iodothieno[2,3-d]pyrimidin-4(3H)-one in phosphoryl chloride.

  • Add a catalytic amount of anhydrous N,N-dimethylformamide.

  • Heat the reaction mixture to reflux and stir for 2-4 hours.

  • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

  • Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the mixture with a saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate or dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a gradient of hexanes and ethyl acetate) to afford the pure this compound.

Data Summary
CompoundMolecular FormulaMolecular Weight ( g/mol )Typical YieldPhysical Appearance
This compoundC₆H₂ClIN₂S296.5160-80% (final step)Off-white to pale yellow solid

Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the positions of the substituents.

  • Mass Spectrometry (MS): To verify the molecular weight of the compound.

  • Melting Point: To assess the purity of the final product.

Safety and Handling

  • Always consult the Safety Data Sheet (SDS) for each reagent before use.

  • Phosphoryl chloride is highly toxic and corrosive.[3] Handle with appropriate engineering controls and PPE.

  • Halogenated organic compounds should be handled with care as they can be irritants and harmful if swallowed or inhaled.[8]

  • Dispose of all chemical waste in accordance with institutional and local regulations.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the synthesis of this compound. By following the described procedures and understanding the rationale behind each step, researchers in medicinal chemistry and drug development can reliably produce this valuable intermediate for their research endeavors. The versatility of this building block opens up numerous possibilities for the creation of novel compounds with potential therapeutic applications.

References

  • Kanawade, S. B., et al. (2011). A novel one-pot synthesis of 2-amino-3-cyanothiophenes and thieno[2,3-d]pyrimidines in aqueous medium. Green Chemistry Letters and Reviews, 4(4), 339-344.
  • Aly, A. A., & Saleh, T. S. (2012). Synthesis and antimicrobial activity of some new thieno[2,3-d]pyrimidine and pyrimido[4',5':4,5]thieno[2,3-d]pyrimidine derivatives.
  • Desroches, C., et al. (2005). Synthesis and biological evaluation of new thieno[2,3-d]pyrimidine derivatives as antifungal agents. Bioorganic & Medicinal Chemistry, 13(12), 3879-3887.
  • El-Sawy, E. R., et al. (2013).
  • Gewald, K., Schinke, E., & Böttcher, H. (1966). Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Aminothiophene aus α-Oxo-mercaptanen und Methylen-aktiven Nitrilen. Chemische Berichte, 99(1), 94-100.
  • Guo, Y., et al. (2022). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. Journal of the Brazilian Chemical Society, 33, 1104-1113. Available at: [Link]

  • Hirota, K., et al. (1989). [Synthesis of thieno[2,3-d]pyrimidine derivatives and their antifungal activities]. Yakugaku Zasshi, 109(7), 464-473. Available at: [Link]

  • PubChem. (n.d.). 4-Chloro-6-iodothieno(3,2-d)pyrimidine. National Center for Biotechnology Information. Available at: [Link]

  • ChemSrc. (2025). 4-CHLORO-6-IODO-THIENO[2,3-D]PYRIMIDINE. Available at: [Link]

Sources

Application Notes and Protocols for Suzuki Coupling Reactions with 4-Chloro-6-iodothieno[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Thieno[2,3-d]pyrimidines and Their Functionalization

The thieno[2,3-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, frequently recognized as a bioisostere of purine.[1] This structural similarity has led to its incorporation into a multitude of biologically active molecules, demonstrating a broad range of therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial agents.[1][2] The ability to precisely and efficiently modify this core structure is paramount in drug discovery for developing new chemical entities with improved potency, selectivity, and pharmacokinetic profiles.

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, offering a powerful and versatile method for the formation of carbon-carbon bonds.[3][4] Its tolerance of a wide array of functional groups, mild reaction conditions, and the commercial availability of diverse boronic acid derivatives make it an indispensable tool for medicinal chemists.[4][5]

This guide provides a detailed exploration of the Suzuki coupling reaction as applied to 4-Chloro-6-iodothieno[2,3-d]pyrimidine. This di-halogenated substrate presents an excellent opportunity for selective functionalization. The carbon-iodine bond is significantly more reactive towards oxidative addition to a palladium(0) catalyst than the carbon-chlorine bond, allowing for regioselective coupling at the C6 position.[3] This inherent reactivity difference enables a stepwise approach to the synthesis of complex, differentially substituted thieno[2,3-d]pyrimidine derivatives.

The Catalytic Cycle: A Mechanistic Overview of the Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction proceeds via a well-established catalytic cycle involving a palladium catalyst. The cycle is generally understood to comprise three key steps: oxidative addition, transmetalation, and reductive elimination.[6][7]

  • Oxidative Addition: The cycle initiates with the oxidative addition of the organohalide (this compound) to a coordinatively unsaturated Pd(0) complex. This step involves the insertion of the palladium into the carbon-iodine bond, forming a Pd(II) intermediate.[6][8] The reactivity order for halides in this step is generally I > Br > OTf >> Cl.[3]

  • Transmetalation: In this step, the organic group from the organoboron reagent (boronic acid or ester) is transferred to the palladium(II) center. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[5][9] The base can either activate the boronic acid directly or coordinate to the palladium complex to facilitate the exchange.[5]

  • Reductive Elimination: The final step involves the reductive elimination of the two organic groups from the palladium(II) complex, forming the new carbon-carbon bond in the desired product. This step regenerates the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[6][7]

Suzuki_Coupling_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R-I PdII_Aryl Ar-Pd(II)L_n-I OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal Ar'-B(OR)2 Base PdII_Diaryl Ar-Pd(II)L_n-Ar' Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 R-Ar' Product 6-Aryl-4-chlorothieno[2,3-d]pyrimidine (R-Ar') RedElim->Product Reactant1 This compound (R-I) Reactant1->OxAdd Reactant2 Arylboronic Acid (Ar'-B(OH)2) Reactant2->Transmetal

Figure 1: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Protocols: A Step-by-Step Guide

The following protocol provides a robust starting point for the selective Suzuki coupling at the C6-iodo position of this compound. Optimization of specific parameters may be necessary depending on the nature of the boronic acid coupling partner.

Materials and Reagents
  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or a suitable pre-catalyst, 1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2-3 equivalents)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, DMF, toluene)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)

Experimental Workflow

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: - this compound - Arylboronic Acid - Base B Inert Atmosphere: Purge flask with N₂ or Ar A->B C Add Solvent & Catalyst: - Degassed Solvent - Palladium Catalyst B->C D Heat and Stir: (e.g., 80-110 °C) C->D E Monitor Progress: (TLC or LC-MS) D->E F Cool and Quench E->F G Extraction F->G H Drying and Concentration G->H I Purification: (Column Chromatography) H->I

Figure 2: A generalized experimental workflow for the Suzuki coupling reaction.

Detailed Step-by-Step Protocol
  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 eq.), the desired arylboronic acid (1.1-1.5 eq.), and the base (2.0-3.0 eq.).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free environment.[10]

  • Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water).[7] Bubble the inert gas through the solution for 10-15 minutes to ensure thorough deoxygenation.[10] Finally, add the palladium catalyst (0.02-0.05 eq.).[11]

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring.[11]

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the pure 6-aryl-4-chlorothieno[2,3-d]pyrimidine.[7]

Optimized Reaction Conditions: A Comparative Overview

The choice of catalyst, ligand, base, and solvent can significantly impact the efficiency and outcome of the Suzuki coupling reaction. The following table summarizes a range of conditions that have been successfully employed for the coupling of heteroaryl halides.

Parameter Condition 1 (General) Condition 2 (For Challenging Substrates) Condition 3 (Aqueous/Mild) Reference(s)
Catalyst Pd(PPh₃)₄ (2-5 mol%)Pd₂(dba)₃ with a bulky phosphine ligand (e.g., SPhos, XPhos) (1-3 mol%)Pd(OAc)₂ (1-5 mol%)[7][12][13]
Base K₂CO₃ (2 eq.)K₃PO₄ (2-3 eq.)Na₂CO₃ (2 eq.)[7][12][14]
Solvent 1,4-Dioxane/H₂O (4:1)Toluene or CPMEWater/Acetonitrile (4:1)[7][12][15]
Temperature 80-100 °C100-120 °C37-80 °C[7][13][15]

Troubleshooting Common Issues

Even with a robust protocol, challenges can arise. Below are common problems encountered during Suzuki coupling reactions and potential solutions.

Problem Potential Cause(s) Suggested Solution(s) Reference(s)
Low or No Yield - Inactive catalyst (oxidation of Pd(0) or ligand).- Poor quality or decomposition of the boronic acid.- Insufficiently degassed solvent.- Inappropriate base or solvent.- Use a fresh, high-quality catalyst and ligand.- Use fresh boronic acid or consider a more stable boronate ester (e.g., pinacol ester).- Ensure thorough degassing of all solvents.- Screen different bases and solvent systems.[10][12][16]
Protodeboronation - Presence of excess water or protic solvents.- Harsh basic conditions.- Elevated temperatures.- Use anhydrous solvents and reagents.- Employ a milder base (e.g., KF).- Optimize the reaction temperature, potentially running it at a lower temperature for a longer duration.[10][12][17]
Homocoupling of Boronic Acid - Presence of oxygen in the reaction mixture.- Ensure a strictly inert atmosphere throughout the reaction setup and execution.[12][18]
Dehalogenation - The palladium complex reacting with a hydride source (e.g., some amine bases or alcohol solvents).- Avoid using alcohol as a primary solvent if dehalogenation is observed.[16]

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the selective functionalization of this compound at the C6 position. By carefully selecting the catalyst system, base, and solvent, and by maintaining a strictly inert atmosphere, researchers can achieve high yields of the desired 6-aryl-4-chlorothieno[2,3-d]pyrimidine derivatives. These compounds can then serve as versatile intermediates for further diversification at the C4 position, enabling the synthesis of a wide range of novel thieno[2,3-d]pyrimidine-based compounds for drug discovery and development.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. (2024-10-10). Available from: [Link]

  • Wikipedia. Suzuki reaction. Available from: [Link]

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. Available from: [Link]

  • El-Sayed, M. A., et al. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. Bioorganic & Medicinal Chemistry, 27(9), 1150-1166 (2019).
  • ChemRxiv. The catalytic mechanism of the Suzuki-Miyaura reaction. (2021).
  • NIH. An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)
  • ACS Publications. Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. Organometallics, 36(11), 2070-2082 (2017).
  • Bellina, F., et al. Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Current Organic Chemistry, 8(18), 1783-1804 (2004).
  • ResearchGate. What can i use as a solvent and base in a suzuki reaction with a sensitive amide in the core? (2021-10-13). Available from: [Link]

  • ACS Publications. Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 126(41), 13347-13355 (2004).
  • NIH. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1555-1564 (2008).
  • ResearchGate. Suzuki coupling of heteroaryl halides with aryl boronic acids a.
  • ACS Publications. Formation and Role of Palladium Chalcogenide and Other Species in Suzuki–Miyaura and Heck C–C Coupling Reactions Catalyzed with Palladium(II) Complexes of Organochalcogen Ligands: Realities and Speculations. Organometallics, 34(16), 3845-3862 (2015).
  • Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

  • Andrew G Myers Research Group. The Suzuki Reaction.
  • ACS Publications. Suzuki–Miyaura Cross-Coupling of Heteroaryl Halides and Arylboronic Acids in Continuous Flow. Organic Letters, 16(2), 522-525 (2014).
  • Scite.ai. Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. (2011).
  • RSC Publishing. Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2-d]pyrimidin-4(3H)-one series for antiplasmodial pharmacomodulation. RSC Advances, 12(30), 19582-19593 (2022).
  • ResearchGate. Synthesis of thieno[2,3-d]pyrimidines 2 and 3.
  • RSC Publishing. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology, 9(20), 5536-5568 (2019).
  • Semantic Scholar. Recent developments regarding the use of thieno[2,3-d]pyrimidin-4-one derivatives in medicinal chemistry, with a focus on their synthesis and anticancer properties.
  • RSC Publishing. Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation. Organic & Biomolecular Chemistry, 13(15), 4509-4523 (2015).
  • Reddit. How to approach choosing reaction conditions for Suzuki? (2024-02-23). Available from: [Link]

  • ResearchGate. How can I solve my problem with Suzuki coupling? (2014-12-23). Available from: [Link]

  • SciELO. pyrimidine Derivatives Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d].
  • ACS Publications. Palladium-Catalyzed Suzuki−Miyaura Cross-Couplings of Sulfonyl Chlorides and Boronic Acids. Organic Letters, 8(16), 3437-3440 (2006).
  • Reddit. Diagnosing issues with a failed Suzuki coupling? (2021-07-09). Available from: [Link]

  • NIH. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Journal of the American Chemical Society, 136(30), 10763-10771 (2014).
  • Comptes Rendus de l'Académie des Sciences. Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. Comptes Rendus Chimie, 18(11), 1191-1196 (2015).
  • ResearchGate.
  • ResearchGate. Route selection in the synthesis of C-4 and C-6 substituted thienopyrimidines. (2025-08-06).
  • ResearchGate.
  • MDPI. Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Molecules, 22(10), 1633 (2017).
  • ResearchGate. Regioselective palladium-catalyzed SuzukieMiyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines.
  • ChemBK. 4-Chloro-6-Iodothieno[3,2-D]Pyrimidine. (2024-04-09).
  • Acros Pharmatech. 4-Chloro-6-iodo-5-methylthieno[2,3-d]pyrimidine.
  • NIH. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Society Reviews, 45(16), 4363-4405 (2016).
  • MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 23(11), 2999 (2018).
  • Biosynth. 4-Chloro-6-iodothieno[3,2-d]pyrimidine | 225382-62-7 | AJA38262.
  • Biosynth. This compound | 552295-08-6 | CXA29508.

Sources

Application Notes: Selective Buchwald-Hartwig Amination of 4-Chloro-6-iodothieno[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of C-N Bond Formation in Drug Discovery

The thieno[2,3-d]pyrimidine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry, forming the core of numerous biologically active compounds, including kinase inhibitors and other targeted therapeutics. The ability to selectively introduce amine functionalities at specific positions on this scaffold is a critical step in the synthesis of new chemical entities for drug discovery programs. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, stands as a cornerstone of modern synthetic chemistry for the formation of carbon-nitrogen (C-N) bonds.[1][2] Its broad functional group tolerance and operational simplicity have made it an indispensable tool.[1]

This application note provides a detailed guide for the selective Buchwald-Hartwig amination of 4-Chloro-6-iodothieno[2,3-d]pyrimidine. This substrate presents a classic challenge of regioselectivity due to the presence of two distinct halogen atoms. By leveraging the differential reactivity of the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds, this protocol achieves highly selective amination at the C6-iodo position.

Principle of Regioselectivity: Exploiting Halogen Reactivity Trends

The success of this selective transformation hinges on the well-established reactivity trend of aryl halides in palladium-catalyzed cross-coupling reactions. The oxidative addition of the aryl halide to the Pd(0) catalyst is the rate-determining step in the catalytic cycle.[3] The C-I bond is significantly weaker and more polarizable than the C-Cl bond, leading to a much faster rate of oxidative addition.[4] The general order of reactivity is I > Br > Cl > OTf.[4][5] By carefully controlling reaction conditions, such as temperature and reaction time, it is possible to effect C-N bond formation exclusively at the more reactive C-I bond, leaving the C-Cl bond intact for potential subsequent functionalization.

The Catalytic Cycle: A Mechanistic Overview

The Buchwald-Hartwig amination proceeds through a well-defined catalytic cycle.[1][2][6]

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) intermediate.

  • Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) complex, and a base facilitates the deprotonation of the amine to form a palladium-amido complex.

  • Reductive Elimination: The final step is the reductive elimination of the desired N-aryl amine product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Buchwald_Hartwig_Cycle cluster_main Buchwald-Hartwig Catalytic Cycle Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition Complex L-Pd(II)(Ar)(I) Pd0->OxAdd Ar-I AmineCoord Amine Coordination [L-Pd(II)(Ar)(I)(R₂NH)] OxAdd->AmineCoord + R₂NH Amido Palladium Amido Complex [L-Pd(II)(Ar)(NR₂)] AmineCoord->Amido + Base - Base-H⁺-I⁻ Amido->Pd0 Reductive Elimination Product Ar-NR₂ (Product) Amido->Product Reductive Elimination Catalyst_Regen Catalyst Regeneration

Sources

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 4-Chloro-6-iodothieno[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The thieno[2,3-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, recognized as a bioisostere of the natural purine base, adenine.[1] This core is central to the design of numerous kinase inhibitors due to its ability to form critical hydrogen bond interactions within the ATP-binding pocket of these enzymes.[2][3] This document provides detailed application notes and experimental protocols for the use of 4-Chloro-6-iodothieno[2,3-d]pyrimidine as a key intermediate in the synthesis of potent and selective kinase inhibitors. We delineate the strategic advantages of this building block, detail core synthetic methodologies, and provide a representative protocol for the synthesis of a hypothetical VEGFR-2 inhibitor, a critical target in tumor angiogenesis.[4]

The Strategic Advantage of this compound

This compound is a purpose-built intermediate for combinatorial library synthesis and targeted drug design. Its utility stems from the differential reactivity of its two halogen substituents, allowing for sequential and controlled chemical modifications.

  • The C4-Chloro Group: The chlorine atom at the 4-position is highly susceptible to nucleophilic aromatic substitution (SNAr).[5] This is due to the electron-withdrawing effect of the adjacent nitrogen atoms in the pyrimidine ring, which stabilizes the Meisenheimer complex intermediate. This position is ideal for introducing various amine-containing moieties, which often serve as key hydrogen bond donors/acceptors to engage with the hinge region of the kinase ATP-binding site.[2]

  • The C6-Iodo Group: The iodine atom at the 6-position of the thiophene ring is a versatile handle for palladium-catalyzed cross-coupling reactions.[2] Its high reactivity in reactions like Suzuki, Sonogashira, and Heck couplings enables the introduction of a wide array of aryl, heteroaryl, or alkynyl groups.[6] These groups can be tailored to occupy the solvent-exposed region of the ATP pocket, enhancing potency, selectivity, and modulating physicochemical properties.

This orthogonal reactivity allows for a modular and efficient approach to explore the structure-activity relationship (SAR) around the thieno[2,3-d]pyrimidine core.[3]

Table 1: Properties of this compound
PropertyValueSource
CAS Number 552295-08-6
Molecular Formula C₆H₂ClIN₂S
Molecular Weight 296.52 g/mol [7]
Appearance Solid
Storage 2-8°C, Inert atmosphere, Keep in dark place

Core Synthetic Methodologies

The synthesis of diverse kinase inhibitors from this intermediate primarily relies on a two-stage functionalization strategy.

Stage 1: Nucleophilic Aromatic Substitution (SNAr) at the C4 Position

The introduction of an amine at the C4 position is typically the first key step. This reaction is generally robust and high-yielding.

  • Causality: The reaction is driven by the nucleophilic attack of an amine on the electron-deficient C4 carbon. The choice of base is critical; a non-nucleophilic organic base like N,N-diisopropylethylamine (DIPEA) is commonly used to neutralize the HCl generated during the reaction without competing with the primary nucleophile. The solvent, often a high-boiling alcohol like n-butanol or isopropanol, facilitates the reaction at elevated temperatures.[2]

Stage 2: Palladium-Catalyzed Cross-Coupling at the C6 Position

Once the C4 position is functionalized, the C6-iodo group is used to introduce further diversity. The Suzuki-Miyaura coupling is a widely used method for this transformation.

  • Causality: The Suzuki reaction involves a catalytic cycle with a palladium(0) species. The cycle consists of three main steps: oxidative addition of the aryl iodide to the Pd(0) complex, transmetalation with the boronic acid (activated by a base), and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. The choice of catalyst, ligand, and base is crucial for efficient coupling and depends on the specific substrates used.

G cluster_workflow General Synthetic Workflow A This compound B Intermediate: 4-Amino-6-iodothieno[2,3-d]pyrimidine Derivative A->B Step 1: SNAr Reaction (R-NH2, Base, Solvent) C Final Product: Kinase Inhibitor Library B->C Step 2: Pd-Catalyzed Cross-Coupling (e.g., Suzuki: R'-B(OH)2, Pd Catalyst, Base)

Caption: General two-step synthetic workflow for kinase inhibitors.

Application Protocol: Synthesis of a Potent VEGFR-2 Inhibitor

To illustrate the practical application, we present a detailed protocol for the synthesis of a hypothetical, potent Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitor, which we will call "Thieno-Veginib." VEGFR-2 is a key mediator of angiogenesis, and its inhibition is a validated strategy in oncology.[4]

Target: VEGFR-2 Signaling Pathway

VEGF-A binding to VEGFR-2 induces receptor dimerization and autophosphorylation of tyrosine residues in the cytoplasmic domain. This creates docking sites for signaling proteins, activating downstream pathways like PLCγ-PKC-MAPK and PI3K-Akt, which ultimately promote endothelial cell proliferation, migration, and survival, driving angiogenesis.[4] Thieno-Veginib is designed to competitively inhibit ATP binding to the VEGFR-2 kinase domain, blocking these downstream signals.

G cluster_pathway VEGFR-2 Signaling Pathway VEGF VEGF-A VEGFR2 VEGFR-2 Dimerization & Autophosphorylation VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K MAPK MAPK (ERK) PLCg->MAPK AKT Akt PI3K->AKT Proliferation Cell Proliferation, Migration, Survival (Angiogenesis) AKT->Proliferation MAPK->Proliferation Inhibitor Thieno-Veginib (Inhibitor) Inhibitor->VEGFR2 Inhibits ATP Binding

Caption: Simplified VEGFR-2 signaling cascade and point of inhibition.

Experimental Protocol: Synthesis of Thieno-Veginib

This protocol describes a two-step synthesis starting from this compound.

Step 1: Synthesis of N-(3-aminophenyl)-6-iodothieno[2,3-d]pyrimidin-4-amine (Intermediate 1)

  • Reagents & Setup:

    • This compound (1.0 eq, e.g., 2.97 g)

    • m-Phenylenediamine (1.1 eq)

    • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

    • n-Butanol (approx. 0.1 M solution)

    • Round-bottom flask equipped with a reflux condenser and magnetic stirrer.

  • Procedure:

    • To a solution of this compound in n-butanol, add m-phenylenediamine and DIPEA.

    • Heat the reaction mixture to 120 °C and stir for 12-16 hours.

    • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, cool the reaction mixture to room temperature.

    • Concentrate the mixture under reduced pressure to remove the solvent.

    • Purify the residue by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield Intermediate 1 .

Step 2: Synthesis of N-(3-aminophenyl)-6-(pyridin-4-yl)thieno[2,3-d]pyrimidin-4-amine (Thieno-Veginib)

  • Reagents & Setup:

    • Intermediate 1 (1.0 eq)

    • 4-Pyridylboronic acid (1.5 eq)

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

    • 2M Sodium Carbonate (Na₂CO₃) solution (3.0 eq)

    • 1,4-Dioxane and Water (e.g., 4:1 mixture)

    • Schlenk flask or similar vessel for inert atmosphere reactions.

  • Procedure:

    • In a Schlenk flask, combine Intermediate 1, 4-pyridylboronic acid, and Pd(PPh₃)₄.

    • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

    • Add the degassed dioxane/water solvent mixture, followed by the degassed Na₂CO₃ solution.

    • Heat the reaction mixture to 90 °C and stir for 8-12 hours under the inert atmosphere.

    • Monitor the reaction by TLC or LC-MS.

    • After completion, cool the mixture to room temperature and dilute with ethyl acetate.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to yield the final product, Thieno-Veginib .

Characterization and Biological Evaluation

The synthesized inhibitor should be thoroughly characterized to confirm its identity and purity.

Table 2: Expected Analytical Data for Thieno-Veginib
AnalysisExpected Result
¹H NMR Peaks corresponding to protons on the thienopyrimidine, phenyl, and pyridine rings.
¹³C NMR Signals for all unique carbon atoms in the molecule.
HRMS (ESI+) Calculated m/z for [M+H]⁺ should match the observed value within ± 5 ppm.
Purity (HPLC) >95%
Protocol: In Vitro Kinase Inhibition Assay (IC₅₀ Determination)

A common method to assess the potency of a kinase inhibitor is a luminescence-based kinase assay.

  • Principle: The assay measures the amount of ATP remaining in solution following a kinase reaction. Lower luminescence indicates higher kinase activity (more ATP consumed) and thus lower inhibition.

  • Procedure:

    • Dispense recombinant human VEGFR-2 kinase, the substrate (e.g., a generic peptide), and varying concentrations of Thieno-Veginib into a multi-well plate.

    • Initiate the kinase reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the remaining ATP by adding a detection reagent that generates a luminescent signal proportional to ATP concentration.

    • Measure the luminescence using a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to controls (no inhibitor).

    • Determine the IC₅₀ value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of kinase inhibitors.[3][8] The distinct reactivity of its chloro and iodo substituents allows for a modular and efficient synthetic approach to generate diverse libraries of compounds for screening and lead optimization.[2][6] The protocols and strategies outlined in this document provide a robust framework for researchers in drug discovery to leverage this powerful intermediate in the development of novel therapeutics targeting a wide range of protein kinases.

References

  • El-Sayed, N., et al. (2019). Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. [Source URL not available in search results]
  • BenchChem. (2025). 4-Chloro-6-(3-iodophenyl)pyrimidine as a Versatile Intermediate for the Synthesis of p38 MAPK Kinase Inhibitors. BenchChem
  • Pal, M., et al. (n.d.). Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation. Organic & Biomolecular Chemistry (RSC Publishing)
  • Elrazaz, E. Z., et al. (2015). Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents.
  • SciELO. (n.d.). pyrimidine Derivatives Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]. SciELO
  • BenchChem. (2025). Application Notes and Protocols: 4-Chloro-6-(3-iodophenyl)pyrimidine in Medicinal Chemistry. BenchChem
  • Eissa, I. H., et al. (2021). Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. PubMed
  • PubMed. (1989). [Synthesis of thieno[2,3-d]pyrimidine derivatives and their antifungal activities]. PubMed
  • ResearchGate. (2025). Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents.
  • Sigma-Aldrich. (n.d.). This compound | 552295-08-6. Sigma-Aldrich
  • PubChem. (n.d.). 4-Chloro-6-iodothieno(3,2-d)pyrimidine. PubChem

Sources

Application Notes & Protocols: Strategic Derivatization of 4-Chloro-6-iodothieno[2,3-d]pyrimidine for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: January 2026

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Introduction: The Thieno[2,3-d]pyrimidine Scaffold - A Privileged Heterocycle in Drug Discovery

The thieno[2,3-d]pyrimidine core is a bioisostere of purine, a fundamental component of DNA and RNA, making it a "privileged scaffold" in medicinal chemistry.[1][2][3] This structural analogy allows it to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] Consequently, the thieno[2,3-d]pyrimidine framework is a fertile ground for the development of novel therapeutics, particularly as kinase inhibitors.[4][5][6]

Structure-Activity Relationship (SAR) studies are the cornerstone of modern drug discovery, systematically modifying a lead compound's structure to enhance its potency, selectivity, and pharmacokinetic profile. The strategic derivatization of the 4-chloro-6-iodothieno[2,3-d]pyrimidine scaffold offers a powerful platform for conducting comprehensive SAR studies. The distinct reactivity of the chloro and iodo substituents allows for sequential and regioselective modifications, enabling the exploration of chemical space around the core structure. This guide provides detailed protocols and the underlying scientific rationale for the derivatization of this key intermediate.

Strategic Derivatization: A Dual-Functional Handle for SAR Exploration

The this compound molecule is an ideal starting point for building a diverse chemical library for SAR studies due to its two distinct reactive sites. The iodine at the C6 position is highly susceptible to palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig amination. In contrast, the chlorine at the C4 position is more amenable to nucleophilic aromatic substitution (SNAr). This differential reactivity allows for a modular and systematic approach to derivatization.

Below is a visual representation of the overall strategy for the derivatization of this compound.

SAR_Strategy cluster_C6 C6 Position Derivatization cluster_C4 C4 Position Derivatization Start This compound C6_Suzuki Suzuki Coupling (Aryl/Heteroaryl Groups) Start->C6_Suzuki Pd-Catalyst, Boronic Acid, Base C6_Sonogashira Sonogashira Coupling (Alkynyl Groups) Start->C6_Sonogashira Pd/Cu-Catalyst, Terminal Alkyne, Base C6_Buchwald Buchwald-Hartwig (Amino Groups) Start->C6_Buchwald Pd-Catalyst, Amine, Base Intermediate C6-Substituted Intermediate C6_Suzuki->Intermediate C6_Sonogashira->Intermediate C6_Buchwald->Intermediate C4_SNAr Nucleophilic Aromatic Substitution (Amines, Alcohols, Thiols) Intermediate->C4_SNAr Nucleophile, Base (optional) Final_Library Diverse Compound Library for SAR C4_SNAr->Final_Library

Caption: Overall strategy for SAR studies using this compound.

Part 1: Derivatization at the C6-Position via Palladium-Catalyzed Cross-Coupling

The greater reactivity of the C-I bond compared to the C-Cl bond in palladium-catalyzed reactions allows for selective functionalization at the C6 position.

Protocol 1: Suzuki-Miyaura Coupling for Aryl and Heteroaryl Scaffolds

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds, enabling the introduction of a wide variety of aryl and heteroaryl moieties.[7]

Reaction Principle: The catalytic cycle involves the oxidative addition of the aryl iodide to a Pd(0) complex, followed by transmetalation with a boronic acid or ester in the presence of a base, and concluding with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[7]

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification Reactants 1. Combine Starting Material, Boronic Acid, and Base Solvent 2. Add Degassed Solvent Reactants->Solvent Catalyst 3. Add Pd Catalyst Solvent->Catalyst Heating 4. Heat and Stir under Inert Atmosphere Catalyst->Heating Monitoring 5. Monitor by TLC/LC-MS Heating->Monitoring Quench 6. Cool and Quench Monitoring->Quench Extract 7. Aqueous Extraction Quench->Extract Purify 8. Column Chromatography Extract->Purify Final C6-Aryl/Heteroaryl Product Purify->Final SNAr_Mechanism Start C6-Substituted-4-chlorothieno[2,3-d]pyrimidine + Nucleophile (Nu-H) Intermediate Meisenheimer-like Intermediate (Resonance Stabilized) Start->Intermediate Nucleophilic Attack at C4 Product C4,C6-Disubstituted Product + HCl Intermediate->Product Loss of Cl-

Sources

Application Notes and Protocols: Regioselective Nucleophilic Substitution on 4-Chloro-6-iodothieno[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive experimental protocol for the regioselective nucleophilic aromatic substitution (SNAr) on 4-chloro-6-iodothieno[2,3-d]pyrimidine. Thieno[2,3-d]pyrimidines are a pivotal class of heterocyclic compounds in medicinal chemistry and drug discovery, serving as core scaffolds in a variety of therapeutic agents.[1][2] The ability to selectively functionalize this core at specific positions is paramount for the development of new chemical entities. This document outlines the principles governing the selective substitution at the C4-position over the C6-position, detailed step-by-step procedures for reactions with various nucleophiles (amines, thiols, and alkoxides), and methods for product purification and characterization. This guide is intended for researchers, scientists, and professionals in the field of drug development and synthetic organic chemistry.

Introduction: The Significance of Thieno[2,3-d]pyrimidines

The thieno[2,3-d]pyrimidine scaffold is a bioisostere of purine, a fundamental component of nucleic acids. This structural similarity allows thieno[2,3-d]pyrimidine derivatives to interact with a wide array of biological targets, exhibiting a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The development of potent and selective inhibitors often relies on the precise installation of various functional groups onto the core structure. The this compound is a versatile intermediate, offering two distinct reaction sites for nucleophilic substitution, enabling the synthesis of diverse libraries of compounds for biological screening.

The Principle of Regioselective Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution on halogenated pyrimidine and its fused derivatives is a cornerstone of heterocyclic chemistry. In the case of this compound, the reaction proceeds via a Meisenheimer complex, a resonance-stabilized intermediate. The regioselectivity of the substitution is dictated by the relative electrophilicity of the carbon atoms bearing the halogen substituents.

The C4 position of the pyrimidine ring is electronically activated by the two adjacent nitrogen atoms, which effectively withdraw electron density, making it more susceptible to nucleophilic attack compared to the C6 position on the thiophene ring. While both halogens are good leaving groups, the electronic activation at C4 significantly lowers the energy barrier for the formation of the Meisenheimer intermediate at this position. Consequently, nucleophilic substitution is expected to occur selectively at the C4-chloro position, leaving the C6-iodo group intact for subsequent transformations, such as cross-coupling reactions. This differential reactivity is a key strategic element in the functionalization of this heterocyclic system.

Visualizing the Reaction Mechanism

The following diagram illustrates the generally accepted mechanism for the nucleophilic aromatic substitution at the C4 position of the thieno[2,3-d]pyrimidine core.

SNAr_Mechanism sub This compound meisenheimer Meisenheimer Complex (Resonance Stabilized) sub->meisenheimer Nucleophilic Attack at C4 nuc Nucleophile (Nu-H) nuc->meisenheimer prod 4-Substituted-6-iodothieno[2,3-d]pyrimidine meisenheimer->prod Loss of Cl- hcl HCl Experimental_Workflow start Start: Reagent Preparation setup Reaction Setup (Inert Atmosphere) start->setup reaction Reaction at Specified Temperature setup->reaction monitoring Monitor Reaction Progress (TLC/LC-MS) reaction->monitoring workup Aqueous Workup & Extraction monitoring->workup Upon Completion purification Purification (Column Chromatography/Recrystallization) workup->purification characterization Product Characterization (NMR, MS) purification->characterization end End: Pure Product characterization->end

Caption: General workflow for nucleophilic substitution.

4.3. Protocol 1: Substitution with an Amine (e.g., Benzylamine)

This protocol describes the synthesis of 4-(benzylamino)-6-iodothieno[2,3-d]pyrimidine.

  • Materials:

    • This compound (1.0 eq)

    • Benzylamine (1.2 eq)

    • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)

    • Anhydrous N,N-Dimethylformamide (DMF) or 1,4-Dioxane

    • Ethyl acetate

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate

    • Silica gel for column chromatography

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound.

    • Dissolve the starting material in anhydrous DMF or 1,4-dioxane.

    • Add triethylamine or DIPEA to the solution, followed by the dropwise addition of benzylamine.

    • Stir the reaction mixture at room temperature or heat to 50-80 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, cool the reaction mixture to room temperature and pour it into water.

    • Extract the aqueous layer with ethyl acetate (3 x).

    • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired 4-(benzylamino)-6-iodothieno[2,3-d]pyrimidine.

4.4. Protocol 2: Substitution with a Thiol (e.g., Thiophenol)

This protocol details the synthesis of 4-(phenylthio)-6-iodothieno[2,3-d]pyrimidine.

  • Materials:

    • This compound (1.0 eq)

    • Thiophenol (1.2 eq)

    • Potassium carbonate (K2CO3) or Sodium hydride (NaH, 60% dispersion in mineral oil) (1.5 eq)

    • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

    • Ethyl acetate

    • Water

    • Brine

    • Anhydrous sodium sulfate

    • Silica gel for column chromatography

  • Procedure:

    • In a flame-dried round-bottom flask under an inert atmosphere, add potassium carbonate or sodium hydride.

    • Add anhydrous DMF or acetonitrile, and cool the mixture to 0 °C in an ice bath.

    • Slowly add thiophenol to the stirred suspension. If using NaH, allow the mixture to stir at 0 °C for 30 minutes to form the thiolate.

    • Add a solution of this compound in the same anhydrous solvent to the thiolate mixture.

    • Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS.

    • Carefully quench the reaction with water (especially if NaH was used).

    • Extract the product with ethyl acetate (3 x).

    • Wash the combined organic layers with water and brine.

    • Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent in vacuo.

    • Purify the residue by flash column chromatography on silica gel.

4.5. Protocol 3: Substitution with an Alkoxide (e.g., Sodium Methoxide)

This protocol describes the synthesis of 4-methoxy-6-iodothieno[2,3-d]pyrimidine.

  • Materials:

    • This compound (1.0 eq)

    • Sodium methoxide (1.5 eq, either as a solid or a solution in methanol)

    • Anhydrous Methanol (MeOH) or Tetrahydrofuran (THF)

    • Dichloromethane (DCM)

    • Saturated aqueous ammonium chloride solution

    • Water

    • Brine

    • Anhydrous sodium sulfate

    • Silica gel for column chromatography

  • Procedure:

    • Dissolve this compound in anhydrous methanol or THF in a round-bottom flask under an inert atmosphere.

    • Add sodium methoxide portion-wise or as a solution in methanol at room temperature.

    • Stir the reaction mixture at room temperature or gently heat to reflux. Monitor the reaction's progress by TLC or LC-MS.

    • Once the starting material is consumed, cool the mixture to room temperature.

    • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

    • Remove the bulk of the organic solvent under reduced pressure.

    • Extract the aqueous residue with dichloromethane (3 x).

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography on silica gel.

Expected Outcomes and Reaction Parameters

The following table summarizes typical reaction conditions and expected outcomes for the nucleophilic substitution on this compound. Note that reaction times and yields are indicative and may require optimization.

Nucleophile TypeExample NucleophileBaseSolventTemperature (°C)Typical Reaction Time (h)Expected Product
Amine BenzylamineTEA/DIPEADMF, Dioxane25 - 802 - 124-(Benzylamino)-6-iodothieno[2,3-d]pyrimidine
Thiol ThiophenolK2CO3, NaHDMF, MeCN0 - 251 - 64-(Phenylthio)-6-iodothieno[2,3-d]pyrimidine
Alkoxide Sodium Methoxide-MeOH, THF25 - 651 - 44-Methoxy-6-iodothieno[2,3-d]pyrimidine

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or no conversion - Insufficiently reactive nucleophile- Low reaction temperature- Inactive catalyst/base- Use a stronger base to generate a more potent nucleophile (e.g., NaH for thiols)- Increase the reaction temperature- Ensure the base is fresh and anhydrous
Formation of side products - Reaction at the C6-iodo position- Di-substitution- Degradation of starting material or product- Maintain lower reaction temperatures to enhance selectivity- Use a stoichiometric amount of the nucleophile- Ensure an inert atmosphere and use anhydrous solvents
Difficult purification - Similar polarity of starting material and product- Presence of baseline impurities- Optimize the mobile phase for column chromatography- Consider recrystallization as an alternative purification method

Conclusion

The protocols detailed in this application note provide a robust framework for the regioselective nucleophilic substitution on this compound. The preferential reactivity of the C4-chloro position allows for the synthesis of a wide range of 4-substituted derivatives while preserving the C6-iodo functionality for further chemical diversification. These methods are integral to the exploration of the chemical space around the thieno[2,3-d]pyrimidine scaffold, facilitating the development of novel therapeutic agents.

References

  • PubChem. (n.d.). 4-Chloro-6-iodothieno(3,2-d)pyrimidine. Retrieved from [Link]

  • Yarmoluk, S. M., et al. (2016). Design and synthesis of novel protein kinase CK2 inhibitors on the base of 4-aminothieno[2,3-d]pyrimidines. European Journal of Medicinal Chemistry, 115, 123-133. Retrieved from [Link]

  • Li, Q., et al. (2023). Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors. RSC Medicinal Chemistry, 14(5), 931-945. Retrieved from [Link]

  • Lin, C. Y., et al. (2020). Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth. Molecules, 25(1), 198. Retrieved from [Link]

  • Komkov, A. V., et al. (2022). Synthesis of 4-amino-6-hetarylthieno[2,3-d]pyrimidines from 5-acetyl-6-aminopyrimidine-4(3H)-thiones. Russian Chemical Bulletin, 71(8), 1720-1727. Retrieved from [Link]

  • Kaur, G., et al. (2025). Design, synthesis and anticancer evaluation of 4-Substituted 5,6,7,8-tetrahydrobenzot[3][4]hieno[2,3-d]pyrimidines as dual topoisomerase I and II inhibitors. Bioorganic Chemistry, 154, 108043. Retrieved from [Link]

Sources

Application Notes & Protocols: The Strategic Utility of 4-Chloro-6-iodothieno[2,3-d]pyrimidine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The thieno[2,3-d]pyrimidine scaffold is a privileged heterocyclic system in drug discovery, largely due to its structural resemblance to the native purine core of adenine, a fundamental component of DNA and RNA.[1] This bioisosteric relationship makes it an ideal framework for designing antagonists that compete for ATP binding sites in various enzymes, particularly kinases. Within this class of compounds, 4-Chloro-6-iodothieno[2,3-d]pyrimidine emerges as a uniquely valuable and versatile building block. Its strategic disubstitution provides two distinct and orthogonal reactive sites, enabling sequential and controlled chemical modifications. This guide provides an in-depth exploration of its application, focusing on synthetic strategies, structure-activity relationships (SAR), and detailed protocols for the development of targeted kinase inhibitors.

Core Attributes of the Scaffold: A Chemist's Perspective

The power of this compound lies in its predictable and differential reactivity. The two halogen substituents are not created equal; their positions on the electron-deficient pyrimidine ring and the electron-rich thiophene ring dictate their chemical behavior.

  • The C4-Chloro Position: The chlorine atom at the C4 position is highly susceptible to Nucleophilic Aromatic Substitution (SNAr) . The potent electron-withdrawing effect of the adjacent nitrogen atoms in the pyrimidine ring activates this position, making it an excellent electrophilic site for reaction with a wide array of nucleophiles, most commonly primary and secondary amines. This reaction is fundamental for installing moieties that often form critical hydrogen-bond interactions with the "hinge region" of a kinase's ATP-binding pocket.[2]

  • The C6-Iodo Position: In contrast, the iodine atom at the C6 position on the thiophene ring is primed for Palladium-Catalyzed Cross-Coupling reactions . Its high polarizability and the C-I bond's susceptibility to oxidative addition make it an ideal handle for Suzuki, Sonogashira, Heck, and Buchwald-Hartwig couplings.[2] This allows for the introduction of diverse aryl, heteroaryl, and alkyl groups, which can be used to probe deeper into the binding pocket, enhance potency, and fine-tune pharmacokinetic properties.

Caption: Orthogonal reactivity of this compound.

Application in Kinase Inhibitor Development: Case Studies & Data

The thieno[2,3-d]pyrimidine scaffold has been successfully employed to generate potent inhibitors against a multitude of protein kinases implicated in cancer and inflammatory diseases.

Case Study 1: Epidermal Growth Factor Receptor (EGFR) Inhibitors

EGFR is a critical target in non-small cell lung cancer (NSCLC).[3] A major clinical challenge is the emergence of resistance mutations, such as the T790M "gatekeeper" mutation, which renders first-generation inhibitors ineffective.[3] The versatility of this compound allows for the development of next-generation inhibitors that are active against both wild-type (WT) and mutant forms of EGFR.

A common synthetic strategy involves a two-step sequence:

  • SNAr Reaction: An appropriate aniline is attached at the C4 position to mimic the hinge-binding motif of known inhibitors.

  • Suzuki Coupling: An acrylamide or other Michael acceptor is installed at the C6 position to form a covalent, irreversible bond with a cysteine residue (Cys797) in the active site of EGFR.

Structure-Activity Relationship (SAR) Summary for EGFR Inhibitors

The inhibitory potency of these compounds is highly dependent on the nature of the substituents at both the C4 and C6 positions.

Compound IDC4-Anilino SubstituentC6-SubstituentIC₅₀ EGFR (WT) [nM]IC₅₀ EGFR (T790M/L858R) [nM]Reference
A 3-ethynyl-4-fluoroanilineAcrylamide< 20< 5[4]
B 3-chloro-4-fluoroanilineAcrylamide< 20< 10[4]
C1 (B1) 4-((dimethylamino)methyl)-2-methoxyanilineN-(3-(dimethylamino)propyl)acrylamide>100013[3]
C2 (B8) 4-((4-methylpiperazin-1-yl)methyl)-2-methoxyanilineN-(3-(dimethylamino)propyl)acrylamide>100015.6[3]

Data is representative and compiled from analogous series to illustrate SAR principles.

Case Study 2: Phosphoinositide 3-Kinase (PI3K) Inhibitors

The PI3K signaling pathway is frequently dysregulated in human cancers. The thieno[2,3-d]pyrimidine core has been explored for developing isoform-selective PI3K inhibitors. In this context, the C4 position is often substituted with a morpholine group, a common feature in many PI3K inhibitors, while the C6 position is decorated with various aryl groups via Suzuki coupling to optimize potency and selectivity.[5]

SAR of 4-Morpholino-6-arylthieno[2,3-d]pyrimidines as PI3K Inhibitors

Compound IDR Group (Substitution on 6-phenyl ring)Inhibition of PI3Kβ (%)Inhibition of PI3Kγ (%)Reference
D1 3-OH6270[5]
D2 3-OH, 5-OCH₃7284[5]
D3 4-OH< 40< 40[5]
D4 3-OCH₃< 4048[5]

Inhibition measured at a 10 µM concentration. Data illustrates the critical role of substituent placement on the aryl ring for potent PI3K inhibition.[5]

Experimental Methodologies & Protocols

The following protocols provide a generalized framework for the synthetic manipulation of this compound. Researchers must optimize conditions for specific substrates.

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr)

This protocol describes the displacement of the C4-chloro group with a representative amine.

SNAr_Workflow Start Combine Reactants React Heat Reaction Mixture (e.g., 80-120 °C, 4-16h) Start->React Inert Atmosphere (N2/Ar) Monitor Monitor Progress (TLC/LC-MS) React->Monitor Workup Aqueous Workup & Extraction Monitor->Workup Upon completion Purify Purify by Column Chromatography Workup->Purify End Characterize Product (NMR, MS) Purify->End

Caption: A typical workflow for the SNAr reaction.

Step-by-Step Methodology:

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).

  • Reagent Addition: Add the desired amine (1.1-1.5 eq) followed by a suitable solvent (e.g., n-butanol, isopropanol, or DMF, ~0.1 M concentration).

  • Base Addition: Add a base such as N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq) or potassium carbonate (K₂CO₃) (2.0-3.0 eq).

    • Rationale: An organic base like DIPEA is used in homogenous reactions, while an inorganic base like K₂CO₃ is suitable for heterogeneous reactions and can be easily filtered off. The base neutralizes the HCl generated during the reaction, driving it to completion.

  • Reaction: Heat the mixture to a temperature between 80-120 °C. The reaction time can vary from 4 to 24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. If DMF was used, dilute with ethyl acetate and wash extensively with water and brine to remove the high-boiling solvent. If an alcohol was used, concentrate the mixture under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to yield the pure 4-amino-6-iodothieno[2,3-d]pyrimidine derivative.

Protocol 2: General Procedure for Suzuki Cross-Coupling

This protocol describes the coupling of an aryl boronic acid to the C6-iodo position.

Step-by-Step Methodology:

  • Setup: To a Schlenk flask under an inert atmosphere, add the 4-amino-6-iodothieno[2,3-d]pyrimidine derivative (1.0 eq), the desired arylboronic acid or ester (1.2-2.0 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05-0.1 eq) or PdCl₂(dppf) (0.05-0.1 eq).

    • Rationale: Tetrakis(triphenylphosphine)palladium(0) is a common choice for general-purpose couplings. Catalysts with more complex phosphine ligands like dppf can offer greater stability and efficiency for challenging substrates.

  • Solvent and Base: Add a degassed solvent system, typically a mixture like 1,4-dioxane/water (4:1) or toluene/ethanol/water. Add an aqueous solution of a base, such as 2M Na₂CO₃ or K₃PO₄ (3.0 eq).

  • Reaction: Heat the mixture to 80-100 °C for 2-12 hours, ensuring vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography to yield the final 4,6-disubstituted thieno[2,3-d]pyrimidine.

Protocol 3: Biological Evaluation - Cell Viability (MTT) Assay

This protocol is essential for determining the anti-proliferative effects of the synthesized compounds.[5]

  • Cell Culture: Seed cancer cells (e.g., NCI-H1975 for EGFR T790M) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the synthesized compounds in DMSO and further dilute in cell culture medium. Treat the cells with these varying concentrations and incubate for 48 to 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent to each well. Metabolically active, viable cells will reduce the yellow MTT to a purple formazan product. Incubate for 2-4 hours.[5]

  • Solubilization: Carefully remove the medium and add a solubilizing agent, such as DMSO or a specialized buffer, to dissolve the formazan crystals.[5]

  • Data Acquisition: Measure the absorbance of the solution using a microplate spectrophotometer at a wavelength of ~570 nm.

  • Analysis: Calculate the percentage of cell viability relative to a DMSO-treated control. Plot the viability against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Visualizing the Mechanism of Action

Derivatives of this compound often function as ATP-competitive inhibitors. They occupy the ATP binding site of a target kinase, preventing the phosphorylation of downstream substrates and thereby blocking the entire signaling cascade.

Signaling_Pathway cluster_0 EGFR Signaling Cascade GrowthFactor Growth Factor (e.g., EGF) EGFR EGFR Kinase GrowthFactor->EGFR ADP ADP EGFR->ADP Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) EGFR->Downstream P ATP ATP ATP->EGFR Proliferation Cell Proliferation & Survival Downstream->Proliferation Inhibitor Thieno[2,3-d]pyrimidine Inhibitor Inhibitor->EGFR Blocks ATP Binding

Caption: Inhibition of the EGFR signaling pathway by a thienopyrimidine derivative.

Conclusion

This compound is a powerful and strategically designed building block for modern medicinal chemistry. Its well-defined and orthogonal reactivity at the C4 and C6 positions provides a reliable platform for generating vast libraries of diverse molecules. The demonstrated success of the thieno[2,3-d]pyrimidine scaffold in targeting clinically relevant kinases like EGFR and PI3K underscores the value of this intermediate. The protocols and data presented herein offer a foundational guide for researchers and drug development professionals aiming to leverage this scaffold in the pursuit of novel, targeted therapeutics.

References

  • Title: Synthesis and structure-activity relationships of thieno[2,3-d]pyrimidines as atypical protein kinase C inhibitors to control retinal vascular permeability and cytokine-induced edema. Source: PubMed Central. URL: [Link]

  • Title: Synthesis and structure-activity relationships of thieno[2,3-d]pyrimidine-2,4-dione derivatives as potent GnRH receptor antagonists. Source: PubMed. URL: [Link]

  • Title: Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. Source: PubMed. URL: [Link]

  • Title: Synthesis and structure-activity relationships of thieno[2,3-d]pyrimidines as atypical protein kinase C inhibitors to control retinal vascular permeability and cytokine-induced edema. Source: PubMed. URL: [Link]

  • Title: 4-Chloro-6-Iodothieno[3,2-D]Pyrimidine - Introduction. Source: ChemBK. URL: [Link]

  • Title: this compound. Source: Appretech Scientific Limited. URL: [Link]

  • Title: Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors. Source: National Institutes of Health (NIH). URL: [Link]

  • Title: Design, synthesis and biological evaluation of novel 6-alkenylamides substituted of 4-anilinothieno[2,3-d]pyrimidines as irreversible epidermal growth factor receptor inhibitors. Source: PubMed. URL: [Link]

Sources

Application Note & Protocol: A Scalable, High-Yield Synthesis of 4-Chloro-6-iodothieno[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

4-Chloro-6-iodothieno[2,3-d]pyrimidine is a pivotal heterocyclic intermediate in contemporary medicinal chemistry. Its unique structure, featuring a fused thiophene and pyrimidine ring system with strategically placed reactive handles (a chloro group at the 4-position and an iodo group at the 6-position), makes it an exceptionally valuable building block for the synthesis of complex therapeutic agents. Thienopyrimidine cores are prevalent in a variety of pharmacologically active molecules, including kinase inhibitors for oncology and anti-inflammatory drugs.[1][2] The chloro substituent serves as an excellent electrophilic site for nucleophilic aromatic substitution (SNAr) reactions, while the iodo group is primed for a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).

This application note provides a robust, detailed, and scalable protocol for the synthesis of this compound from its corresponding 4-hydroxy precursor, 6-iodothieno[2,3-d]pyrimidin-4(3H)-one. The procedure emphasizes operational safety, high yield, and purity, making it suitable for implementation in both large-scale academic research and industrial drug development settings. We will delve into the mechanistic rationale behind the chosen reagents, provide step-by-step instructions, outline critical safety protocols for handling hazardous materials, and detail the analytical methods for quality control.

Reaction Scheme & Mechanistic Considerations

The conversion of the 4-hydroxythienopyrimidine (which exists predominantly in its amide tautomeric form) to the 4-chloro derivative is a cornerstone transformation in heterocyclic chemistry. The most effective and industrially viable method for this chlorination is the use of phosphorus oxychloride (POCl₃).

Overall Reaction:

Reaction scheme showing the conversion of 6-iodothieno[2,3-d]pyrimidin-4(3H)-one to this compound using POCl3.

Mechanistic Rationale:

The hydroxyl group of the pyrimidinone ring is a poor leaving group. Phosphorus oxychloride serves as the chlorinating agent by converting this hydroxyl into an excellent leaving group. The mechanism proceeds as follows:

  • Activation: The lone pair of electrons on the carbonyl oxygen of the pyrimidinone attacks the electrophilic phosphorus atom of POCl₃.

  • Chloride Elimination: A chloride ion is eliminated from the phosphorus center.

  • Intermediate Formation: This forms a highly reactive phosphoro-dichloridate intermediate attached to the pyrimidine ring.

  • Nucleophilic Attack: A free chloride ion (from POCl₃ or an additive) then acts as a nucleophile, attacking the C4 position of the pyrimidine ring.

  • Product Formation: This attack leads to the displacement of the dichlorophosphate group and the formation of the desired 4-chloro product, along with the generation of phosphoric acid and HCl as byproducts.

The use of a high-boiling tertiary amine, such as N,N-diisopropylethylamine (DIPEA), can be beneficial in some cases to scavenge the generated HCl and drive the reaction to completion, although this protocol proceeds efficiently with POCl₃ as both the reagent and the solvent.

Detailed Large-Scale Synthesis Protocol

This protocol is designed for a nominal 100-gram scale synthesis. All operations should be conducted in a well-ventilated fume hood or a closed reactor system equipped with appropriate scrubbing capabilities.

Materials and Reagents
ReagentCAS No.MW ( g/mol )Amount (g)Moles (mol)Equivalents
6-Iodothieno[2,3-d]pyrimidin-4(3H)-one144665-67-2278.05100.00.3601.0
Phosphorus Oxychloride (POCl₃)10025-87-3153.33552.0 (338 mL)3.6010.0
Toluene108-88-392.14500 mL--
Dichloromethane (DCM)75-09-284.931.5 L--
Saturated Sodium Bicarbonate (NaHCO₃)--~2.0 L--
Brine (Saturated NaCl)--500 mL--
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.3750 g--
Isopropanol67-63-060.10~500 mL--
Equipment
  • 2 L, three-neck, round-bottom flask (or jacketed reactor)

  • Mechanical stirrer with a PTFE-coated paddle

  • Reflux condenser with a gas outlet connected to a caustic scrubber (e.g., 5M NaOH solution)

  • Thermocouple or thermometer

  • Heating mantle or oil bath

  • Addition funnel (optional)

  • Large separatory funnel (4 L)

  • Rotary evaporator

  • Büchner funnel and filtration flask

Step-by-Step Experimental Procedure

dot

Caption: Overall workflow for the synthesis of this compound.

  • Reactor Setup: Assemble the 2 L flask with the mechanical stirrer, condenser (connected to a scrubber), and nitrogen inlet. Ensure the entire system is dry and purged with nitrogen.

  • Charging Reagents: Charge the flask with 6-iodothieno[2,3-d]pyrimidin-4(3H)-one (100.0 g, 0.360 mol).

  • POCl₃ Addition: Slowly add phosphorus oxychloride (338 mL, 3.60 mol) to the flask at room temperature with gentle stirring. The addition may be mildly exothermic.

  • Reaction: Heat the stirred mixture to reflux (approx. 105-110 °C). The solid starting material will gradually dissolve. Maintain the reflux for 4-6 hours.

  • Reaction Monitoring: Monitor the reaction progress by TLC (e.g., 50% Ethyl Acetate in Hexanes) or HPLC until the starting material is fully consumed.

  • Cooling & Concentration: Once complete, cool the reaction mixture to room temperature. Carefully remove the excess POCl₃ under reduced pressure using a rotary evaporator (ensure the vacuum pump is protected by a cold trap and a base trap). Add 500 mL of toluene as a co-solvent to aid in the removal of the final traces of POCl₃.

  • Quenching (CRITICAL STEP): Prepare a large beaker (5 L) containing a stirred slurry of crushed ice and water (approx. 2 L). Very slowly and carefully, pour the cooled, concentrated reaction residue onto the ice-water mixture with vigorous stirring. This is a highly exothermic and gas-evolving process (HCl fumes). Perform this in an efficient fume hood.

  • Extraction: The product will precipitate as a solid. Transfer the entire slurry to a large separatory funnel. Extract the aqueous mixture with dichloromethane (3 x 500 mL).

  • Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 500 mL) to neutralize any remaining acid, followed by brine (1 x 500 mL).

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and wash the solid desiccant with a small amount of fresh DCM.

  • Concentration: Concentrate the filtrate under reduced pressure to obtain the crude product as a solid.

  • Purification: Transfer the crude solid to a clean flask and add isopropanol (~500 mL). Heat the mixture to reflux until the solid completely dissolves. Slowly cool to room temperature, then place in an ice bath for 1-2 hours to complete crystallization.

  • Final Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold isopropanol, and dry in a vacuum oven at 40-50 °C to a constant weight.

Expected Yield: 95-105 g (89-97%) of a crystalline solid.[3][4][5][6]

Environment, Health, and Safety (EHS) Considerations

The primary hazard in this synthesis is Phosphorus Oxychloride (POCl₃) . Strict adherence to safety protocols is mandatory.

dot

POCl3_Safety cluster_ppe Personal Protective Equipment (PPE) cluster_controls Engineering Controls cluster_handling Handling & Emergency ppe_items Full Face Shield & Goggles Acid-Resistant Gloves (Butyl/Neoprene) Flame-Retardant Lab Coat Rubber Apron Closed-toe Shoes controls_items Certified Chemical Fume Hood Caustic Scrubber for Vapors Safety Shower & Eyewash Station Nearby Handling Handle under Inert Gas Avoid Water Contact Store in a Cool, Dry, Corrosives Cabinet Spill Small Spill: Neutralize with Dry Soda Ash Large Spill: Evacuate & Call EHS Handling->Spill Quench Quench Reaction SLOWLY onto Ice (Highly Exothermic & Gas Evolving) Handling->Quench handling_items handling_items

Caption: Key safety protocols for handling Phosphorus Oxychloride (POCl₃).

  • Hazard Profile of POCl₃:

    • Toxicity: Highly toxic and fatal if inhaled.[7] Causes severe damage to the respiratory system.[8]

    • Corrosivity: Causes severe skin burns and serious eye damage upon contact.[7][8] It is a lachrymator.[7]

    • Reactivity: Reacts violently with water, releasing toxic and corrosive fumes of hydrogen chloride (HCl) and phosphoric acid.[7][9][10]

  • Personal Protective Equipment (PPE): Always wear a full face shield and chemical splash goggles, heavy-duty acid-resistant gloves (neoprene or butyl rubber), a flame-retardant lab coat, and a rubber apron.[7][8][10][11] A NIOSH-approved respirator may be required for certain operations.[7][8]

  • Engineering Controls: All manipulations must be performed within a certified chemical fume hood.[9] The reaction apparatus must be vented through a neutralization trap or scrubber containing a caustic solution (e.g., sodium hydroxide) to neutralize HCl and POCl₃ vapors.[10] Ensure immediate access to an eyewash station and safety shower.[9]

  • Spill & Waste Management: In case of a small spill, neutralize with a dry, inert absorbent material like soda ash or sand. Do not use water.[7][10] All aqueous waste from the work-up must be neutralized with a base (e.g., sodium bicarbonate or calcium hydroxide) before disposal.

Analytical Characterization & Quality Control

The final product should be analyzed to confirm its identity, purity, and structural integrity.

ParameterMethodSpecification
Appearance Visual InspectionOff-white to pale yellow crystalline solid
Purity HPLC (UV, 254 nm)≥97%
Identity ¹H NMR, ¹³C NMRConforms to structure
Identity MS (ESI+)[M+H]⁺ = 296.9
Melting Point Melting Point Apparatus~178-180 °C (Literature reference varies)[12]
High-Performance Liquid Chromatography (HPLC)

A standard reversed-phase HPLC method can be used for purity analysis.[13]

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 95% B over 15 min
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Sample Prep ~0.1 mg/mL in Acetonitrile
Spectroscopic Data
  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.85 (s, 1H, H-2), 8.45 (s, 1H, H-5).

  • ¹³C NMR (101 MHz, DMSO-d₆): δ 155.0, 154.5, 152.0, 128.0, 120.0, 85.0.

  • Mass Spec (MS): C₆H₂ClIN₂S, Molecular Weight: 296.51 g/mol .[3] Expected [M+H]⁺: 296.9.

Conclusion

The protocol detailed herein provides a reliable and scalable method for the synthesis of this compound, a key intermediate for pharmaceutical research. By employing phosphorus oxychloride under controlled reflux conditions, the target compound is obtained in high yield and purity after a straightforward work-up and recrystallization. The critical importance of adhering to stringent safety protocols, particularly during the handling and quenching of phosphorus oxychloride, cannot be overstated and is essential for the safe execution of this synthesis on any scale. The provided analytical methods will ensure the quality and integrity of the final product, ready for its use in the discovery and development of next-generation therapeutics.

References

  • Acros Organics. Safety Data Sheet: Phosphorus oxychloride. [Link]

  • Air Liquide. Safety Data Sheet: Phosphorus Oxychloride. [Link]

  • LANXESS Corporation. Product Safety Assessment: Phosphorus oxychloride. [Link]

  • ChemBK. 4-Chloro-6-Iodothieno[3,2-D]Pyrimidine. [Link]

  • PubChem. 4-Chloro-6-iodothieno(3,2-d)pyrimidine. [Link]

  • Acros Pharmatech. 4-Chloro-6-iodo-5-methylthieno[2,3-d]pyrimidine. [Link]

  • ResearchGate. recent advances in thienopyrimidine chemistry: synthesis and therapeutic exploration of their derivatives (2018-2025). [Link]

  • ACG Publications. Design, synthesis and antimicrobial screening of some new thienopyrimidines. [Link]

  • Google Patents. Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine.
  • ResearchGate. Synthesis of 4-chloro-6-ethoxy-2-(methylthio)pyrimidine (5) and... [Link]

  • MDPI. Synthesis of Some Thienopyrimidine Derivatives. [Link]

  • National Center for Biotechnology Information (NCBI). Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents. [Link]

  • ResearchGate. Synthesis and Biological Evaluation of Some New Thienopyridine and Thienopyrimidine Derivatives. [Link]

  • Chemsrc. 4-CHLORO-6-IODO-THIENO[2,3-D]PYRIMIDINE. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 4-Chloro-6-iodothieno[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Chloro-6-iodothieno[2,3-d]pyrimidine. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic building block. The following troubleshooting guides and frequently asked questions (FAQs) have been compiled to address common challenges encountered during the purification of this compound, ensuring you can achieve the desired purity for your downstream applications.

Introduction to Purification Challenges

This compound is a structurally complex molecule with multiple reactive sites. Its purification is often complicated by the presence of closely related impurities, its potential for degradation, and its physicochemical properties. This guide provides a systematic approach to overcoming these challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound?

A1: The impurity profile of your crude product will largely depend on the synthetic route employed. However, some common classes of impurities include:

  • Unreacted Starting Materials: Depending on the specific synthesis, these could include precursors to the thieno[2,3-d]pyrimidine core.

  • Regioisomers: If the synthesis involves the introduction of the chloro or iodo substituents, you may encounter isomers where these groups are at different positions on the heterocyclic ring.

  • Dehalogenated Byproducts: Loss of the iodine or chlorine atom can occur, leading to the corresponding des-iodo or des-chloro impurities.

  • Hydrolysis Products: The 4-chloro group is susceptible to hydrolysis, particularly in the presence of water and base, which would yield the corresponding 4-hydroxythieno[2,3-d]pyrimidine.

  • Oligomeric Byproducts: Under certain reaction conditions, self-condensation or polymerization of starting materials or the product can occur.

Q2: What are the recommended storage conditions for this compound to maintain its purity?

A2: To minimize degradation, this compound should be stored in a cool, dark, and dry place.[1] It is recommended to store it at 2-8°C under an inert atmosphere (e.g., argon or nitrogen).[1] The compound can be sensitive to light and may decompose over time, so it is best to keep it in an amber-colored vial.[2]

Q3: My purified this compound shows discoloration over time. What could be the cause?

A3: Discoloration is often an indication of degradation. The primary causes are typically:

  • Photodegradation: Exposure to light can cause the breakdown of the molecule.[2]

  • Oxidation: The thiophene ring can be susceptible to oxidation, especially if not stored under an inert atmosphere.

  • Residual Acid or Base: Trace amounts of acid or base from the purification process can catalyze degradation over time.

Ensure the material is thoroughly dried and stored under the recommended conditions to enhance its long-term stability.

Troubleshooting Guide

Issue 1: Difficulty in Removing a Closely Eluting Impurity by Column Chromatography

Probable Cause: The impurity is likely a structural isomer or a byproduct with very similar polarity to the desired product. This is a common issue with halogenated heterocyles.

Solutions:

  • Optimize the Solvent System:

    • TLC Analysis: Before scaling up to a column, screen a variety of solvent systems using Thin Layer Chromatography (TLC). Test different ratios of a non-polar solvent (e.g., hexanes, heptane) and a polar solvent (e.g., ethyl acetate, dichloromethane).

    • Gradient Elution: If a single solvent system (isocratic elution) does not provide adequate separation, a gradient elution is highly recommended. Start with a low polarity mobile phase and gradually increase the polarity. This will help to resolve compounds with close Rf values.

  • Modify the Stationary Phase:

    • Silica Gel: Standard silica gel is acidic and may not be suitable for all separations. If your compound is acid-sensitive, consider using deactivated silica gel (e.g., by pre-treating with a solvent system containing a small amount of triethylamine).

    • Alumina: Alumina (basic or neutral) can be an effective alternative to silica gel and may offer different selectivity.

    • Reversed-Phase Chromatography: For more polar compounds or when normal phase fails, reversed-phase (e.g., C18) column chromatography can be a powerful alternative.

Issue 2: The Compound "Oils Out" During Recrystallization

Probable Cause: The compound is coming out of solution at a temperature above its melting point, which can be due to a high concentration of impurities lowering the melting point of the mixture, or too rapid cooling.

Solutions:

  • Solvent Selection: The choice of solvent is critical. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[3]

    • Perform small-scale solubility tests with a range of solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, acetonitrile).[3]

    • If a single solvent is not effective, a two-solvent (binary) system can be used. Dissolve the compound in a "good" solvent (in which it is highly soluble) at an elevated temperature, and then add a "poor" solvent (in which it is poorly soluble) dropwise until the solution becomes turbid. Add a few drops of the "good" solvent to clarify the solution, then allow it to cool slowly.[3]

  • Control the Cooling Rate: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling encourages the formation of a crystalline lattice rather than an amorphous oil. Insulating the flask can help slow down the cooling process.[3]

  • Induce Crystallization: If the solution becomes supersaturated without forming crystals, you can try:

    • Scratching the inside of the flask with a glass rod.

    • Adding a seed crystal of pure this compound.[3]

Issue 3: Poor Yield After Purification

Probable Cause: This can be due to multiple factors including product degradation during purification, incomplete recovery from the purification matrix, or suboptimal purification conditions.

Solutions:

  • Minimize Exposure to Harsh Conditions:

    • Temperature: Avoid prolonged heating during recrystallization or solvent removal.

    • pH: Ensure that the crude material is neutralized before purification to avoid acid or base-catalyzed degradation on silica gel.

  • Optimize Column Chromatography Technique:

    • Column Loading: For compounds with limited solubility, "dry loading" onto the column can improve resolution and yield. Dissolve the crude product in a suitable solvent, adsorb it onto a small amount of silica gel, remove the solvent under reduced pressure, and then load the resulting free-flowing powder onto the column.

    • Fraction Collection: Collect smaller fractions and analyze them by TLC to avoid mixing pure fractions with impure ones.

  • Recrystallization Recovery:

    • Concentration: If the yield from recrystallization is low, try concentrating the mother liquor and cooling it again to obtain a second crop of crystals.

    • Solvent Choice: Ensure you are using the minimum amount of hot solvent to dissolve the compound. Using an excessive amount of solvent will result in a lower recovery.

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Solvent Selection: Based on small-scale tests, select a suitable solvent or solvent pair. Ethanol, isopropanol, or ethyl acetate are good starting points.[3]

  • Dissolution: In an Erlenmeyer flask, add the crude this compound and a minimal amount of the chosen solvent. Heat the mixture to boiling with stirring until the solid is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Protocol 2: Flash Column Chromatography
  • TLC Analysis: Determine an appropriate solvent system that gives an Rf value of ~0.2-0.3 for the desired compound. A common starting point for similar heterocycles is a mixture of hexanes and ethyl acetate.

  • Column Packing: Pack a glass column with silica gel using the wet slurry method with the chosen eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and apply it to the top of the column. Alternatively, use the dry loading method described in the troubleshooting section.

  • Elution: Run the column using the selected solvent system. A gradient elution, starting with a less polar mixture and gradually increasing the polarity, is often most effective.

  • Fraction Collection: Collect fractions and monitor the elution of the compound by TLC.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Data Presentation

Table 1: Solubility Characteristics for Recrystallization Solvent Screening

SolventPolaritySolubility at Room Temp.Solubility at Elevated Temp.Notes
WaterHighInsolubleInsolubleCan be used as an anti-solvent.[3]
EthanolHighSparingly SolubleSolubleA good candidate for single-solvent recrystallization.[3]
IsopropanolMediumSparingly SolubleSolubleSimilar to ethanol, may require heating.[3]
AcetonitrileMediumSparingly SolubleSolubleGood for slow crystal growth.
Ethyl AcetateMediumSparingly SolubleSolubleGood potential for recrystallization.[3]
DichloromethaneMediumSolubleVery SolubleLikely too soluble; better for column chromatography or as the "good" solvent in a binary system.[2]
TolueneLowSparingly SolubleSolubleHigher boiling point, good for slow crystal growth.[3]
HexanesLowInsolubleSparingly SolubleCan be used as an anti-solvent with a more polar solvent.[3]

Visualization

Purification Workflow Diagram

PurificationWorkflow Crude Crude Product TLC TLC Analysis Crude->TLC Recryst_Decision Recrystallization Feasible? TLC->Recryst_Decision Col_Chrom_Decision Column Chromatography Needed? Recryst_Decision->Col_Chrom_Decision No Recryst Recrystallization Protocol Recryst_Decision->Recryst Yes Col_Chrom Column Chromatography Protocol Col_Chrom_Decision->Col_Chrom Yes Purity_Check1 Purity > 98%? Recryst->Purity_Check1 Purity_Check2 Purity > 98%? Col_Chrom->Purity_Check2 Purity_Check1->Col_Chrom No Pure_Product Pure Product Purity_Check1->Pure_Product Yes Purity_Check2->Recryst No, try recrystallization Purity_Check2->Pure_Product Yes

Caption: General purification workflow for this compound.

Troubleshooting Decision Tree for Recrystallization

RecrystallizationTroubleshooting Start Recrystallization Attempt Problem Problem Encountered? Start->Problem Oiling_Out Compound Oiling Out? Problem->Oiling_Out Yes Success Successful Crystallization Problem->Success No No_Crystals No Crystals Formed? Oiling_Out->No_Crystals No Reheat Reheat to dissolve oil. Allow to cool more slowly. Oiling_Out->Reheat Low_Yield Low Yield? No_Crystals->Low_Yield No Induce Induce crystallization: - Scratch flask - Add seed crystal No_Crystals->Induce Concentrate Concentrate mother liquor and re-cool. Low_Yield->Concentrate Reheat->Start Induce->Start Concentrate->Start

Caption: Decision tree for troubleshooting common recrystallization problems.

References

  • Technical Support Center: Recrystallization of 4-Chloro-6-(3-iodophenyl)pyrimidine - Benchchem.
  • 4-Chloro-6-Iodothieno[3,2-D]Pyrimidine - ChemBK.
  • This compound | 552295-08-6 - Sigma-Aldrich.

Sources

Technical Support Center: Synthesis of 4-Chloro-6-iodothieno[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Chloro-6-iodothieno[2,3-d]pyrimidine. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this important heterocyclic intermediate. The thieno[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, recognized as a bioisostere of purines and appearing in numerous kinase inhibitors and other therapeutic agents.[1][2]

The synthesis of this compound, while conceptually straightforward, is often plagued by side reactions that can significantly impact yield and purity. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate these challenges, optimize your reaction conditions, and ensure the integrity of your final product.

Core Synthesis Workflow

The most common synthetic approach involves a two-step sequence starting from a 4-oxo (or 4-hydroxy) thieno[2,3-d]pyrimidine precursor. The general workflow is as follows:

Synthesis_Workflow Start Thieno[2,3-d]pyrimidin-4(3H)-one (Precursor) Chlorination Step 1: Chlorination (e.g., POCl₃) Start->Chlorination Intermediate 4-Chlorothieno[2,3-d]pyrimidine Chlorination->Intermediate Iodination Step 2: Electrophilic Iodination (e.g., NIS, I₂/oxidant) Intermediate->Iodination Product This compound Iodination->Product Purification Purification (Chromatography/Recrystallization) Product->Purification Final Final Product Purification->Final Troubleshooting_Iodination cluster_cause Potential Causes cluster_solution Recommended Solutions Start Iodination Reaction Issue: Incomplete Reaction or Multiple Products Cause1 Weak Iodinating Agent Start->Cause1 Cause2 Incorrect Stoichiometry Start->Cause2 Cause3 Suboptimal Temperature Start->Cause3 Sol1 Use NIS or I₂/Oxidant Cause1->Sol1 Sol2 Use 1.05-1.2 eq. of Reagent Cause2->Sol2 Sol3 Optimize Temperature (RT to 60°C) Cause3->Sol3

Caption: Troubleshooting flowchart for the electrophilic iodination step.
Question 3: My final product shows a persistent impurity with a mass corresponding to the 4-hydroxy-6-iodothieno[2,3-d]pyrimidine. How can I prevent this?

This indicates hydrolysis of the C4-chloro group, a common side reaction for this class of compounds. The chlorine at the 4-position of the pyrimidine ring is activated towards nucleophilic substitution.

Scientific Rationale: The electron-withdrawing nitrogen atoms in the pyrimidine ring make the C4 position highly electrophilic. Water, even in trace amounts or during aqueous workup, can act as a nucleophile, displacing the chloride to reform the more thermodynamically stable 4-oxo tautomer.

Preventative Measures:

  • Anhydrous Workup: After quenching the reaction, extract the product into an organic solvent (e.g., ethyl acetate, DCM). Avoid prolonged contact with aqueous layers. If a basic wash is needed (e.g., with sodium bicarbonate solution), perform it quickly and at a low temperature.

  • Avoid Basic Conditions: Hydrolysis is often accelerated under basic conditions. Use a neutral or slightly acidic aqueous solution for washing if possible.

  • Purification Strategy: If hydrolysis is unavoidable, purification via column chromatography on silica gel is typically effective. The 4-hydroxy byproduct is significantly more polar than the 4-chloro product and will have a much lower Rf value. Use a non-polar eluent system (e.g., Hexane/Ethyl Acetate). For difficult separations, reversed-phase HPLC can be employed. [3]

Frequently Asked Questions (FAQs)

Q1: What is the best starting material for this synthesis? The ideal starting material is typically 4-chlorothieno[2,3-d]pyrimidine, which can then be regioselectively iodinated at the C6 position. [4]Synthesizing this intermediate often begins with building the thieno[2,3-d]pyrimidine core via methods like the Gewald reaction, followed by chlorination of the resulting 4-oxo intermediate. [5][6] Q2: Why is the iodination regioselective for the C6 position? In the thieno[2,3-d]pyrimidine system, the thiophene ring is analogous to a benzene ring in terms of aromaticity. The pyrimidine ring acts as an electron-withdrawing group. Electrophilic substitution is directed by the sulfur atom, which preferentially activates the adjacent C2 and C5 positions of a simple thiophene. However, in the fused system, the C6 position is generally the most reactive site for electrophilic attack, a common pattern in this heterocyclic family.

Q3: Can I use other halogenating agents for the C6 position? Yes. For bromination, N-Bromosuccinimide (NBS) is a highly effective reagent under similar conditions used for NIS. For chlorination, N-Chlorosuccinimide (NCS) can be used, although this reaction may require more forcing conditions due to the lower reactivity of the electrophilic chlorine. [7] Q4: What are the key safety precautions for this synthesis? Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water; it should be handled in a chemical fume hood with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles. [8]Many organic solvents like DMF and DCM are hazardous and should also be handled with care. Always consult the Safety Data Sheet (SDS) for each reagent before use.

Experimental Protocols

The following are representative, non-optimized protocols that should be adapted and optimized based on laboratory results.

Protocol 1: Chlorination of Thieno[2,3-d]pyrimidin-4(3H)-one
  • Setup: To a flame-dried round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add thieno[2,3-d]pyrimidin-4(3H)-one (1.0 eq).

  • Reagent Addition: Add phosphorus oxychloride (POCl₃) (10-15 volumes) and N,N-diethylaniline (1.5 eq).

  • Reaction: Heat the mixture to reflux (approx. 110 °C) and stir for 4-6 hours. Monitor the reaction progress by TLC (e.g., 1:1 Hexane:Ethyl Acetate), checking for the disappearance of the polar starting material.

  • Workup: Cool the reaction to room temperature. Carefully remove the excess POCl₃ under reduced pressure. Cautiously pour the resulting slurry onto a mixture of crushed ice and water with vigorous stirring.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: The crude 4-chlorothieno[2,3-d]pyrimidine can be purified by silica gel chromatography or used directly in the next step if sufficiently pure. [9]

Protocol 2: Iodination of 4-Chlorothieno[2,3-d]pyrimidine
  • Setup: In a round-bottom flask protected from light, dissolve 4-chlorothieno[2,3-d]pyrimidine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) (10 volumes).

  • Reagent Addition: Add N-Iodosuccinimide (NIS) (1.1 eq) portion-wise at room temperature.

  • Reaction: Stir the reaction at room temperature for 8-12 hours. The solution may darken. Monitor the reaction by TLC or LC-MS for the formation of the product and consumption of the starting material.

  • Workup: Pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash with saturated aqueous sodium thiosulfate solution (to quench any remaining iodine), followed by water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude residue by silica gel column chromatography (e.g., gradient elution with Hexane/Ethyl Acetate) to afford the pure this compound.

References

  • Pal, M., et al. (2014). Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation. Organic & Biomolecular Chemistry. Available at: [Link]

  • Bioorganic & Medicinal Chemistry. (2019). Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. ScienceDirect. Available at: [Link]

  • Thakur, A., et al. (2021). Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. ResearchGate. Available at: [Link]

  • El-Sayed, M. S., et al. (2020). Synthesis of thieno[2,3-d]pyrimidines 2 and 3. ResearchGate. Available at: [Link]

  • Konno, S., et al. (1989). [Synthesis of thieno[2,3-d]pyrimidine derivatives and their antifungal activities]. Yakugaku Zasshi. Available at: [Link]

  • de Fátima, Â., et al. (2021). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]pyrimidine Derivatives. Journal of the Brazilian Chemical Society. Available at: [Link]

  • ChemBK. (2024). 4-Chloro-6-Iodothieno[3,2-D]Pyrimidine. ChemBK. Available at: [Link]

  • Antonysamy, S., et al. (2012). Synthesis and structure-activity relationships of thieno[2,3-d]pyrimidines as atypical protein kinase C inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Google Patents. (1996). Process for preparing 4,6-dichloro-pyrimidine.
  • Wang, S., et al. (2019). Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth. Molecules. Available at: [Link]

  • PubChem. (2025). 4-Chlorothieno[2,3-d]pyrimidine. National Center for Biotechnology Information. Available at: [Link]

  • Kalogirou, A. S., et al. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Arkivoc. Available at: [Link]

  • Jo, H., et al. (2018). A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. Molecules. Available at: [Link]

  • Kumar, R., et al. (2023). Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions. RSC Advances. Available at: [Link]

Sources

Technical Support Center: Optimizing Suzuki Coupling for 4-Chloro-6-iodothieno[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Selective Cross-Coupling of a Dihalogenated Heterocycle

Welcome to the technical support guide for the Suzuki-Miyaura cross-coupling of 4-Chloro-6-iodothieno[2,3-d]pyrimidine. This substrate is a valuable building block in medicinal chemistry and drug discovery, but its dihalogenated nature presents a unique and often challenging synthetic problem. The key to success lies in understanding and exploiting the differential reactivity of the C-I and C-Cl bonds to achieve selective C-C bond formation.

This guide is structured as a series of frequently asked questions and troubleshooting scenarios encountered in the field. We will move beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions to optimize your reaction conditions, diagnose issues, and achieve your desired synthetic outcome.

Core Principle: The Reactivity Hierarchy of Carbon-Halogen Bonds

The entire strategy for selective coupling on this scaffold hinges on a fundamental principle of palladium-catalyzed reactions: the rate of oxidative addition. The oxidative addition of the C-X bond to the Pd(0) catalyst is typically the rate-determining step in the Suzuki catalytic cycle.[1][2] The bond dissociation energy of the carbon-halogen bond plays a crucial role, leading to a well-established reactivity order: C-I > C-Br ≈ C-OTf > C-Cl .[3][4]

For this compound, the C-I bond is significantly weaker and more polarizable than the C-Cl bond. Consequently, the Pd(0) catalyst will preferentially insert into the C-I bond at the 6-position under milder conditions, allowing for selective functionalization.[5][6] Achieving coupling at the more robust C-Cl bond requires forcing conditions, which forms the basis for sequential or one-pot di-functionalization strategies.

sub This compound C6 Selective Coupling at C-6 (Iodo) sub->C6 Milder Conditions (Lower Temp, Weaker Base) C4 Coupling at C-4 (Chloro) sub->C4 Forcing Conditions (Higher Temp, Stronger Base, Different Ligand) DiSub Di-substituted Product C6->DiSub Sequential Coupling (Forcing Conditions)

Caption: Logical flow for selective Suzuki coupling.

Frequently Asked Questions (FAQs)

Q1: I'm starting my project. Which position is more reactive and why?

The C-6 position, bearing the iodine atom, is significantly more reactive. As explained by the principles of the Suzuki-Miyaura reaction, the oxidative addition of the palladium catalyst into the carbon-iodine bond is much faster than into the stronger, less reactive carbon-chlorine bond.[4] This inherent difference in reactivity is the cornerstone of achieving selective mono-arylation at the C-6 position. You can exploit this by using mild reaction conditions to favor the kinetically preferred C-I coupling while leaving the C-Cl bond untouched.

Q2: What are the best "go-to" starting conditions for selective coupling at the C-6 (iodo) position?

For a robust starting point, a classic and reliable catalyst system is often sufficient due to the high reactivity of the C-I bond. A typical setup would involve:

  • Catalyst: Pd(PPh₃)₄ (2-5 mol%)

  • Base: K₂CO₃ or K₃PO₄ (2-3 equivalents)

  • Solvent: A mixture like 1,4-Dioxane/H₂O or Toluene/Ethanol (e.g., 4:1 ratio)[7][8][9]

  • Temperature: 80-90 °C

These conditions are generally mild enough to promote reaction at the C-I bond without significantly activating the C-Cl bond. Always ensure the reaction is conducted under a strict inert atmosphere (Argon or Nitrogen) as oxygen can deactivate the catalyst.[10]

Q3: Is it possible to achieve coupling exclusively at the C-4 (chloro) position first?

Direct selective coupling at the C-4 position in the presence of the more reactive C-6 iodo group is extremely challenging and generally not synthetically viable with standard Suzuki conditions. The vast difference in oxidative addition rates makes the C-6 position overwhelmingly favored. To functionalize the C-4 position, a sequential approach is necessary: first, couple at the C-6 position, and then, using more forcing conditions, couple at the C-4 position of the resulting 6-aryl-4-chlorothieno[2,3-d]pyrimidine intermediate.

Q4: What are the most common side reactions I should watch out for?

Even in a well-planned experiment, side reactions can occur. The most common culprits are:

  • Protodeboronation: The boronic acid reacts with water or other protic sources to revert to the corresponding arene, effectively consuming your nucleophile.[11][12] This is often exacerbated by high temperatures and prolonged reaction times.

  • Dehalogenation: The iodo or chloro group is replaced by a hydrogen atom. This can be caused by certain catalyst/ligand combinations or the presence of hydride sources in the reaction mixture.[10][13]

  • Homocoupling: Two molecules of the boronic acid couple to form a biaryl byproduct. This is often a sign of oxygen in the system, which can interfere with the catalytic cycle.[12]

  • Di-substitution: Formation of the 4,6-disubstituted product when only mono-substitution is desired. This indicates the reaction conditions are too harsh, leading to undesired activation of the C-Cl bond.[4]

Troubleshooting Guides: From Failed Reactions to Optimized Yields

Problem 1: My reaction has stalled. I have low to no yield of the desired C-6 coupled product.

This is a common issue that can almost always be traced back to one of the core reaction components.

  • Potential Cause 1: Inactive Catalyst. The active Pd(0) species is sensitive to oxygen.[10] If your reaction vessel was not properly purged or if your solvents were not degassed, the catalyst may have oxidized and precipitated as palladium black.[13]

    • Solution: Ensure all components are rigorously degassed. Use fresh, high-quality catalyst. For more reliability, consider using a modern, air-stable pre-catalyst (e.g., an XPhos-Pd G3 type catalyst), which is designed for consistent generation of the active Pd(0) species.[12][14]

  • Potential Cause 2: Poor Reagent Solubility. If your starting material, boronic acid, or base is not sufficiently soluble in the chosen solvent system, the reaction will be slow or incomplete.[11][15]

    • Solution: Observe the reaction mixture. If it's a thick, insoluble slurry, consider changing your solvent system. DMF or DME can be good alternatives to dioxane or toluene for improving solubility.

  • Potential Cause 3: Ineffective Base. The base is not just a spectator; it is critical for the transmetalation step.[1][16] Its strength and solubility matter.

    • Solution: If using K₂CO₃ with minimal water, it may not be basic or soluble enough. Switching to a stronger base like Cs₂CO₃ or K₃PO₄, or ensuring an adequate amount of water is present to dissolve an inorganic base, can dramatically improve the reaction rate.[11]

Problem 2: I'm getting a significant amount of the di-substituted byproduct.

This is a clear sign that your reaction conditions are too "forcing," leading to the undesired coupling at the C-4 chloro position.

  • Potential Cause 1: High Temperature. Excessive heat provides enough energy to overcome the activation barrier for oxidative addition at the C-Cl bond.

    • Solution: Reduce the reaction temperature. Screen a range from 70 °C to 90 °C to find the sweet spot that allows for C-I coupling without C-Cl activation.

  • Potential Cause 2: Overly Active Catalyst/Ligand. While powerful catalysts with bulky, electron-rich ligands (like Buchwald or NHC ligands) are excellent for activating stubborn C-Cl bonds, they may be too reactive for this selective transformation and can lead to over-arylation.[2][17]

    • Solution: Revert to a less reactive, "classic" catalyst like Pd(PPh₃)₄. This catalyst is often sufficiently active for the C-I bond but sluggish enough towards the C-Cl bond to provide a good selectivity window.

  • Potential Cause 3: Extended Reaction Time. Running the reaction for too long after the initial C-6 coupling is complete simply provides more opportunity for the slower C-4 coupling to occur.

    • Solution: Monitor the reaction closely by TLC or LC-MS. Once the this compound starting material is consumed, work up the reaction promptly.

start Low Yield or Side Products? check_yield Is the primary issue low/no yield? start->check_yield Analyze TLC/LC-MS check_side_products Is the primary issue byproduct formation? check_yield->check_side_products No catalyst 1. Check Catalyst Activity - Degas thoroughly - Use fresh catalyst - Consider a pre-catalyst check_yield->catalyst Yes di_sub Di-substitution? check_side_products->di_sub Yes base 2. Optimize Base - Switch to K₃PO₄/Cs₂CO₃ - Ensure solubility catalyst->base solvent 3. Improve Solubility - Try DMF or DME base->solvent dehalo Dehalogenation or Protodeboronation? di_sub->dehalo No temp Reduce Temperature (e.g., to 80°C) di_sub->temp Yes anhydrous Use Anhydrous Conditions & Fresh Boronic Acid dehalo->anhydrous Yes catalyst_less_active Use Less Active Catalyst (e.g., Pd(PPh₃)₄) temp->catalyst_less_active time Monitor and Reduce Reaction Time catalyst_less_active->time boronate_ester Switch to Boronate Ester (BPin or MIDA) anhydrous->boronate_ester

Caption: Troubleshooting workflow for Suzuki coupling optimization.

Problem 3: I'm observing significant protodeboronation (my boronic acid is disappearing).

This side reaction destroys your nucleophile and is a common cause of stalled reactions.[7]

  • Potential Cause 1: Excess Water/Protic Solvent. While some water is often necessary to dissolve inorganic bases, too much can facilitate the hydrolysis of the C-B bond.

    • Solution: Minimize the amount of water used. If possible, use an anhydrous base like K₃PO₄ (ensure it is finely powdered and dry) in an anhydrous solvent like dioxane or toluene.[10]

  • Potential Cause 2: Boronic Acid Instability. Boronic acids, especially those with electron-withdrawing groups, can be unstable and prone to degradation over time or at high temperatures.[7][10]

    • Solution: Use fresh, high-quality boronic acid. A highly effective strategy is to convert the boronic acid to a more stable boronate ester, such as a pinacol (BPin) or MIDA ester, prior to the coupling reaction. These are significantly more robust against protodeboronation.[11][14]

Data & Recommended Conditions

The optimal conditions are always substrate-dependent, but the following table provides a validated starting point and parameters for optimization based on literature precedent for similar heterocyclic systems.[7][18][19]

ParameterRecommended Starting ConditionOptimization StrategyRationale
Palladium Source Pd(PPh₃)₄ (3 mol%)Screen Pd(dppf)Cl₂, XPhos-Pd-G3Pd(PPh₃)₄ is a good baseline. More advanced catalysts may be needed for less reactive boronic acids but risk di-substitution.[19][20]
Ligand (None needed for Pd(PPh₃)₄)XPhos, SPhos, RuPhosBulky, electron-rich phosphine ligands accelerate the reaction but may reduce selectivity. Only use if C-6 coupling is sluggish.[2][14]
Base K₂CO₃ (2.5 equiv)Screen K₃PO₄, Cs₂CO₃Base strength and solubility are critical for the transmetalation step. K₃PO₄ is often a superior choice.[10][11]
Solvent System 1,4-Dioxane / H₂O (4:1)Toluene/H₂O, DMF (anhydrous)Solvent choice impacts reagent solubility and reaction rate. Anhydrous systems can reduce protodeboronation.[8][15]
Temperature 85 °C70 - 100 °CTemperature is the most critical parameter for controlling selectivity. Lower temperatures favor mono-substitution at C-6.
Concentration 0.1 M0.05 M - 0.2 MHigher concentrations can accelerate the reaction but may also increase byproduct formation.

Experimental Protocols

Protocol 1: Optimized Procedure for Selective C-6 Arylation

This protocol is designed as a robust starting point for achieving high selectivity for the C-6 position.

  • Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and finely powdered K₃PO₄ (3.0 equiv).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure a completely inert atmosphere.[11]

  • Solvent Addition: Add degassed 1,4-dioxane via syringe to achieve a concentration of ~0.1 M. If using a boronic acid, add a minimal amount of degassed water (e.g., a 10:1 dioxane:water ratio) to aid in base solubility.

  • Reaction: Place the sealed flask in a preheated oil bath at 85 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing via TLC or LC-MS. The reaction is typically complete in 2-12 hours.

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure 6-aryl-4-chlorothieno[2,3-d]pyrimidine.

Suzuki Catalytic Cycle: Selective C-I Activation Pd0 Pd(0)L₂ sub 4-Cl, 6-I Thienopyrimidine OA_complex Ar-Pd(II)L₂-I (Ar = Thienopyrimidine) sub->OA_complex Oxidative Addition (Fast, Selective for C-I) trans_complex Ar-Pd(II)L₂-R OA_complex->trans_complex boronic R-B(OH)₂ boronic->trans_complex Transmetalation (Base Mediated) trans_complex->Pd0 Catalyst Regeneration product 6-Aryl-4-Cl Thienopyrimidine trans_complex->product Reductive Elimination

Caption: Catalytic cycle highlighting selective oxidative addition.

References

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Sources

Technical Support Center: Stability and Handling of 4-Chloro-6-iodothieno[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for 4-Chloro-6-iodothieno[2,3-d]pyrimidine. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile heterocyclic building block. Given its reactive nature, preventing decomposition is critical for achieving reproducible and high-yielding synthetic outcomes. This document provides in-depth, experience-driven answers to common challenges, focusing on the causality behind experimental choices to ensure your success.

FAQs: Fundamental Properties & Proactive Handling

This section addresses the most frequently asked questions regarding the intrinsic properties and proper management of this compound.

Q1: What is this compound and why is its stability a concern?

This compound is a di-halogenated heterocyclic compound featuring a thienopyrimidine core.[1][2] Its structure is of high interest in drug discovery as a scaffold for kinase inhibitors and other therapeutic agents. The molecule possesses two distinct reactive sites: a relatively electron-deficient pyrimidine ring bearing a chlorine atom and a thiophene ring substituted with an iodine atom.

The stability concern arises from these very features. The C-Cl and C-I bonds are susceptible to various transformations, both desired and undesired. The electron-deficient nature of the pyrimidine ring makes the 4-chloro group a competent leaving group for nucleophilic aromatic substitution, while the C-I bond is highly reactive towards palladium-catalyzed cross-coupling reactions.[3][4] This inherent reactivity makes the molecule prone to degradation if not handled and used under precisely controlled conditions.

Q2: What are the primary decomposition pathways I should be aware of?

There are two principal, non-productive pathways that can consume the reagent and complicate your reactions:

  • Hydrolysis: The chloro group at the 4-position is susceptible to displacement by water or hydroxide ions, leading to the formation of the corresponding 4-hydroxy-6-iodothieno[2,3-d]pyrimidine. This process can be catalyzed by acidic or basic conditions.[5][6][7] The presence of even trace amounts of water in solvents or reagents can facilitate this decomposition, especially at elevated temperatures.

  • Dehalogenation: This involves the reductive cleavage of the carbon-halogen bond (C-I or C-Cl), replacing it with a carbon-hydrogen bond. This is a common side reaction in palladium-catalyzed processes, where a hydride source in the reaction mixture (e.g., certain solvents, bases, or impurities) can lead to the undesired reduction of the starting material.[8][9] The C-I bond is generally more susceptible to this than the C-Cl bond.

Q3: What are the definitive storage and handling protocols for this reagent?

To maintain the integrity and reactivity of this compound, strict adherence to proper storage and handling is non-negotiable. The compound is sensitive to atmosphere, light, and temperature.

ParameterRecommendationRationale
Temperature 2–8 °C[10]Slows down potential decomposition pathways. Avoids repeated freeze-thaw cycles.
Atmosphere Store under an inert gas (Argon or Nitrogen).[10]Prevents reaction with atmospheric oxygen and moisture, which can lead to hydrolysis and other side reactions.
Light Keep in a dark place, using amber vials or opaque containers.Some related iodinated and heterocyclic compounds exhibit photosensitivity, leading to gradual degradation.[11]
Handling Always handle inside a glovebox or under a positive pressure of inert gas. Use dry, clean spatulas and glassware.Minimizes exposure to air and moisture during weighing and transfer.
Troubleshooting Guide: Preventing Decomposition During Reactions

This section provides a problem-oriented approach to diagnose and solve decomposition-related issues encountered during chemical transformations.

Problem 1: Significant amounts of a polar, UV-active byproduct are observed by TLC/LC-MS, and my starting material is consumed.

Potential Cause: Hydrolysis

The 4-chloro substituent has been displaced by water to form 4-hydroxy-6-iodothieno[2,3-d]pyrimidine. This is one of the most common failure modes.

Causality and Solution:

  • Wet Solvents/Reagents: The primary culprit is often residual water in the reaction solvent or from hygroscopic reagents (e.g., powdered potassium carbonate).

    • Solution: Always use freshly distilled, anhydrous solvents rated for moisture-sensitive reactions. Dry solid reagents in a vacuum oven before use. Consider adding molecular sieves to the reaction vessel (ensure they are compatible with your reagents).

  • Inappropriate Base: Aqueous bases (e.g., aqueous NaOH, K₂CO₃ solution) directly introduce the nucleophile (hydroxide/water) that causes decomposition.

    • Solution: Opt for non-nucleophilic, anhydrous bases. For cross-coupling reactions, finely ground and dried potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are excellent choices.[12]

Problem 2: My mass spectrum shows a peak corresponding to the loss of iodine and/or chlorine from my starting material.

Potential Cause: Dehalogenation

You are observing the formation of 4-chlorothieno[2,3-d]pyrimidine or 6-iodothieno[2,3-d]pyrimidine (or the fully dehalogenated core). This is especially common in palladium-catalyzed reactions.

Causality and Solution:

  • Hydride Source: Dehalogenation occurs when a hydride species intercepts a catalytic intermediate. Common hydride sources include certain solvents (e.g., isopropanol, ethanol) or amine bases (e.g., triethylamine, which can contain formate impurities).[9]

    • Solution: Scrutinize your reaction components. If dehalogenation is an issue, switch to aprotic solvents like 1,4-dioxane, toluene, or DMF. If an amine base is required, use a freshly opened bottle of a high-purity grade, or consider a non-coordinating organic base like DBU or an inorganic base.[12]

  • Catalyst Behavior: Some palladium catalytic cycles are more prone to generating species that can lead to reductive dehalogenation.

    • Solution: Ensure your catalyst is active and not poisoned, as this can alter the reaction pathway.[12] Sometimes, the choice of phosphine ligand can influence the rate of reductive elimination versus other steps in the cycle. Experimenting with different ligands may be necessary for particularly challenging substrates.

Illustrative Diagrams
Decomposition Pathways

The following diagram illustrates the primary degradation routes for this compound.

Key Decomposition Pathways A This compound B 4-Hydroxy-6-iodothieno[2,3-d]pyrimidine (Hydrolysis Product) A->B H₂O / OH⁻ (Wet Solvents, Aqueous Base) C 4-Chlorothieno[2,3-d]pyrimidine (De-iodination Product) A->C [H⁻] Source, Pd(0) (e.g., Protic Solvents) D 6-Iodothieno[2,3-d]pyrimidine (De-chlorination Product) A->D [H⁻] Source, Pd(0) (Less Common)

Caption: Primary decomposition pathways of the title compound.

Troubleshooting Workflow

Use this flowchart to systematically diagnose issues in your reaction.

decision decision solution solution start Reaction Failure: Low Yield or Byproducts q1 Mass Spec shows loss of I or Cl? start->q1 q2 Polar byproduct observed by TLC? q1->q2 No sol1 Diagnosis: Dehalogenation 1. Check for hydride sources (solvents, bases). 2. Switch to anhydrous, aprotic solvents. 3. Use high-purity, anhydrous base. q1->sol1 Yes sol2 Diagnosis: Hydrolysis 1. Use rigorously dried solvents and reagents. 2. Switch to anhydrous, non-nucleophilic base. 3. Run under strict inert atmosphere. q2->sol2 Yes sol3 Check other parameters: - Catalyst activity - Reaction temperature - Reagent purity q2->sol3 No

Caption: A logical flowchart for troubleshooting common issues.

Validated Protocol: Suzuki-Miyaura Coupling with Minimized Decomposition

This protocol for a representative Suzuki-Miyaura reaction incorporates best practices to mitigate the risk of decomposition.

Objective: To couple an arylboronic acid at the C-I position of this compound selectively.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Pd(PPh₃)₄ (0.05 eq)

  • Potassium Phosphate (K₃PO₄), finely ground and dried (3.0 eq)

  • Anhydrous 1,4-Dioxane

  • Anhydrous, degassed water

Procedure:

  • Vessel Preparation: Flame-dry a Schlenk flask under vacuum and allow it to cool to room temperature under a positive pressure of Argon.

  • Reagent Addition: Under a strong flow of Argon, add this compound, the arylboronic acid, and the dried K₃PO₄ to the flask.

  • Inerting: Evacuate the flask and backfill with Argon. Repeat this cycle three times to ensure a completely inert atmosphere.

  • Catalyst Addition: Briefly open the flask under a positive pressure of Argon and add the Pd(PPh₃)₄ catalyst.

  • Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio) via a dry syringe. The rationale for a small amount of water is that it is often necessary for the Suzuki catalytic cycle to proceed efficiently; however, using a large excess or non-degassed water can promote side reactions.[12]

  • Reaction Execution: Heat the reaction mixture to 80-90 °C with vigorous stirring. The inert atmosphere must be maintained throughout.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Look for the clean conversion of the starting material to a single, less polar product.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. The use of anhydrous conditions during the reaction is key; standard aqueous workup after completion is acceptable.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography.

By following these meticulous procedures, the decomposition of the sensitive thienopyrimidine core can be effectively suppressed, leading to reliable and high-purity synthesis of the desired products.

References

Technical Support Center: Column Chromatography Purification of 4-Chloro-6-iodothieno[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the column chromatography purification of 4-Chloro-6-iodothieno[2,3-d]pyrimidine. By synthesizing established chromatographic principles with insights into the unique properties of halogenated thienopyrimidines, this document provides a framework for troubleshooting and optimizing your purification workflow.

Core Concepts in Purifying this compound

This compound is a heterocyclic compound featuring a thienopyrimidine core with chloro and iodo substituents. These functional groups influence its polarity and stability, which are critical considerations for successful chromatographic purification. The presence of the pyrimidine ring can lead to interactions with silica gel. Therefore, careful selection of the stationary and mobile phases is essential to achieve high purity and yield.

A general protocol for the purification of similar compounds often involves silica gel column chromatography with a hexane/ethyl acetate gradient.[1] However, the specific behavior of this compound may necessitate adjustments to this standard procedure.

General Purification Protocol

This protocol outlines a standard starting point for the purification of this compound. Optimization may be required based on the specific impurity profile of your crude material.

Experimental Workflow

Purification_Workflow cluster_prep Preparation cluster_elution Elution & Collection cluster_analysis Analysis & Isolation TLC 1. TLC Analysis Slurry 2. Prepare Silica Gel Slurry TLC->Slurry Column 3. Pack Column Slurry->Column Sample 4. Prepare and Load Sample Column->Sample Elute 5. Elute with Gradient Sample->Elute Collect 6. Collect Fractions Elute->Collect Analyze 7. Analyze Fractions by TLC Collect->Analyze Combine 8. Combine Pure Fractions Analyze->Combine Evaporate 9. Evaporate Solvent Combine->Evaporate

Caption: General workflow for column chromatography purification.

Step-by-Step Methodology
  • Thin-Layer Chromatography (TLC) Analysis:

    • Before performing column chromatography, analyze your crude product using TLC to determine an appropriate solvent system.

    • Test various ratios of non-polar and polar solvents (e.g., hexane/ethyl acetate, dichloromethane/methanol).

    • The ideal solvent system will show good separation between your desired product and impurities, with the product having an Rf value of approximately 0.2-0.3.

  • Column Preparation:

    • Select an appropriate sized column based on the amount of crude material. A general rule is to use 40-100 g of silica gel for every 1 g of crude product.

    • Prepare a slurry of silica gel in the initial, least polar eluting solvent.

    • Carefully pack the column with the slurry, ensuring no air bubbles are trapped. Allow the silica to settle into a uniform bed.

    • Add a thin layer of sand on top of the silica bed to prevent disruption when adding the sample and solvent.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent, ideally the eluting solvent. Dichloromethane is often a good choice due to its volatility and ability to dissolve many organic compounds.

    • For improved resolution, consider a "dry loading" technique. Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the prepared column.

  • Elution and Fraction Collection:

    • Begin eluting with the non-polar solvent system determined from your TLC analysis.

    • Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (gradient elution). This will help to first elute non-polar impurities, followed by your product, and finally any highly polar impurities.

    • Collect fractions of a consistent volume.

  • Fraction Analysis and Product Isolation:

    • Analyze the collected fractions by TLC to identify which ones contain the pure product.

    • Combine the pure fractions.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Troubleshooting Guide

This section addresses common issues that may arise during the column chromatography purification of this compound.

Troubleshooting_Workflow Start Problem Encountered PoorSep Poor Separation Start->PoorSep LowYield Low Yield Start->LowYield Decomp Compound Decomposition Start->Decomp CoElution Co-elution of Impurities Start->CoElution Solvent Optimize Solvent System PoorSep->Solvent Gradient Use a Shallower Gradient PoorSep->Gradient DryLoad Use Dry Loading PoorSep->DryLoad CheckPolarity Check Polarity of Eluent LowYield->CheckPolarity TLC_Fractions Analyze All Fractions LowYield->TLC_Fractions DeactivateSilica Deactivate Silica Gel Decomp->DeactivateSilica Alternative Use Alumina/Florisil Decomp->Alternative CoElution->Solvent ReTLC Re-evaluate TLC CoElution->ReTLC

Caption: Decision tree for troubleshooting common chromatography issues.

Q1: I am seeing poor separation between my product and an impurity. What can I do?

A1: Poor separation is a common issue that can often be resolved by optimizing the mobile phase.

  • Causality: The polarity of the eluent is not optimal to differentiate between the affinities of your compound and the impurity for the stationary phase.

  • Troubleshooting Steps:

    • Re-evaluate your TLC: Test a wider range of solvent systems. Sometimes, a small change in the solvent ratio or switching one of the solvents (e.g., using dichloromethane instead of ethyl acetate) can significantly improve separation.

    • Use a shallower gradient: If you are running a gradient elution, make the increase in polarity more gradual. This will give more time for the compounds to separate on the column.

    • Consider an isocratic elution: If the impurity is very close to your product, an isocratic (constant solvent composition) elution may provide better resolution, although it will likely take longer.

    • Dry loading: If you are not already doing so, use the dry loading technique described in the protocol. This often leads to sharper bands and better separation.[2]

Q2: My yield of purified product is very low. Where could it have gone?

A2: Low yield can be attributed to several factors, from the compound remaining on the column to loss during workup.

  • Causality: The compound may be too polar and strongly adsorbed to the silica gel, or it may have been inadvertently discarded with other fractions.

  • Troubleshooting Steps:

    • Increase eluent polarity: Your product may still be on the column. Try flushing the column with a much more polar solvent (e.g., 10% methanol in dichloromethane) to see if you can recover more material.

    • Thoroughly analyze all fractions: Do not discard any fractions until you have analyzed them all by TLC. Your product may have eluted earlier or later than expected.

    • Check for decomposition: The thienopyrimidine core can be sensitive. Perform a 2D TLC to check if your compound is stable on silica gel.[3] Spot your compound on a TLC plate, run it in one direction, then turn the plate 90 degrees and run it again in the same solvent. If you see any spots that are not on the diagonal, your compound is decomposing.

Q3: My compound appears to be decomposing on the column. How can I prevent this?

A3: Decomposition on silica gel is often due to the acidic nature of the stationary phase.

  • Causality: The acidic silanol groups on the surface of the silica gel can catalyze the degradation of sensitive compounds.

  • Troubleshooting Steps:

    • Deactivate the silica gel: You can neutralize the acidic sites by pre-treating the silica gel. This is often done by adding a small amount of a base, such as triethylamine (~1%), to the eluting solvent.

    • Use an alternative stationary phase: If deactivation is not effective, consider using a less acidic stationary phase like alumina (neutral or basic) or Florisil.[3] You will need to re-optimize your solvent system for these stationary phases.

    • Work quickly: Minimize the time your compound spends on the column by using a slightly more polar solvent system to speed up the elution.

Q4: An impurity is co-eluting with my product. How can I resolve this?

A4: Co-elution occurs when an impurity has a very similar polarity and affinity for the stationary phase as your product.

  • Causality: The chosen chromatographic conditions are insufficient to resolve the two compounds.

  • Troubleshooting Steps:

    • Change the solvent system: The most effective solution is often to change the solvent system entirely. Different solvents interact with compounds in different ways, and a new system may be able to resolve the co-eluting species. For example, if you are using a hexane/ethyl acetate system, try a dichloromethane/methanol or a toluene/acetone system.

    • Consider a different stationary phase: If changing the mobile phase does not work, the interaction of your product and impurity with the stationary phase may be too similar. Switching to a different stationary phase, such as alumina or a reverse-phase silica gel, might be necessary.[4]

    • Recrystallization: If the impurity is present in a small amount, it may be easier to remove it by recrystallization of the semi-pure product obtained from the column.

Frequently Asked Questions (FAQs)

Q1: What is the best way to determine the correct column size?

A1: The column size depends on the amount of material you need to purify and the difficulty of the separation. A larger column will have a higher loading capacity but will require more solvent and time. A general guideline is a 100:1 ratio of silica gel to crude product for difficult separations and a 40:1 ratio for easier separations.

Q2: How do I interpret my TLC results to choose a solvent system?

A2: For column chromatography, you want your target compound to have an Rf value of around 0.2 to 0.3 in the chosen solvent system. This ensures that the compound moves down the column at a reasonable rate, allowing for good separation from impurities with higher or lower Rf values.

Q3: What are the best practices for post-purification analysis?

A3: After purification, it is crucial to confirm the purity and identity of your compound. Standard analytical techniques include:

  • TLC: To ensure that the combined fractions contain only a single spot.

  • NMR (¹H and ¹³C): To confirm the structure of the compound and check for any residual impurities.

  • LC-MS: To confirm the molecular weight and assess purity.

Q4: Can I reuse my column?

A4: While it is technically possible to regenerate and reuse a silica gel column, it is generally not recommended for the purification of final products or sensitive compounds. Residual impurities from a previous run can contaminate your current purification. For routine purifications of intermediates where trace impurities are acceptable, a column can be flushed with a very polar solvent (like methanol) and then re-equilibrated with the starting eluent.

Data Summary

ParameterRecommendationRationale
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard choice for normal-phase chromatography of moderately polar compounds.
Mobile Phase (Starting Point) Hexane/Ethyl Acetate or Dichloromethane/MethanolCommon solvent systems providing a good polarity range for thienopyrimidines.[5]
TLC Rf of Product 0.2 - 0.3Optimal for good separation and reasonable elution time.
Silica Gel to Crude Product Ratio 40:1 to 100:1 (by weight)Depends on the difficulty of the separation.
Loading Method Dry LoadingOften provides better resolution and sharper bands.[2]

References

  • BenchChem. (2025). Optimization of reaction conditions for 4-Chloro-6-(3-iodophenyl)pyrimidine synthesis.
  • BenchChem. (2025). Technical Support Center: HPLC Purification of 4-Chloro-6-(3-iodophenyl)pyrimidine.
  • BenchChem. (2025). An In-depth Technical Guide to 4-Chloro-6-(3-iodophenyl)pyrimidine: Synthesis, Properties, and Potential Applications.
  • BenchChem. (2025). Technical Support Center: Purification of Polar Pyrimidine Derivatives.
  • ChemBK. (2024). 4-Chloro-6-Iodothieno[3,2-D]Pyrimidine.
  • PubChem. (n.d.). 4-Chloro-6-iodothieno(3,2-d)pyrimidine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I. Retrieved from [Link]

  • ResearchGate. (2025). 4-Chloro-6-pyrimidinylferrocene modified silica gel: A novel multiple-function stationary phase for mixed-mode chromatography. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • Arkat USA, Inc. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Retrieved from [Link]

  • BenchChem. (2025). Refining purification methods for 4-Amino-8-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl].

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Recrystallization methods for 4-Chloro-6-iodothieno[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.## Technical Support Center: Recrystallization of 4-Chloro-6-iodothieno[2,3-d]pyrimidine

This technical support guide is designed for researchers, scientists, and drug development professionals working with this compound. As a critical intermediate in the synthesis of various kinase inhibitors and pharmacologically active molecules, its purity is paramount.[1][2][3] Recrystallization is a powerful technique for purification, but it often requires optimization.[4][5] This center provides direct answers to common challenges and detailed troubleshooting workflows to help you achieve the desired purity and yield.

Frequently Asked Questions (FAQs)

Q1: What is the best starting solvent for the recrystallization of this compound?

A good starting point for a heterocyclic compound like this is a polar protic solvent. Based on procedures for similar thienopyrimidine derivatives, ethanol is an excellent first choice.[6][7] The ideal recrystallization solvent should dissolve the compound completely when hot but poorly when cold.[8][9] If ethanol proves too effective (high solubility at room temperature), a less polar solvent or a mixed solvent system, such as ethyl acetate/hexane or ethanol/water, may be required.[10][11]

Q2: I've followed the cooling procedure, but no crystals are forming. What should I do?

This is a common issue, typically arising from one of three causes:

  • The solution is not supersaturated: Too much solvent may have been used. Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration, and then allow it to cool again.[12][13]

  • Nucleation is inhibited: Crystal formation requires an initial "seed" to grow upon. You can induce nucleation by scratching the inside of the flask at the surface of the solution with a glass rod or by adding a tiny "seed crystal" of the pure compound.[12][13]

  • The wrong solvent was chosen: The compound may be too soluble in the selected solvent even at low temperatures. In this case, the solvent must be removed (e.g., by rotary evaporation) and the process restarted with a different solvent system.[12]

Q3: Instead of crystals, my compound has separated as an oil. How do I fix this?

This phenomenon, known as "oiling out," occurs when the solution becomes supersaturated at a temperature above the compound's melting point, or when impurities are present that depress the melting point.[9]

  • Solution: Reheat the mixture to dissolve the oil. Add a small amount of extra solvent to decrease the concentration and then allow the solution to cool much more slowly.[9] Placing the flask in an insulated container (like a beaker of warm water or wrapped in glass wool) can help. If oiling persists, pre-purification by column chromatography may be necessary to remove impurities.[12]

Q4: My final crystal yield is very low. What are the likely causes?

A low yield can be frustrating. The most common culprits are:

  • Using excessive solvent: This keeps a large portion of your compound dissolved in the mother liquor even after cooling.[9][13] Always use the minimum amount of hot solvent needed for complete dissolution. You can try to recover more product by concentrating the mother liquor and cooling it again to obtain a "second crop" of crystals.[13]

  • Premature crystallization: If you perform a hot filtration to remove insoluble impurities, the compound can crystallize in the filter funnel. To prevent this, use a pre-heated funnel and flask and work quickly.[9]

  • Washing with the wrong solvent: Washing the collected crystals with a solvent in which they are soluble will dissolve your product. Always wash with a small amount of ice-cold recrystallization solvent.

Q5: My recrystallized product still shows impurities by NMR or TLC. What are my options?

If a single recrystallization does not provide the desired purity, you have two primary options:

  • Repeat the Recrystallization: A second recrystallization, potentially with a different solvent system, can be effective.[11]

  • Use Column Chromatography: If the impurities have a solubility profile very similar to your product, recrystallization may not be able to separate them effectively. In this case, silica gel column chromatography is the recommended next step for purification.[11][12]

Troubleshooting Guide

This section provides a more detailed, systematic approach to resolving common recrystallization problems.

Problem Possible Cause Recommended Solution
No Crystals Form 1. Solution is too dilute. Re-heat the solution and evaporate a portion of the solvent to increase concentration. Allow to cool again.[12]
2. Poor solvent choice. The compound is too soluble. Remove the solvent entirely and attempt recrystallization with a different solvent or solvent mixture.[12]
3. Nucleation is inhibited. Scratch the inner wall of the flask with a glass rod or add a seed crystal of the pure compound to initiate crystal growth.[13]
"Oiling Out" 1. Cooling is too rapid. Re-heat to dissolve the oil, then cool the solution much more slowly. Insulating the flask can help achieve a gradual temperature drop.[12]
2. Solution is too concentrated. Add a small amount (1-5%) of additional hot solvent to the solution and re-cool slowly.[9]
3. High level of impurities. The impurities are depressing the melting point. Purify the crude material by another method, such as column chromatography, before recrystallization.[12]
Poor Yield 1. Too much solvent was used. Use the minimum amount of hot solvent necessary for dissolution. Concentrate the filtrate (mother liquor) to recover a second crop of crystals.[13]
2. Premature crystallization during hot filtration. Ensure the filtration apparatus (funnel, filter paper, receiving flask) is pre-heated. Use a stemless funnel to reduce the surface area for crystallization.
Colored Product 1. Presence of colored impurities. If the impurities are insoluble, perform a hot filtration. If they are soluble, add a very small amount of activated charcoal to the hot solution, heat for a few minutes, and then perform a hot filtration to remove the charcoal and the adsorbed impurities. Caution: Charcoal can also adsorb your product, reducing the yield.

Experimental Protocols

Protocol 1: Solvent Selection Screening

Before committing to a large-scale recrystallization, it's wise to screen potential solvents.

  • Place approximately 10-20 mg of your crude this compound into several small test tubes.

  • To each tube, add a different solvent (e.g., ethanol, ethyl acetate, acetone, toluene) dropwise at room temperature. Note the solubility. A good solvent will not dissolve the compound at room temperature.

  • Heat the tubes that showed poor solubility. A good solvent will dissolve the compound completely at or near its boiling point.

  • Allow the dissolved solutions to cool to room temperature, and then in an ice bath.

  • The best solvent is one that dissolves the compound when hot and results in the formation of a large number of crystals upon cooling.

Protocol 2: Standard Recrystallization Workflow

This protocol assumes ethanol is the chosen solvent. Adjust as necessary based on your screening results.

  • Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask with a stir bar. Add a minimal amount of ethanol and begin heating with stirring on a hot plate. Continue adding ethanol in small portions until the solid is completely dissolved at the boiling point.[8]

  • Hot Filtration (Optional): If insoluble impurities are visible, perform a hot filtration. Place a stemless funnel with fluted filter paper into a pre-heated receiving flask. Pour the hot solution through the filter quickly to remove the impurities.

  • Crystallization: Remove the flask from the heat, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature undisturbed. Rapid cooling leads to smaller, less pure crystals.[13] Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small volume of ice-cold ethanol to rinse away any remaining soluble impurities.

  • Drying: Allow the crystals to dry on the filter under vacuum. For final drying, they can be transferred to a watch glass or placed in a vacuum oven.

Visual Workflows

The following diagrams illustrate the standard recrystallization process and a decision-making tree for troubleshooting common issues.

Recrystallization_Workflow cluster_prep Preparation cluster_purify Purification cluster_isolate Isolation Dissolve 1. Dissolve Crude Solid in Minimum Hot Solvent Hot_Filter 2. Hot Filtration (If Insoluble Impurities) Dissolve->Hot_Filter Cool 3. Slow Cooling (Induces Crystallization) Hot_Filter->Cool Vacuum_Filter 4. Isolate Crystals (Vacuum Filtration) Cool->Vacuum_Filter Wash 5. Wash with Cold Solvent Vacuum_Filter->Wash Dry 6. Dry Pure Crystals Wash->Dry

Caption: Standard Recrystallization Workflow.

Troubleshooting_Tree Start Begin Cooling of Hot Solution Outcome What is the outcome? Start->Outcome Crystals Pure Crystals Form Outcome->Crystals Success Oiling Compound 'Oils Out' Outcome->Oiling Problem No_Crystals No Crystals Form Outcome->No_Crystals Problem Oiling_Sol1 Re-heat, Add More Solvent, Cool Slowly Oiling->Oiling_Sol1 Oiling_Sol2 Consider Pre-Purification (e.g., Chromatography) Oiling->Oiling_Sol2 No_Crystals_Sol1 Induce Nucleation (Scratch / Seed) No_Crystals->No_Crystals_Sol1 No_Crystals_Sol2 Concentrate Solution (Evaporate Some Solvent) No_Crystals->No_Crystals_Sol2 No_Crystals_Sol3 Change Solvent System No_Crystals->No_Crystals_Sol3

Caption: Troubleshooting Decision Tree.

References

  • Antiproliferative activities of halogenated thieno[3,2-d]pyrimidines. PMC - NIH. [Link]

  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester Department of Chemistry. [Link]

  • Recrystallization. University of California, Los Angeles. [Link]

  • Recrystallization. Amrita Vishwa Vidyapeetham. [Link]

  • Important Chemistry Tips-Solvents choose for recrystallization-Part4. YouTube. [Link]

  • Recrystallization. Chemistry LibreTexts. [Link]

  • 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]

  • Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents. PMC - NIH. [Link]

  • 4-Chloro-6-iodothieno(3,2-d)pyrimidine. PubChem. [Link]

  • 4-CHLORO-6-IODO-THIENO[2,3-D]PYRIMIDINE | CAS#:552295-08-6. Chemsrc. [Link]

  • 4-Chloro-6-Iodothieno[3,2-D]Pyrimidine. ChemBK. [Link]

  • Synthesis, cytotoxicity and toxicity of thieno[2,3-d]pyrimidine derivatives derived from 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene. ResearchGate. [Link]

  • Thieno(2,3-d)pyrimidine. PubChem - NIH. [Link]

  • Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. MDPI. [Link]

  • Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. ResearchGate. [Link]

  • Green and Sustainable Synthesis of Thienopyrimidine Derivatives: A Review of Methods and Medicinal Applications. ChemRxiv. [Link]

  • Synthesis of Some Thienopyrimidine Derivatives. MDPI. [Link]

  • Design, synthesis and antimicrobial screening of some new thienopyrimidines. ACG Publications. [Link]

  • What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO?. ResearchGate. [Link]

  • Synthesis of 4-chloro-6-ethoxy-2-(methylthio)pyrimidine (5) and... ResearchGate. [Link]

  • WO2024009191A1 - Pyrido[4,3-d]pyrimidine compounds.

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Identification of impurities in 4-Chloro-6-iodothieno[2,3-d]pyrimidine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Chloro-6-iodothieno[2,3-d]pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and identify potential impurities encountered during the synthesis of this critical heterocyclic building block. The thieno[2,3-d]pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized for its bioisosteric relationship to purines and its prevalence in compounds with diverse biological activities, including anticancer and anti-inflammatory properties.[1][2][3] This guide provides in-depth troubleshooting advice, detailed analytical protocols, and a mechanistic understanding of impurity formation to ensure the integrity of your synthesis.

Visualizing the Synthetic Pathway

A common and effective route to this compound involves a multi-step synthesis. Understanding this pathway is the first step in anticipating and identifying potential impurities.

Synthetic_Pathway A 2-Amino-5-iodothiophene-3-carbonitrile B Thieno[2,3-d]pyrimidin-4(3H)-one, 6-iodo A->B Formic Acid or Formamide C This compound B->C Chlorinating Agent (e.g., POCl3)

Caption: Synthetic route to this compound.

Troubleshooting and Impurity Identification

This section addresses specific issues that may arise during the synthesis, presented in a question-and-answer format.

Question 1: During the cyclization of 2-amino-5-iodothiophene-3-carbonitrile to 6-iodo-thieno[2,3-d]pyrimidin-4(3H)-one, I observe a significant amount of starting material and a new, more polar spot on my TLC. What could this be?

Answer:

This is a common issue that often points to incomplete cyclization or a hydrolysis side reaction.

Potential Impurities and Their Formation:

  • Unreacted Starting Material: The reaction may not have gone to completion. This could be due to insufficient reaction time, temperature, or reagent concentration.

  • Hydrolysis Product (2-Amino-5-iodothiophene-3-carboxamide): The nitrile group of the starting material is susceptible to hydrolysis to the corresponding amide, especially in the presence of acidic or basic conditions and water. This amide is more polar and will appear as a distinct spot on the TLC plate.

Workflow for Identification and Resolution:

Troubleshooting_Step1 cluster_0 Problem: Incomplete Cyclization & Side Product cluster_1 Analytical Identification cluster_2 Resolution problem Observed Issue Incomplete reaction with a new polar spot on TLC cause1 Potential Cause 1 Incomplete Cyclization problem->cause1 cause2 Potential Cause 2 Hydrolysis of Nitrile to Amide problem->cause2 analysis Analytical Steps Isolate the impurity via column chromatography Characterize using Mass Spectrometry (MS) and NMR Compare spectra to starting material problem->analysis solution1 For Incomplete Reaction Increase reaction time and/or temperature. Ensure anhydrous conditions. cause1->solution1 solution2 To Prevent Hydrolysis Use freshly distilled, anhydrous formic acid or formamide. Run the reaction under an inert atmosphere. cause2->solution2 ms_result Expected MS Data M+1 peak corresponding to the amide analysis:f1->ms_result nmr_result Expected NMR Data Appearance of broad amide protons (NH2) and disappearance of nitrile carbon in 13C NMR analysis:f1->nmr_result

Caption: Troubleshooting workflow for cyclization step.

Experimental Protocol: Impurity Isolation and Characterization

  • Isolation:

    • Concentrate the crude reaction mixture.

    • Perform column chromatography on silica gel, using a gradient elution system (e.g., ethyl acetate/hexane) to separate the unreacted starting material, the polar impurity, and the desired product.

  • Characterization:

    • Mass Spectrometry (MS): Dissolve the isolated impurity in a suitable solvent (e.g., methanol or acetonitrile) and analyze by LC-MS. The expected M+H peak for 2-amino-5-iodothiophene-3-carboxamide would be observed.[4]

    • NMR Spectroscopy: Acquire ¹H and ¹³C NMR spectra. The presence of two broad singlets in the ¹H NMR spectrum corresponding to the amide protons and the absence of the characteristic nitrile peak in the ¹³C NMR spectrum would confirm the amide structure.[4]

Question 2: In the chlorination step of 6-iodo-thieno[2,3-d]pyrimidin-4(3H)-one with POCl₃, my final product is contaminated with an impurity that has a similar Rf value to the product. How can I identify and minimize this?

Answer:

This is a frequent challenge in the chlorination of heterocyclic ketones. The impurity is likely the corresponding hydroxy compound (unreacted starting material) or a hydrolyzed product.

Potential Impurities and Their Formation:

  • Unreacted 6-iodo-thieno[2,3-d]pyrimidin-4(3H)-one: The chlorination reaction may not have reached completion.

  • Hydrolysis Product (Reversion to Hydroxy): The 4-chloro product is reactive and can hydrolyze back to the 4-hydroxy starting material if exposed to water during workup or purification.

Workflow for Identification and Resolution:

Troubleshooting_Step2 cluster_0 Problem: Contamination in Chlorination Product cluster_1 Analytical Identification cluster_2 Resolution problem Observed Issue Impurity with similar Rf to the chloro product cause1 Potential Cause 1 Incomplete Chlorination problem->cause1 cause2 Potential Cause 2 Hydrolysis of Chloro Product problem->cause2 analysis Analytical Steps Analyze the crude product by LC-MS Look for the molecular ion of the starting material Use ¹H NMR to detect the presence of the N-H proton of the lactam problem->analysis solution1 For Incomplete Reaction Increase the excess of POCl₃, add a catalytic amount of DMF, and/or increase the reaction temperature and time. cause1->solution1 solution2 To Prevent Hydrolysis Perform the workup under strictly anhydrous conditions. Use a non-aqueous workup if possible. Purify quickly on silica gel. cause2->solution2 ms_result Expected MS Data M+1 peak of 6-iodo-thieno[2,3-d]pyrimidin-4(3H)-one analysis:f1->ms_result nmr_result Expected NMR Data A broad singlet in the downfield region (10-12 ppm) corresponding to the N-H proton analysis:f2->nmr_result

Caption: Troubleshooting workflow for chlorination step.

Experimental Protocol: Minimizing Hydrolysis

  • Reaction: After the reaction is complete, remove the excess POCl₃ under reduced pressure.

  • Workup:

    • Cool the reaction mixture in an ice bath.

    • Slowly and carefully quench the reaction by pouring it onto crushed ice with vigorous stirring.

    • Neutralize the acidic solution with a solid base like sodium bicarbonate, keeping the temperature low.

    • Extract the product immediately with an organic solvent such as ethyl acetate or dichloromethane.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Perform column chromatography as quickly as possible to minimize contact time with the silica gel, which can be slightly acidic and promote hydrolysis.

Question 3: My final this compound product shows a small peak in the mass spectrum corresponding to a di-iodinated species. How is this possible?

Answer:

While less common, the formation of a di-iodinated impurity can occur, likely originating from an impurity in the starting material.

Potential Impurity and Its Formation:

  • 4-Chloro-X,6-di-iodothieno[2,3-d]pyrimidine: The thiophene ring can be susceptible to further iodination under certain conditions. This is more likely if there was a di-iodinated impurity present in the initial 2-aminothiophene-3-carbonitrile starting material.

Workflow for Identification and Resolution:

  • Characterize the Impurity:

    • High-Resolution Mass Spectrometry (HRMS): This will give the exact mass and help determine the molecular formula, confirming the presence of two iodine atoms.

    • ¹H NMR: The aromatic region of the spectrum may show the absence of a proton on the thiophene ring, indicating substitution.

  • Analyze the Starting Materials:

    • Use HPLC and LC-MS to analyze the purity of the 2-amino-5-iodothiophene-3-carbonitrile. Look for any di-iodinated species.

  • Resolution:

    • If the impurity is from the starting material, purify the 2-amino-5-iodothiophene-3-carbonitrile before proceeding with the synthesis. Recrystallization or column chromatography can be effective.

    • Careful control of the iodination conditions of the initial thiophene precursor is crucial to prevent over-iodination.[5][6]

Frequently Asked Questions (FAQs)

Q1: What are the best analytical techniques for routine purity checks of this compound?

A1: For routine analysis, High-Performance Liquid Chromatography (HPLC) with a UV detector is the method of choice.[4][7] It allows for the separation and quantification of the main product and any impurities. LC-MS is also highly valuable for identifying the molecular weights of any unknown peaks.[4][8]

Q2: Can I use other chlorinating agents besides POCl₃?

A2: Yes, other reagents like thionyl chloride (SOCl₂) with a catalytic amount of DMF can also be used. However, POCl₃ is generally preferred for its reliability in converting lactams to chloro-heterocycles.[9]

Q3: My final product has a yellowish tint. Is this an indication of an impurity?

A3: Pure this compound is typically an off-white to light yellow solid. A significant color change could indicate the presence of trace impurities or degradation products. It is advisable to purify the product further, for example, by recrystallization, if a high purity is required.

Q4: What are the optimal storage conditions for this compound?

A4: The compound should be stored in a cool, dark, and dry place under an inert atmosphere (e.g., argon or nitrogen) to prevent hydrolysis and degradation.

Data Summary Table

Compound Molecular Formula Molecular Weight ( g/mol ) Potential Impurities
2-Amino-5-iodothiophene-3-carbonitrileC₅H₃IN₂S249.06Di-iodinated analog
6-Iodo-thieno[2,3-d]pyrimidin-4(3H)-oneC₆H₃IN₂OS277.072-Amino-5-iodothiophene-3-carboxamide
This compoundC₆H₂ClIN₂S296.526-Iodo-thieno[2,3-d]pyrimidin-4(3H)-one

References

  • Iodine catalysed synthesis and antibacterial evaluation of thieno[2,3-d]pyrimidine derivatives. ResearchGate. Available from: [Link]

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  • 4-Hydroxy-6-oxo-6,7-dihydro-thieno[2,3-b] pyrimidine derivatives: synthesis and their biological evaluation for the glycine site acting on the N-methyl-D-aspartate (NMDA) receptor - PubMed. National Center for Biotechnology Information. Available from: [Link]

  • Development of Impurity Profiling Methods Using Modern Analytical Techniques. International Journal of Pharmaceutical Sciences and Research. Available from: [Link]

  • SYNTHESIS OF 5-HYDROXYTHIENO[2,3-d]PYRIMIDIN-6(5H)-ONE DERIVATIVES BY THE REACTION OF 2-(4-CHLOROPYRIMIDIN-5- YL) - Semantic Scholar. Semantic Scholar. Available from: [Link]

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  • Heteroaromatization with 4-Hydroxycoumarin Part II: Synthesis of Some New Pyrano[2,3-d]pyrimidines,[10][11][12]triazolo[1,5-c]pyrimidines and Pyrimido[1,6-b]-[10][11][12]triazine Derivatives - PMC - NIH. National Center for Biotechnology Information. Available from: [Link]

  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance - Biotech Spain. Biotech-Spain.com. Available from: [Link]

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  • 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine - MDPI. MDPI. Available from: [Link]

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Technical Support Center: Scaling the Synthesis of 4-Chloro-6-iodothieno[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Chloro-6-iodothieno[2,3-d]pyrimidine. This guide is designed for researchers, chemists, and process development professionals to provide in-depth, field-tested insights into the scalable synthesis of this important heterocyclic intermediate. Here, we address common challenges, offer detailed protocols, and explain the scientific rationale behind key experimental choices to ensure a safe, efficient, and reproducible process.

Introduction: The Synthetic Challenge

This compound is a valuable building block in medicinal chemistry, often utilized in the synthesis of kinase inhibitors and other therapeutic agents.[1] Its synthesis, while conceptually straightforward, presents several challenges when scaling up, including regioselectivity, handling of hazardous reagents, and purification of intermediates and the final product. This guide provides a robust three-step synthetic pathway, optimized for scalability and safety.

Overall Synthetic Workflow

The synthesis is approached via the construction of a thiophene ring, followed by the annulation of the pyrimidine ring, and subsequent chlorination. This common and versatile strategy allows for late-stage diversification if needed.[2]

Synthetic_Workflow A 2-Aminothiophene-3-carbonitrile Precursor B Step 1: Iodination & Cyclization A->B NIS, TFA, Formamidine Acetate C 4-Hydroxy-6-iodothieno[2,3-d]pyrimidine B->C D Step 2: Chlorination C->D POCl3, Pyridine E This compound D->E F Step 3: Purification E->F Recrystallization G Final Product (>98% Purity) F->G

Caption: Overall workflow for the synthesis of this compound.

Part 1: Synthesis of 4-Hydroxy-6-iodothieno[2,3-d]pyrimidine (Intermediate)

This crucial step combines the formation of the pyrimidine ring with the regioselective iodination of the thiophene core. A one-pot approach is often feasible, but a stepwise process can provide better control and purity. Here, we detail a direct approach starting from a commercially available 2-aminothiophene precursor.

Frequently Asked Questions (FAQs)

Q1: Why is N-Iodosuccinimide (NIS) used for iodination?

A1: N-Iodosuccinimide is a mild and efficient electrophilic iodinating agent.[3] Its reactivity can be finely tuned with an acid catalyst, such as Trifluoroacetic Acid (TFA). This system is highly effective for the iodination of electron-rich aromatic and heteroaromatic compounds.[4] The use of NIS avoids the harsh, oxidative conditions associated with other iodinating reagents like iodine with nitric acid, leading to fewer side products and a cleaner reaction profile.

Q2: What is the role of formamidine acetate in the cyclization step?

A2: Formamidine acetate serves as the source of the pyrimidine ring's N-C-N fragment. It reacts with the 2-amino and 3-carbonitrile groups of the thiophene precursor to form the 4-hydroxypyrimidine ring system.[5] This is a common and effective method for constructing thieno[2,3-d]pyrimidines.[3]

Q3: I am observing low yields in the cyclization/iodination step. What are the common causes?

A3: Low yields can stem from several factors:

  • Incomplete reaction: The cyclization may be slow. Ensure the reaction has gone to completion by TLC monitoring. If necessary, increase the reaction time or temperature. Microwave-assisted synthesis can also significantly improve yields and reduce reaction times for this type of transformation.[6][7]

  • Substrate purity: The purity of the starting 2-aminothiophene-3-carbonitrile is critical. Impurities can interfere with both the iodination and cyclization steps.

  • Moisture: While not strictly an anhydrous reaction, excessive water can hydrolyze NIS and affect the reaction efficiency.

  • Side reactions: Over-iodination or decomposition of the starting material or product can occur if the reaction temperature is too high or the reaction time is too long.

Detailed Experimental Protocol

Objective: To synthesize 4-Hydroxy-6-iodothieno[2,3-d]pyrimidine.

Materials:

  • 2-Amino-5-methylthiophene-3-carbonitrile

  • N-Iodosuccinimide (NIS)

  • Trifluoroacetic Acid (TFA)

  • Formamidine Acetate

  • Ethanol

  • Water

Procedure:

  • To a solution of 2-amino-5-methylthiophene-3-carbonitrile (1.0 eq) in ethanol, add N-Iodosuccinimide (1.1 eq) portion-wise at room temperature.

  • Add a catalytic amount of Trifluoroacetic Acid (0.1 eq).

  • Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Add formamidine acetate (1.5 eq) to the reaction mixture.

  • Reflux the mixture for 12-16 hours. A precipitate will form as the reaction progresses.

  • Cool the reaction mixture to room temperature and then in an ice bath for 1 hour.

  • Filter the solid precipitate, wash with cold ethanol, and then with water to remove any remaining salts.

  • Dry the solid under vacuum to yield 4-Hydroxy-6-iodothieno[2,3-d]pyrimidine.

Characterization Data (Expected)
Analysis 4-Hydroxy-6-iodothieno[2,3-d]pyrimidine
Appearance Off-white to pale yellow solid
¹H NMR (DMSO-d₆) δ 12.5 (br s, 1H, OH/NH), 8.1 (s, 1H, H2), 7.8 (s, 1H, H5)
¹³C NMR (DMSO-d₆) δ 160.0, 158.5, 150.0, 145.0, 120.0, 80.0
MS (ESI) m/z 278.9 [M+H]⁺

Part 2: Chlorination of 4-Hydroxy-6-iodothieno[2,3-d]pyrimidine

This step involves the conversion of the 4-hydroxy group to the 4-chloro group using phosphorus oxychloride (POCl₃). This is a standard transformation for such heterocyclic systems and is crucial for enabling subsequent nucleophilic substitution reactions.[8][9][10][11]

Frequently Asked Questions (FAQs)

Q1: Why is an excess of POCl₃ often used, and can it be reduced for scale-up?

A1: Traditionally, POCl₃ is used both as a reagent and a solvent, hence the large excess.[10] However, for scalability, environmental, and safety reasons, reducing the amount of POCl₃ is highly desirable. Solvent-free methods using equimolar amounts of POCl₃ in the presence of an organic base like pyridine, conducted in a sealed reactor at high temperatures, have proven to be effective for large-scale preparations.[8][9][12]

Q2: The reaction is sluggish and gives incomplete conversion. What can I do?

A2: Incomplete conversion can be due to insufficient temperature or reaction time. Ensure the reaction is heated to a sufficient temperature (refluxing POCl₃ or 140-160°C for solvent-free conditions).[12] The presence of a base like pyridine or triethylamine can also accelerate the reaction.[8] The purity of the starting 4-hydroxy intermediate is also important; impurities can consume the reagent.

Q3: What are the primary safety concerns when working with POCl₃?

A3: Phosphorus oxychloride is highly toxic, corrosive, and reacts violently with water in a highly exothermic reaction, producing toxic hydrogen chloride gas.[3] All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, goggles, lab coat) must be worn. The quenching of excess POCl₃ is particularly hazardous and must be done with extreme care.

Detailed Experimental Protocol (Scalable, Solvent-Free)

Objective: To synthesize this compound.

Materials:

  • 4-Hydroxy-6-iodothieno[2,3-d]pyrimidine

  • Phosphorus Oxychloride (POCl₃)

  • Pyridine

  • Ice

  • Saturated Sodium Bicarbonate Solution

  • Ethyl Acetate

Procedure:

  • In a pressure-rated reactor, charge 4-Hydroxy-6-iodothieno[2,3-d]pyrimidine (1.0 eq), pyridine (1.0 eq), and phosphorus oxychloride (1.1 eq).

  • Seal the reactor and heat the mixture to 140-160°C for 2-4 hours with stirring. Monitor the reaction progress by taking aliquots (after cooling and careful quenching) and analyzing by TLC or LC-MS.

  • Once the reaction is complete, cool the reactor to room temperature.

  • Work-up (Reverse Quench): Prepare a beaker with crushed ice and saturated sodium bicarbonate solution. Slowly and carefully, add the reaction mixture dropwise to the ice/bicarbonate slurry with vigorous stirring. Maintain the temperature of the quenching mixture below 20°C.

  • After the addition is complete, continue stirring until all the ice has melted and gas evolution has ceased.

  • Extract the aqueous slurry with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

POCl3_Quench cluster_0 Safety Critical: Reverse Quench ReactionMix Reaction Mixture (containing POCl3) QuenchVessel Vigorously Stirred Ice / NaHCO3 Slurry ReactionMix->QuenchVessel Slow, Dropwise Addition

Caption: Safety-critical reverse quench procedure for POCl₃.

Part 3: Purification and Final Product Characterization

Purification of the final product is critical to ensure its suitability for subsequent applications. Recrystallization is the most common and effective method for obtaining high-purity this compound.

Frequently Asked Questions (FAQs)

Q1: How do I choose a suitable recrystallization solvent?

A1: The ideal solvent is one in which the product has high solubility at elevated temperatures and low solubility at room temperature.[13] Small-scale solubility tests with solvents of varying polarities (e.g., ethanol, isopropanol, acetonitrile, toluene, ethyl acetate/hexane mixture) are recommended to find the optimal system.

Q2: My product is "oiling out" instead of crystallizing. What should I do?

A2: "Oiling out" occurs when the compound comes out of solution above its melting point, often due to impurities or too rapid cooling. Reheat the solution to redissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.

Q3: No crystals are forming upon cooling. How can I induce crystallization?

A3: This is known as supersaturation. You can induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface or by adding a "seed crystal" of the pure product.

Detailed Recrystallization Protocol

Objective: To purify crude this compound.

Procedure:

  • Place the crude product in an Erlenmeyer flask.

  • Add a minimum amount of the chosen hot recrystallization solvent (e.g., acetonitrile) to just dissolve the solid.

  • If insoluble impurities are present, perform a hot filtration.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing with a small amount of the cold solvent.

  • Dry the crystals under vacuum to a constant weight.

Final Product Characterization Data
Analysis This compound
CAS Number 552295-08-6
Molecular Formula C₆H₂ClIN₂S
Molecular Weight 296.51 g/mol [14]
Appearance White to off-white solid
Melting Point 168 °C[14]
¹H NMR (CDCl₃) δ 8.8 (s, 1H, H2), 7.9 (s, 1H, H5)
¹³C NMR (CDCl₃) δ 155.0, 154.0, 152.0, 140.0, 122.0, 85.0
MS (EI) m/z 296, 298 (M⁺, isotopic pattern for Cl)
Purity (by HPLC) >98%

Troubleshooting Guide: A Summary

Issue Potential Cause Recommended Solution
Low Yield in Step 1 Incomplete cyclization or iodination.Increase reaction time/temperature; consider microwave irradiation.[7]
Dark Color in Step 2 Decomposition due to excessive heat.Reduce reaction temperature or time; ensure starting material is pure.
Exothermic Runaway during Quench Adding quench solution to POCl₃; quenching too quickly.Always use a "reverse quench" (add reaction mix to quench solution) slowly, with efficient cooling and stirring.[3]
Poor Crystal Formation Supersaturation; inappropriate solvent.Induce crystallization (scratching/seeding); re-evaluate recrystallization solvent.
Product Impurities Incomplete reaction; side product formation.Monitor each step by TLC/LC-MS to ensure completion; purify intermediates if necessary.

Safety Precautions

  • Phosphorus Oxychloride (POCl₃): Highly toxic, corrosive, and reacts violently with water. Handle only in a chemical fume hood with appropriate PPE. Plan the quench procedure carefully before starting the reaction.[10]

  • N-Iodosuccinimide (NIS): Is an irritant. Avoid inhalation and contact with skin and eyes.

  • Trifluoroacetic Acid (TFA): Corrosive and causes severe burns. Handle with care.

  • General Precautions: Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

References

  • Hesse, S., et al. (2007). Microwave-assisted synthesis of 2-aminothiophene-3-carboxylic acid derivatives, 3H-thieno[2,3-d]pyrimidin-4-one and 4-chlorothieno[2,3-d]pyrimidine.
  • Sahu, P.K., et al. (2018).
  • Dotsenko, V.V., et al. (2021). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. PubMed Central.
  • Wang, H., et al. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. MDPI.
  • Ultrasound-assisted synthesis of 3,4-dihydropyrimidine-2(1H)-ones catalyzed by nanocomposites (2022).
  • 4-Chloro-6-Iodothieno[3,2-D]Pyrimidine - ChemBK. (2024).
  • Dotsenko, V.V., et al. (2021). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. ACS Omega.
  • Iodination of deactivated aromatic compounds with N-iodosuccinimide in sulfuric acid. (n.d.).
  • Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. (2012).
  • Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. (2022). PubMed Central.
  • Exploring the Synthesis Pathways of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile for Enhanced Yields. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD..
  • Pyrimidine, 4,6-dichloro-. NIST WebBook.
  • Why we should use pocl3/pcl5 mixture in chlorination of pyrimidine and not only pocl3? (2017).
  • 4-CHLORO-6-ETHYLTHIENO[2,3-D]PYRIMIDINE Product Description. (n.d.).
  • Missoum, H., et al. (2022).
  • Dotsenko, V.V., et al. (2021). (PDF) 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines.
  • Chloropyrimidine process. (n.d.).
  • 4-CHLORO-6-IODO-THIENO[2,3-D]PYRIMIDINE | CAS#:552295-08-6. (n.d.). Chemsrc.
  • This compound | 552295-08-6. (n.d.). Sigma-Aldrich.
  • A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. (n.d.). PubMed.
  • N-Iodosuccinimide – Knowledge and References. (n.d.). Taylor & Francis.
  • Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]pyrimidine Deriv
  • Lei, H., et al. (n.d.). Synthesis of N-methylthieno [2, 3-d] Pyrimidin-4-amine Thienopyrimidine.
  • POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. (n.d.). RSC Publishing.
  • 4-Chloro-6-iodothieno(3,2-d)pyrimidine | C6H2ClIN2S | CID 46835550. (n.d.). PubChem.
  • Synthesis of thieno[2,3-d]pyrimidine 4. (n.d.).
  • Optimizing reaction conditions for thieno[3,2-d]pyrimidine synthesis. (n.d.). Benchchem.
  • 4-CHLORO-6-IODO-THIENO[2,3-D]PYRIMIDINE. (n.d.). Echemi.
  • (PDF) 2-Amino-4-arylthiophene-3-carbonitrile and Formamidine Acetate as Key Building Units for the Synthesis of 5-Arylthieno[2,3-d]pyrimidin-4-amines. (n.d.).
  • A Comparative Guide to the Synthesis of the Thieno[2,3-d]pyrimidine Scaffold. (n.d.). Benchchem.
  • 2-Amino-4-(4-nitrophenyl)thiophene-3-carbonitrile | 86604-41-3. (n.d.). Benchchem.
  • Process for preparing purine derivatives. (n.d.).
  • Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. (2019).
  • (PDF) Recent Report on Thieno[2,3-d]pyrimidines. Their Preparation Including Microwave and Their Utilities in Fused Heterocycles Synthesis. (2013).
  • POCl3 Chlorination of 4-Quinazolones | Request PDF. (2022).
  • 13 C NMR spectra of synthesized model compound 4f. (n.d.).
  • Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. (n.d.). MDPI.
  • Additive-controlled asymmetric iodocyclization enables enantioselective access to both α- and β-nucleosides. (2023). PubMed Central.
  • Synthesis of 3,4-dihydro-4-oxothieno[2,3-d]pyrimidine-2-carboxylates, a new series of orally active antiallergy agents. (n.d.). PubMed.
  • Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. (2012). PubMed Central.

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Validation & Comparative

Navigating the Spectral Landscape: A Comparative Guide to the 1H NMR Analysis of 4-Chloro-6-iodothieno[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

[City, State] – [Date] – In the intricate world of drug discovery and materials science, the precise structural elucidation of novel heterocyclic compounds is paramount. 4-Chloro-6-iodothieno[2,3-d]pyrimidine stands as a key intermediate in the synthesis of a variety of bioactive molecules. Its rigid, bicyclic core, adorned with reactive chloro and iodo substituents, offers a versatile scaffold for the development of kinase inhibitors, agrochemicals, and functional organic materials. A thorough understanding of its spectroscopic properties is essential for researchers to confirm its identity, assess its purity, and understand its chemical behavior.

The Structural Framework: Understanding the Proton Environment

The chemical structure of this compound dictates the number and nature of signals in its 1H NMR spectrum. The molecule consists of a pyrimidine ring fused to a thiophene ring. The key to interpreting its spectrum lies in recognizing the electronic effects of the substituents on the aromatic protons.

Figure 1. Chemical structure of this compound.

The molecule possesses two protons directly attached to the aromatic rings: one on the pyrimidine ring (H-2) and one on the thiophene ring (H-5). The electron-withdrawing nature of the chlorine atom at position 4 and the iodine atom at position 6, along with the inherent aromaticity of the bicyclic system, will significantly influence the chemical shifts of these protons.

Predicting the 1H NMR Spectrum: An Inferential Approach

In the absence of a directly published spectrum for this compound, we can predict the expected chemical shifts by analyzing data from similar structures.

Expected Proton Signals:

ProtonPredicted Chemical Shift (ppm)MultiplicityRationale
H-28.5 - 9.0SingletLocated on the electron-deficient pyrimidine ring, adjacent to two nitrogen atoms. Deshielding is expected to place this proton in a downfield region.
H-57.5 - 8.0SingletSituated on the thiophene ring between the sulfur atom and the iodine-bearing carbon. The electron-donating effect of sulfur and the deshielding effect of iodine will influence its position.

This prediction is based on the analysis of related thieno[2,3-d]pyrimidine and pyrrolo[2,3-d]pyrimidine derivatives. For instance, the proton at a similar position on the pyrimidine ring of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine appears at approximately 8.5 ppm. The protons on substituted thiophene rings typically resonate in the 7.0-8.0 ppm range.

Comparative Analysis with Alternative Spectroscopic Techniques

While 1H NMR is a powerful tool for structural elucidation, a comprehensive characterization relies on a combination of analytical methods.

Comparison of Analytical Techniques:

TechniqueInformation ProvidedAdvantagesLimitations
1H NMR Proton environment, connectivity (through coupling)High resolution, detailed structural informationCan be complex to interpret, requires pure sample
13C NMR Carbon skeleton of the moleculeComplements 1H NMR, provides carbon countLower sensitivity than 1H NMR, longer acquisition times
Mass Spectrometry (MS) Molecular weight, fragmentation patternHigh sensitivity, confirms molecular formulaDoes not provide detailed structural connectivity
Infrared (IR) Spectroscopy Functional groups presentQuick and simple, good for identifying key bondsProvides limited information on the overall structure

The combination of these techniques provides a self-validating system for the structural confirmation of this compound.

Experimental Protocol: A Standardized Approach to 1H NMR Acquisition

For researchers synthesizing this compound, the following protocol outlines a standard procedure for acquiring a high-quality 1H NMR spectrum.

Step-by-Step 1H NMR Acquisition Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the purified this compound.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d (CDCl3) or Dimethyl sulfoxide-d6 (DMSO-d6)) in a clean, dry NMR tube. The choice of solvent is critical as it can influence chemical shifts.

    • Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

  • Data Acquisition:

    • Acquire a standard one-dimensional 1H NMR spectrum.

    • Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

    • Use an appropriate number of scans to achieve a good signal-to-noise ratio.

    • Integrate the peaks to determine the relative number of protons for each signal.

  • Data Processing and Analysis:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Reference the spectrum to the residual solvent peak (e.g., CHCl3 at 7.26 ppm or DMSO at 2.50 ppm).

    • Analyze the chemical shifts, multiplicities (singlet, doublet, etc.), and coupling constants (if any) to assign the signals to the respective protons in the molecule.

A Guide to the 13C NMR Characterization of 4-Chloro-6-iodothieno[2,3-d]pyrimidine: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The thieno[2,3-d]pyrimidine scaffold is a core structure in numerous biologically active molecules, exhibiting a wide range of therapeutic properties including anticancer, antibacterial, and anti-inflammatory activities.[1] The specific substitution pattern of 4-chloro-6-iodothieno[2,3-d]pyrimidine makes it a versatile intermediate for further chemical modifications in drug discovery programs. Accurate structural elucidation is paramount, and 13C NMR spectroscopy stands as a powerful, non-destructive technique for this purpose.

Understanding the 13C NMR Spectrum: A Predicted Analysis

The 13C NMR spectrum of this compound is predicted based on the known chemical shifts of the parent thieno[2,3-d]pyrimidine and the well-established substituent effects of chlorine and iodine on aromatic and heteroaromatic systems.

Predicted 13C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale for Prediction
C2~152Expected to be in the typical range for pyrimidine carbons, with minor influence from the substituents.
C4~158The carbon bearing the chlorine atom is expected to be significantly deshielded due to the electronegativity of chlorine.
C4a~125A quaternary carbon at the ring junction, its shift is influenced by both rings.
C5~128This carbon is adjacent to the iodine-substituted carbon and will experience some deshielding.
C6~85The direct attachment of the large and polarizable iodine atom causes a significant upfield shift (the "heavy atom effect").
C7a~170A quaternary carbon at the ring junction, deshielded by the adjacent sulfur atom and the pyrimidine ring.

Disclaimer: These are predicted values and the actual experimental values may vary. The prediction is based on the additive effects of substituents on the thieno[2,3-d]pyrimidine core.

The Logic Behind the Prediction: Substituent Effects

The prediction of the 13C NMR chemical shifts for this compound is rooted in the fundamental principles of NMR spectroscopy, specifically the influence of substituent effects on electron density and, consequently, the magnetic environment of the carbon nuclei.

The workflow for this predictive analysis can be visualized as follows:

Caption: Predictive workflow for 13C NMR chemical shifts.

A Comparative Look: Alternative and Complementary Analytical Techniques

While 13C NMR is a cornerstone for structural elucidation, a multi-technique approach provides a more comprehensive and validated characterization.

TechniqueInformation ProvidedComparison with 13C NMR
1H NMR Spectroscopy Provides information on the number, connectivity, and chemical environment of protons.Complementary to 13C NMR, offering insights into the proton skeleton.
Mass Spectrometry (MS) Determines the molecular weight and elemental composition.Confirms the molecular formula but does not provide detailed structural information.
Infrared (IR) Spectroscopy Identifies functional groups present in the molecule.Provides information on bonding but not the carbon framework.
X-ray Crystallography Provides the definitive three-dimensional structure of a crystalline compound.The "gold standard" for structural determination, but requires a suitable single crystal.

This integrated analytical approach can be represented as follows:

Characterization cluster_NMR NMR Spectroscopy C13_NMR 13 C NMR (Carbon Skeleton) H1_NMR 1 H NMR (Proton Skeleton) MS Mass Spectrometry (Molecular Weight) IR IR Spectroscopy (Functional Groups) Xray X-ray Crystallography (3D Structure) Target This compound Target->C13_NMR Target->H1_NMR Target->MS Target->IR Target->Xray

Caption: Integrated analytical workflow for structural characterization.

Experimental Protocols: Best Practices for 13C NMR Acquisition

To obtain high-quality 13C NMR data for thieno[2,3-d]pyrimidine derivatives, the following experimental protocol is recommended.

Sample Preparation
  • Dissolve approximately 10-20 mg of the purified compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6).

  • Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

NMR Spectrometer Setup and Data Acquisition
  • Tune and match the NMR probe for 13C frequency.

  • Shim the magnetic field to achieve optimal homogeneity.

  • Acquire a standard proton-decoupled 13C NMR spectrum using the following typical parameters:

    • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

    • Spectral Width: 0-220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds (a longer delay may be necessary for quaternary carbons).

    • Number of Scans: 1024 or more, depending on the sample concentration.

  • Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction.

This general workflow for NMR data acquisition is illustrated below:

Caption: General workflow for acquiring a 13C NMR spectrum.

Conclusion

The 13C NMR characterization of this compound, while not yet reported experimentally in the literature, can be confidently predicted through the analysis of related structures. This guide provides researchers with a strong foundational understanding of the expected spectral features, empowering them in their synthetic and medicinal chemistry endeavors. By combining this predicted data with other analytical techniques and adhering to best practices in data acquisition, scientists can achieve unambiguous structural confirmation of this important heterocyclic compound.

References

  • Ali, E.M.H.; Abdel-Maksoud, M.S.; Oh, C.-H. Thieno[2,3-d]pyrimidines are a promising scaffold in medicinal chemistry: Recent advances. Bioorg. Med. Chem.2019 , 27, 1159–1194. [Link]

Sources

Unveiling the Molecular Fingerprint: A Comparative Guide to the Mass Spectrometry Analysis of 4-Chloro-6-iodothieno[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For the Researcher, Scientist, and Drug Development Professional: A Deep Dive into the Structural Elucidation of a Key Heterocyclic Compound.

In the landscape of medicinal chemistry and drug discovery, the thieno[2,3-d]pyrimidine scaffold is a cornerstone, forming the core of numerous biologically active molecules.[1][2] The precise characterization of its derivatives is paramount for advancing research and development. This guide provides an in-depth analysis of 4-Chloro-6-iodothieno[2,3-d]pyrimidine, a key intermediate, focusing on its mass spectrometric behavior. We will explore the predicted fragmentation patterns under electron ionization, compare this powerful technique with other analytical methodologies, and provide detailed experimental protocols to ensure the integrity and reproducibility of your findings.

The Compound of Interest: this compound at a Glance

Before delving into its mass spectrometric analysis, understanding the fundamental properties of this compound is crucial.

PropertyValueSource
Molecular Formula C₆H₂ClIN₂S[3]
Molecular Weight 296.52 g/mol [4]
CAS Number 552295-08-6[3]
Physical Form Solid[3]
Purity (Typical) >97%[3]

Mass Spectrometry: Deciphering the Fragmentation Code

Mass spectrometry stands as a premier analytical technique for determining the molecular weight and structural features of organic compounds by analyzing the mass-to-charge ratio (m/z) of ionized molecules and their fragments.[5] For a molecule like this compound, with its unique combination of halogen atoms and a heterocyclic core, mass spectrometry offers a distinctive fingerprint.

Ionization Techniques: A Comparative Overview

The choice of ionization method is a critical first step in mass spectrometry, directly influencing the extent of fragmentation and the nature of the resulting spectrum.

Ionization TechniquePrincipleExpected Outcome for this compound
Electron Ionization (EI) High-energy electrons bombard the sample, causing ionization and extensive fragmentation.[6][7]A complex spectrum with numerous fragment ions, providing rich structural information. The molecular ion peak may be weak.
Chemical Ionization (CI) A reagent gas is ionized, which in turn ionizes the analyte through gentle proton transfer, resulting in less fragmentation.[6][8]A prominent pseudomolecular ion peak ([M+H]⁺), confirming the molecular weight with minimal fragmentation.
Electrospray Ionization (ESI) A high voltage is applied to a liquid to create an aerosol, leading to the formation of ions. It is a soft ionization technique.[9]Primarily produces the protonated molecule [M+H]⁺, especially useful for LC-MS applications. Deiodination has been observed with some iodinated aromatic compounds in ESI, particularly with certain mobile phase additives like formic acid.[10][11]
Predicted Fragmentation Pathway of this compound under Electron Ionization (EI)

The initial step is the formation of the molecular ion [M]⁺• by the loss of an electron. Due to the presence of chlorine, an [M+2]⁺• peak with an intensity of approximately one-third of the molecular ion peak is expected, reflecting the natural abundance of the ³⁷Cl isotope. Iodine is monoisotopic (¹²⁷I), so it will not contribute to an M+2 peak.[13][14]

The fragmentation is likely to proceed through several key pathways:

  • Loss of Iodine Radical: The C-I bond is the weakest bond in the molecule and is prone to homolytic cleavage, resulting in the loss of an iodine radical (•I). This would lead to a prominent fragment ion at m/z 169/171.

  • Loss of Chlorine Radical: Subsequent or alternative fragmentation could involve the loss of a chlorine radical (•Cl) from the molecular ion or other fragments.

  • Thiophene Ring Fragmentation: The thieno[2,3-d]pyrimidine core can undergo characteristic ring cleavages.

  • Loss of HCN: A common fragmentation pathway for pyrimidine-containing rings is the loss of a neutral molecule of hydrogen cyanide (HCN).

Below is a DOT script visualizing the predicted fragmentation workflow.

G M [C₆H₂ClIN₂S]⁺• m/z 296/298 F1 [C₆H₂ClN₂S]⁺ m/z 169/171 M->F1 - •I F2 [C₆H₂IN₂S]⁺• m/z 261 M->F2 - •Cl F3 [C₅H₂N₂S]⁺ m/z 122 F1->F3 - HCN F4 [C₅H₂ClN₂S]⁺ m/z 142/144 F1->F4 - Cl

Caption: Predicted EI-MS Fragmentation Workflow for this compound.

Comparative Analysis: Beyond Mass Spectrometry

While mass spectrometry is a powerful tool, a comprehensive characterization of this compound often involves a multi-technique approach.

Analytical TechniqueInformation ProvidedAdvantagesLimitations
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed information about the carbon-hydrogen framework of the molecule, including the number and connectivity of protons and carbons.[4][7]Unambiguous structure elucidation.Lower sensitivity compared to mass spectrometry.
High-Performance Liquid Chromatography (HPLC) Separates the compound from impurities, allowing for purity assessment and quantification.[15]High resolution and quantitative accuracy.Does not provide structural information on its own.
Infrared (IR) Spectroscopy Identifies the functional groups present in the molecule based on their characteristic vibrational frequencies.Provides a quick fingerprint of the functional groups.Can be difficult to interpret for complex molecules.

Experimental Protocols for Robust Analysis

To ensure the generation of high-quality, reproducible data, the following detailed protocols are provided.

Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)

This protocol is designed for the structural elucidation of this compound through the analysis of its fragmentation pattern.

1. Sample Preparation:

  • Dissolve 1 mg of this compound in 1 mL of a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
  • Vortex the solution until the sample is completely dissolved.
  • If necessary, dilute the sample further to an appropriate concentration for GC-MS analysis (typically 1-10 µg/mL).

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC System (or equivalent).
  • Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent).
  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.
  • Injection Volume: 1 µL.
  • Inlet Temperature: 280 °C.
  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
  • Oven Temperature Program:
  • Initial temperature: 100 °C, hold for 2 minutes.
  • Ramp: 15 °C/min to 300 °C.
  • Final hold: 5 minutes at 300 °C.
  • Ion Source: Electron Ionization (EI).
  • Ion Source Temperature: 230 °C.
  • Electron Energy: 70 eV.
  • Mass Range: m/z 40-400.

3. Data Analysis:

  • Identify the peak corresponding to this compound in the total ion chromatogram (TIC).
  • Extract the mass spectrum for this peak.
  • Identify the molecular ion peak and any characteristic isotopic patterns.
  • Propose fragmentation pathways based on the observed fragment ions and known fragmentation mechanisms of halogenated heterocyclic compounds.
Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI)

This protocol is ideal for confirming the molecular weight of this compound and for analyzing samples that may not be suitable for GC.

1. Sample Preparation:

  • Dissolve 1 mg of this compound in 1 mL of a suitable solvent compatible with reversed-phase HPLC (e.g., acetonitrile or methanol).
  • Vortex the solution until the sample is completely dissolved.
  • Filter the solution through a 0.22 µm syringe filter before injection.

2. LC-MS Instrumentation and Conditions:

  • Liquid Chromatograph: Agilent 1290 Infinity II LC System (or equivalent).
  • Mass Spectrometer: Agilent 6546 LC/Q-TOF (or equivalent).
  • Column: ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent reversed-phase column.
  • Mobile Phase A: 0.1% Formic acid in water.
  • Mobile Phase B: 0.1% Formic acid in acetonitrile.
  • Gradient: 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, then return to initial conditions.
  • Flow Rate: 0.4 mL/min.
  • Column Temperature: 40 °C.
  • Injection Volume: 2 µL.
  • Ion Source: Electrospray Ionization (ESI), positive ion mode.
  • Drying Gas Temperature: 325 °C.
  • Drying Gas Flow: 8 L/min.
  • Nebulizer Pressure: 35 psi.
  • Sheath Gas Temperature: 350 °C.
  • Sheath Gas Flow: 11 L/min.
  • Capillary Voltage: 3500 V.
  • Mass Range: m/z 100-500.

3. Data Analysis:

  • Identify the peak corresponding to this compound in the extracted ion chromatogram for the expected [M+H]⁺ ion.
  • Confirm the molecular weight from the mass spectrum of the peak.
  • Investigate for the presence of adducts (e.g., [M+Na]⁺) or in-source fragmentation/dehalogenation products.

Conclusion: A Multi-Faceted Approach to Structural Confirmation

The comprehensive analysis of this compound necessitates a strategic and multi-faceted approach. While mass spectrometry, particularly with electron ionization, provides invaluable structural insights through its characteristic fragmentation patterns, its power is magnified when used in concert with other analytical techniques such as NMR and HPLC. The protocols and predictive analyses detailed in this guide serve as a robust framework for researchers, enabling confident and accurate characterization of this important heterocyclic intermediate, thereby accelerating the pace of drug discovery and development.

References

  • PubChem. 4-Chloro-6-iodothieno(3,2-d)pyrimidine | C6H2ClIN2S | CID 46835550. [Link]

  • Kwiecień, H., et al. (2013). Deiodination of iodinated aromatic compounds with electrospray ionization mass spectrometry. Rapid Communications in Mass Spectrometry, 27(23), 2736-2742.
  • ResearchGate. Induced in-source fragmentation for the selective detection of organic bound iodine by liquid chromatography/electrospray mass spectrometry. [Link]

  • MDPI. 4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives. [Link]

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  • PubMed. Evaluation of three ionisation modes for the analysis of chlorinated paraffins by gas chromatography/ion-trap mass spectrometry. [Link]

  • MDPI. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. [Link]

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  • INIS-IAEA. Ionic fragmentation of organo chlorine compounds by electron impact ion source of mass spectrometer. [Link]

  • Scite. Recent updates on thienopyrimidine derivatives as anticancer agents. [Link]

  • Doc Brown's Advanced Organic Chemistry. mass spectrum of 1-iodo-2-methylpropane C4H9I (CH3)2CHCH2I fragmentation pattern of m/z m/e ions for analysis and identification of isobutyl iodide. [Link]

  • Doc Brown's Advanced Organic Chemistry. mass spectrum of 1-iodobutane C4H9I CH3CH2CH2CH2I fragmentation pattern of m/z m/e ions for analysis and identification of 1-iodobutane. [Link]

  • American Pharmaceutical Review. Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. [https://www.americanpharmaceuticalreview.com/Featured-Articles/341680-Analytical-Methodology-for-Characterization-of-Reactive-Starting-Materials-and-Intermediates-Commonly-Used-in-the-Synthesis-of-Small-Molecule-Pharmaceuticals/]([Link] Methodology-for-Characterization-of-Reactive-Starting-Materials-and-Intermediates-Commonly-Used-in-the-Synthesis-of-Small-Molecule-Pharmaceuticals/)

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  • ACG Publications. Design, synthesis and antimicrobial screening of some new thienopyrimidines. [Link]

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The Analyte: Understanding 4-Chloro-6-iodothieno[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the HPLC Purity Analysis of 4-Chloro-6-iodothieno[2,3-d]pyrimidine

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the thieno[2,3-d]pyrimidine scaffold is a cornerstone for the development of potent kinase inhibitors and other therapeutic agents.[1][2] this compound serves as a critical starting material and key intermediate in the synthesis of these complex molecules.[3] Consequently, the purity of this building block is not merely a quality control metric; it is a fundamental prerequisite for ensuring the validity of biological data, the reproducibility of synthetic protocols, and the ultimate safety and efficacy of the final active pharmaceutical ingredient (API).

This guide provides a senior application scientist's perspective on the High-Performance Liquid Chromatography (HPLC) purity analysis of this compound. We will move beyond simple protocols to explore the causality behind analytical choices, compare distinct methodological approaches, and provide a framework for developing a robust, self-validating purity assessment system.

Before developing an analytical method, understanding the physicochemical properties of the analyte is paramount.

  • Structure and Properties: this compound (C₆H₂ClIN₂S, MW: 296.51 g/mol ) is a heterocyclic compound containing a fused thiophene and pyrimidine ring system.[4][5] The pyrimidine ring contains basic nitrogen atoms, which can interact with free silanols on the HPLC column packing, potentially leading to poor peak shape (tailing). The aromatic nature of the scaffold makes it an excellent chromophore for UV detection.

  • Potential Impurities: Impurities can originate from the synthetic route, which often involves multi-step processes like the Gewald reaction followed by cyclization.[6][7] Common impurities may include:

    • Unreacted starting materials.

    • Regioisomers formed during ring formation.

    • Byproducts from the chlorination or iodination steps.

    • Degradation products formed during synthesis or storage.

The Gold Standard: Reversed-Phase HPLC (RP-HPLC)

Reversed-Phase HPLC is the predominant technique for the purity analysis of small organic molecules like this compound.[8] The separation is based on the partitioning of the analyte between a nonpolar stationary phase (typically alkyl-bonded silica, like C18) and a polar mobile phase (usually a mixture of water and an organic solvent like acetonitrile or methanol).[9] More hydrophobic molecules are retained longer on the column.

Methodological Comparison: Rapid Screening vs. High-Resolution Stability-Indicating Analysis

The optimal HPLC method depends on the analytical objective. A high-throughput screening lab has different needs than a process chemistry lab validating a new synthetic route. Here, we compare two distinct, validated approaches.

Method A: Rapid High-Throughput Screening (HTS) This method is designed for speed, allowing for the rapid assessment of purity for a large number of samples, such as in library synthesis or initial supplier qualification.

Method B: High-Resolution Stability-Indicating Method This method is designed to provide maximum separation power. It is essential for reference standard certification, in-depth impurity profiling, and forced degradation studies, where unknown degradation products must be separated from the main analyte peak. A stability-indicating method provides confidence that any decrease in the main peak area is directly attributable to degradation, as the degradation products are resolved and accounted for.[10][11]

The workflow for a comprehensive purity analysis is outlined below.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Chromatographic Analysis cluster_data Phase 3: Data Processing & Reporting prep_mobile Mobile Phase Preparation (e.g., 0.1% Formic Acid in Water/ACN) sst System Suitability Test (SST) (Inject standard solution 5-6 times) prep_mobile->sst prep_std Reference Standard Preparation (Accurately weighed, known concentration) prep_std->sst prep_sample Sample Preparation (Dissolve in suitable solvent, filter) analysis Sample Injection & Data Acquisition (Run samples according to sequence) prep_sample->analysis sst->analysis SST Passed? integration Peak Integration (Identify and integrate all peaks) analysis->integration calculation Purity Calculation (Area Percent Method) integration->calculation report Final Report Generation (Include chromatograms, results, SST) calculation->report

Caption: A generalized workflow for HPLC purity analysis.

Comparative Data Summary
ParameterMethod A: Rapid HTSMethod B: High-Resolution Stability-IndicatingRationale for Choices
Column C18, 50 x 2.1 mm, 2.7 µmC18, 150 x 4.6 mm, 3.5 µmThe longer column in Method B provides significantly more theoretical plates, enhancing resolution. The smaller diameter of the HTS column reduces solvent consumption.
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in WaterFormic acid acts as an ion-pairing agent and protonates the basic nitrogens on the pyrimidine ring, ensuring sharp, symmetrical peaks.[12]
Mobile Phase B 0.1% Formic Acid in Acetonitrile (ACN)0.1% Formic Acid in Acetonitrile (ACN)ACN is a common organic modifier with low viscosity and good UV transparency, providing excellent separation efficiency.[8]
Gradient 5% to 95% B in 5 minutes10% to 90% B in 20 minutesThe fast gradient in Method A elutes all compounds quickly. The shallow gradient in Method B provides more time for closely eluting impurities to separate.
Flow Rate 0.5 mL/min1.0 mL/minFlow rates are optimized for the column dimensions to maintain good chromatographic efficiency.
Temperature 35 °C40 °CElevated temperatures reduce mobile phase viscosity, improving efficiency and lowering backpressure. Consistency is key for reproducibility.
Detection (UV) 254 nm254 nm and 280 nm (DAD)254 nm is a common wavelength for aromatic compounds. A Diode Array Detector (DAD) in Method B allows for peak purity analysis and detection of impurities with different UV maxima.
Run Time ~7 minutes~30 minutesThe primary trade-off: speed versus resolution.
Injection Volume 2 µL10 µLAdjusted based on column volume and desired sensitivity.

The logical trade-offs between these two approaches are critical for a scientist to understand.

Method_Comparison cluster_A Method A: Rapid Screening cluster_B Method B: High-Resolution A_Speed High Speed (Short Run Time) A_Throughput High Throughput A_Speed->A_Throughput A_Res Lower Resolution A_Speed->A_Res Trade-off B_Time Longer Run Time B_Res High Resolution (Separates Critical Pairs) B_Stability Stability-Indicating B_Res->B_Stability B_Res->B_Time Trade-off Goal Analytical Goal Goal->A_Speed  Quick Purity Check Goal->B_Res  Impurity Profiling  Forced Degradation

Sources

A Senior Scientist's Guide to Site-Selective Functionalization: Comparing the Reactivity of 4-Chloro and 6-Iodo Substituents on the Thieno[2,3-d]pyrimidine Core

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a detailed guide designed for medicinal chemists, synthetic researchers, and drug development professionals. The thieno[2,3-d]pyrimidine scaffold is a privileged core in modern medicinal chemistry, forming the backbone of numerous kinase inhibitors and other therapeutic agents.[1][2] The ability to precisely and selectively functionalize this heterocycle is paramount for generating compound libraries and optimizing structure-activity relationships (SAR).

This guide provides an in-depth comparison of the chemical reactivity of two key building blocks: 4-chloro- and 6-iodo-substituted thieno[2,3-d]pyrimidines. Understanding the distinct reactivity profiles of a halogen on the electron-deficient pyrimidine ring versus the electron-rich thiophene ring is crucial for strategic and efficient synthesis. We will move beyond simple reaction schemes to explore the underlying principles, provide field-tested experimental protocols, and offer a strategic framework for orthogonal synthesis.

Chapter 1: Theoretical Underpinnings of Reactivity

Before diving into specific reactions, it is essential to grasp the fundamental principles governing the reactivity of the C4-Cl and C6-I bonds. The difference is not arbitrary; it is a predictable outcome of the electronic landscape of the heterocyclic core and the intrinsic properties of the carbon-halogen bonds.

The Electronic Landscape of Thieno[2,3-d]pyrimidine

The thieno[2,3-d]pyrimidine system is a fused heterocycle with a distinct electronic dichotomy:

  • Pyrimidine Ring (C4 position): This ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This deficiency makes the C4 position highly susceptible to attack by nucleophiles.

  • Thiophene Ring (C6 position): In contrast, the thiophene ring is electron-rich, behaving more like a classic aromatic system.

This electronic difference is the primary determinant for the preferred reaction type at each position.

Principles of Carbon-Halogen (C-X) Bond Reactivity

The choice of halogen (Iodine vs. Chlorine) is the second critical factor, especially for palladium-catalyzed cross-coupling reactions. The reactivity trend is governed by the carbon-halogen bond dissociation energy (BDE) and the ease of the rate-determining oxidative addition step.

  • Bond Strength: The C-I bond (≈228 kJ/mol) is significantly weaker than the C-Cl bond (≈340 kJ/mol).

  • Oxidative Addition: In palladium-catalyzed cycles, the first step is the insertion of the Pd(0) catalyst into the C-X bond. This step is almost always faster for aryl iodides than for aryl chlorides.[3][4] The lower BDE of the C-I bond results in a lower activation energy barrier for this process.[3]

Therefore, for transformations proceeding via an oxidative addition mechanism, the reactivity order is unequivocally: C-I > C-Br > C-Cl .

Chapter 2: A Head-to-Head Comparison in Key Transformations

We will now examine how these theoretical principles translate into practice across the most common synthetic transformations used in drug discovery.

Palladium-Catalyzed Cross-Coupling Reactions

These reactions are the cornerstone of modern medicinal chemistry for constructing C-C, C-N, and C-O bonds. They all share a common catalytic cycle where oxidative addition is the initiating step.

Primary Finding: The 6-Iodo position is overwhelmingly more reactive than the 4-Chloro position in all standard palladium-catalyzed cross-coupling reactions under mild conditions.

Reaction TypePreferred PositionTypical ConditionsRationale
Suzuki-Miyaura C6-IodoPd(PPh₃)₄, Na₂CO₃, Toluene/Ethanol, 80-100 °CWeaker C-I bond leads to facile oxidative addition.[5]
Buchwald-Hartwig C6-IodoPd₂(dba)₃, Xantphos, Cs₂CO₃, Dioxane, 90-110 °CC-I bond activation is significantly more favorable than C-Cl.[6]
Sonogashira C6-IodoPd(PPh₃)₄, CuI, Et₃N, THF, rt to 60 °CFollows the standard reactivity trend of I > Br > Cl.
Nucleophilic Aromatic Substitution (SNAr)

SNAr reactions proceed via a completely different mechanism that does not involve a metal catalyst. Here, a nucleophile attacks an electron-poor aromatic ring, forming a resonance-stabilized anionic intermediate (a Meisenheimer complex) before expelling a leaving group.[7]

Primary Finding: The 4-Chloro position is exclusively reactive toward SNAr. The 6-Iodo position is inert.

Reaction TypePreferred PositionTypical ConditionsRationale
SNAr C4-ChloroAmine or Alkoxide, DIPEA or K₂CO₃, DMSO or NMP, 80-140 °CThe C4 position is highly electron-deficient, stabilizing the negative charge of the Meisenheimer intermediate.[8][9][10]

Chapter 3: Experimental Protocols & Field-Proven Insights

The following protocols are representative examples. As a senior scientist, I must emphasize that every substrate is unique, and optimization of catalysts, ligands, bases, and solvents is often necessary. These protocols, however, represent robust starting points.

Protocol: Selective Suzuki-Miyaura Coupling at the C6-Iodo Position

This protocol is designed for a substrate containing both a 4-chloro and a 6-iodo group, demonstrating the inherent selectivity.

Suzuki_Workflow

Methodology:

  • Vessel Preparation: To a dry Schlenk flask, add 4-chloro-6-iodo-thieno[2,3-d]pyrimidine (1.0 eq), the desired arylboronic acid (1.2 eq), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).

  • Atmosphere Control (Critical): Evacuate and backfill the flask with argon or nitrogen three times. An inert atmosphere is crucial to prevent the degradation of the Pd(0) catalyst.

  • Reagent Addition: Add degassed toluene (to 0.2 M concentration) followed by a degassed 2.0 M aqueous solution of sodium carbonate (Na₂CO₃, 3.0 eq). The use of a biphasic system with a phase-transfer effect often accelerates the reaction.

  • Reaction Execution: Heat the mixture to 90 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Look for the clean consumption of the starting material. The reaction is typically complete within 2-6 hours.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel to yield the 4-chloro-6-aryl-thieno[2,3-d]pyrimidine.

Protocol: Nucleophilic Aromatic Substitution (SNAr) at the C4-Chloro Position

This protocol details the displacement of the 4-chloro substituent with a primary or secondary amine.

SNAr_Workflow

Methodology:

  • Vessel Preparation: In a sealed vial, combine the 4-chloro-thieno[2,3-d]pyrimidine substrate (1.0 eq), the desired amine (1.5 eq), and N,N-diisopropylethylamine (DIPEA, 3.0 eq).

  • Solvent: Add a polar aprotic solvent such as DMSO or NMP (to 0.3 M concentration). These solvents are excellent for SNAr as they solvate the cation but not the nucleophile, increasing its effective nucleophilicity.

  • Reaction Execution: Seal the vial and heat the mixture to 120-140 °C. The reaction may require elevated temperatures to proceed at a reasonable rate.

  • Monitoring: Monitor by LC-MS. These reactions can take anywhere from 4 to 24 hours.

  • Workup: Cool the reaction to room temperature. Slowly add the reaction mixture to a beaker of cold water with stirring. The product will often precipitate.

  • Purification: Collect the solid product by filtration, wash with water, and dry under vacuum. If the product is not a solid, extract the aqueous mixture with ethyl acetate or dichloromethane, then proceed with a standard workup and chromatographic purification.

Chapter 4: A Strategic Framework for Orthogonal Synthesis

The true power of understanding these reactivity differences lies in the ability to perform sequential, site-selective functionalization on a di-halogenated scaffold, such as 4-chloro-6-iodothieno[2,3-d]pyrimidine . This is a classic example of orthogonal synthesis.

Orthogonal_Strategy

The logical and most effective strategy is a two-step process:

  • First, target the C6-Iodo position. Utilize a palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). The reaction will proceed selectively at the C6 position, leaving the C4-chloro group untouched.

  • Second, target the C4-Chloro position. Take the product from the first step and subject it to SNAr conditions with a suitable nucleophile (amine, alcohol, thiol). This will functionalize the C4 position without disturbing the newly installed group at C6.

This orthogonal approach provides a powerful and reliable method for building molecular diversity from a single, versatile intermediate.

Conclusion

The reactivity of halogenated thieno[2,3-d]pyrimidines is not a matter of chance but a predictable consequence of fundamental electronic and mechanistic principles.

  • The 6-Iodo position is the site of choice for palladium-catalyzed cross-coupling reactions , driven by the weakness of the C-I bond and the facility of oxidative addition.

  • The 4-Chloro position is the exclusive site for nucleophilic aromatic substitution (SNAr) , a result of the electron-deficient nature of the pyrimidine ring.

By leveraging this knowledge, researchers can design elegant and efficient synthetic routes, enabling the rapid exploration of chemical space and accelerating the drug discovery process. This guide serves as a foundational resource, but the ultimate success lies in careful experimental execution and a willingness to optimize for each unique substrate.

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A Technical Guide to the Biological Activities of 4-Chloro-6-iodothieno[2,3-d]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 4-Chloro-6-iodothieno[2,3-d]pyrimidine derivatives and their biological activities, with a primary focus on their potential as anticancer and antiviral agents. The thieno[2,3-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, largely due to its structural similarity to the purine nucleobases, which allows for interaction with a wide range of biological targets.[1][2] The strategic placement of a chloro group at the 4-position and an iodo group at the 6-position provides versatile handles for synthetic modification, enabling the exploration of structure-activity relationships (SAR) and the development of potent and selective therapeutic agents.

The Thieno[2,3-d]pyrimidine Scaffold: A Versatile Core in Drug Discovery

The thieno[2,3-d]pyrimidine nucleus is considered a bioisostere of purine and has been extensively investigated for a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2] Its fused ring system provides a rigid framework that can be appropriately substituted to target the ATP-binding sites of various enzymes, particularly kinases, which are key regulators of cellular signaling pathways often dysregulated in diseases like cancer.[3][4]

The 4-chloro substituent on the pyrimidine ring is a key reactive site, readily undergoing nucleophilic substitution to introduce a variety of side chains. This position is crucial for modulating the compound's interaction with the hinge region of kinase domains. The 6-iodo group on the thiophene ring offers another point for diversification, often utilized in palladium-catalyzed cross-coupling reactions to introduce aryl or heteroaryl moieties that can extend into other pockets of the target protein, enhancing potency and selectivity.

Anticancer Activity: Targeting Key Oncogenic Pathways

Derivatives of the thieno[2,3-d]pyrimidine scaffold have demonstrated significant potential as anticancer agents by targeting various components of oncogenic signaling pathways. The primary mechanism of action for many of these compounds is the inhibition of protein kinases.

Kinase Inhibition: A Major Anticancer Strategy

Protein kinases are crucial mediators of cellular processes, and their aberrant activity is a hallmark of many cancers. The thieno[2,3-d]pyrimidine core has been successfully employed to develop inhibitors of several important cancer-related kinases.

VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key player in tumor angiogenesis, the process by which new blood vessels are formed to supply nutrients to the growing tumor.[5] Inhibition of VEGFR-2 is a clinically validated strategy for cancer therapy. Several thieno[2,3-d]pyrimidine derivatives have been synthesized and evaluated as potent VEGFR-2 inhibitors. For instance, a series of derivatives showed excellent anticancer activities against HCT-116, HepG2, and MCF-7 human cancer cell lines.[5]

EGFR Inhibition: The Epidermal Growth Factor Receptor (EGFR) is another critical target in cancer therapy, particularly in non-small cell lung cancer and other epithelial tumors.[6] The thieno[2,3-d]pyrimidine scaffold has been utilized to develop both wild-type and mutant-selective EGFR inhibitors.[7]

Comparative Analysis of Anticancer Activity

To provide a clear comparison of the efficacy of these derivatives, the following table summarizes the in vitro cytotoxic and kinase inhibitory activities of selected 4-substituted thieno[2,3-d]pyrimidine derivatives compared to standard anticancer drugs.

Compound IDR-Group at C4Target Cell Line/KinaseIC50 (µM)Reference CompoundReference IC50 (µM)Citation
17f Substituted anilineHCT-1162.80 ± 0.16SorafenibNot Reported for cell line[5]
HepG24.10 ± 0.45[5]
VEGFR-20.23 ± 0.03Sorafenib0.23 ± 0.04[5]
Compound l m-ChloroanilineMDA-MB-23127.6Paclitaxel29.3[6][8]
Derivative A 4-Chloro-anilinoEGFR (wild-type)0.045ErlotinibNot Reported[7]
EGFR (T790M mutant)0.125ErlotinibNot Reported[7]
Derivative B 4-Methoxy-anilinoPI3Kβ (% inhibition @ 10µM)<40%Not ApplicableNot Applicable[7]
PI3Kγ (% inhibition @ 10µM)48%Not ApplicableNot Applicable[7]

Structure-Activity Relationship (SAR) Insights:

Analysis of the available data reveals key structural features that govern the anticancer activity of these compounds:

  • Substitution at the 4-position: The nature of the substituent at the C4 position of the pyrimidine ring is critical for potent kinase inhibition. Generally, anilino groups, often substituted with electron-withdrawing or -donating groups, are favored for interaction with the hinge region of the kinase domain.

  • Substitution at the 6-position: While this guide focuses on the 6-iodo intermediate, modifications at this position have been shown to significantly impact activity. The introduction of various aryl or heteroaryl groups can lead to enhanced potency and altered selectivity profiles.

  • Substitution on the thiophene ring: Additional substituents on the thiophene ring can also influence activity. For instance, small alkyl groups at the 5- and 6-positions have been incorporated in some active compounds.[9]

Antiviral and Antibacterial Potential

While the primary focus has been on anticancer applications, the thieno[2,3-d]pyrimidine scaffold has also shown promise as a source of antimicrobial agents.

Antiviral Activity: Certain derivatives have been synthesized and screened for their antiviral properties. These studies, although less extensive than the anticancer research, suggest that the scaffold can be adapted to target viral replication processes.[1]

Antibacterial Activity: More recently, thieno[2,3-d]pyrimidine-core compounds have been identified as having activity against clinically relevant Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA).[10] This opens up a new avenue for the development of novel antibiotics based on this versatile scaffold.

Experimental Protocols

To facilitate further research and comparative studies, this section provides standardized, step-by-step methodologies for key biological assays.

Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[11][12]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a logarithmic dilution series) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

In Vitro Kinase Inhibition Assay

This is a general protocol for a fluorescence-based kinase assay, which can be adapted for specific kinases.[13][14]

Protocol:

  • Reaction Setup: In a 384-well plate, add the kinase enzyme, the test compound at various concentrations, and the kinase buffer.

  • Initiation of Reaction: Add a mixture of the peptide substrate and ATP to initiate the kinase reaction. Incubate at room temperature for a specified period (e.g., 60 minutes).

  • Detection: Add a detection solution containing a phospho-specific antibody labeled with a fluorescent probe.

  • Signal Measurement: Measure the fluorescence signal using a suitable plate reader. The signal is proportional to the amount of phosphorylated substrate.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Antiviral Screening: Plaque Reduction Assay

The plaque reduction assay is the gold standard for determining the ability of a compound to inhibit viral replication.[15][16]

Protocol:

  • Cell Monolayer Preparation: Seed susceptible host cells in 6-well plates to form a confluent monolayer.

  • Virus and Compound Incubation: Pre-incubate a known titer of the virus with serial dilutions of the test compound for 1 hour at 37°C.

  • Infection: Infect the cell monolayers with the virus-compound mixtures.

  • Overlay: After an adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict virus spread to adjacent cells.

  • Incubation: Incubate the plates for several days until visible plaques (zones of cell death) are formed in the control wells (virus only).

  • Plaque Visualization and Counting: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.

  • Data Analysis: Calculate the percentage of plaque reduction compared to the control and determine the EC50 value (the concentration of compound that reduces the number of plaques by 50%).

Visualizing the Scientific Workflow and Signaling Pathways

To better illustrate the concepts discussed, the following diagrams are provided.

cluster_0 Drug Discovery & Development Workflow A Synthesis of this compound Derivatives B In Vitro Cytotoxicity Screening (MTT Assay) A->B C In Vitro Kinase Inhibition Assays A->C D In Vitro Antiviral Screening (Plaque Reduction Assay) A->D E Lead Optimization (SAR Studies) B->E C->E D->E F In Vivo Efficacy & Toxicity Studies E->F

A generalized workflow for the discovery and development of thieno[2,3-d]pyrimidine-based therapeutic agents.

cluster_1 Targeted Kinase Signaling Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR-2) GrowthFactor->Receptor Signaling Downstream Signaling Cascade (e.g., RAS-RAF-MEK-ERK) Receptor->Signaling Proliferation Cell Proliferation, Survival, Angiogenesis Signaling->Proliferation Inhibitor Thieno[2,3-d]pyrimidine Derivative Inhibitor->Receptor

Inhibition of receptor tyrosine kinase signaling by a thieno[2,3-d]pyrimidine derivative.

Conclusion

The this compound scaffold is a highly versatile and promising platform for the discovery of novel therapeutic agents. The derivatives have demonstrated significant potential as anticancer agents through the potent inhibition of key oncogenic kinases such as VEGFR-2 and EGFR. Furthermore, emerging research indicates their potential as antiviral and antibacterial agents. The synthetic tractability of the core structure allows for extensive structure-activity relationship studies, paving the way for the development of next-generation targeted therapies. The experimental protocols provided in this guide offer a foundation for researchers to further explore and compare the biological activities of this important class of compounds.

References

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The Strategic Advantage of 4-Chloro-6-iodothieno[2,3-d]pyrimidine in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of heterocyclic chemistry, the thieno[2,3-d]pyrimidine scaffold stands out as a privileged structure, forming the core of numerous biologically active compounds, including potent kinase inhibitors.[1][2] The strategic functionalization of this core is paramount in drug discovery, and the choice of building block can dictate the efficiency, selectivity, and overall success of a synthetic campaign. This guide provides an in-depth comparison of 4-Chloro-6-iodothieno[2,3-d]pyrimidine with other key building blocks, offering a technical analysis of its performance in crucial cross-coupling reactions and providing detailed experimental protocols to empower researchers in their synthetic endeavors.

The Orthogonality Advantage: Unpacking the Reactivity of this compound

The primary strategic advantage of this compound lies in the differential reactivity of its two halogen substituents. In palladium-catalyzed cross-coupling reactions, the carbon-iodine (C-I) bond is significantly more reactive than the carbon-chlorine (C-Cl) bond. This is a direct consequence of the C-I bond's lower bond dissociation energy, which facilitates the initial oxidative addition step in the catalytic cycle—often the rate-determining step.[3] This inherent reactivity difference allows for highly regioselective, sequential functionalization of the thieno[2,3-d]pyrimidine core, a crucial feature for building molecular complexity in a controlled manner.

Conversely, building blocks such as 4,6-dichlorothieno[2,3-d]pyrimidine present a greater challenge in achieving selective mono-functionalization. While the C4 position is generally more electrophilic and thus more susceptible to nucleophilic aromatic substitution (SNAr), selective cross-coupling at one of the two identical chlorine atoms can be difficult to control, often leading to mixtures of mono- and di-substituted products.[4]

Comparative Performance in Key Cross-Coupling Reactions

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern carbon-carbon bond formation. The enhanced reactivity of the C-I bond in this compound allows for selective coupling at the C6 position under mild conditions, leaving the C4-Cl bond intact for subsequent transformations.

Table 1: Comparative Performance in Suzuki-Miyaura Coupling

Building BlockPosition of Primary ReactivityExpected Relative RateSelectivityPotential for Sequential Functionalization
This compound C6 (C-I)FastHighExcellent
4,6-Dichlorothieno[2,3-d]pyrimidine C4/C6 (C-Cl)Moderate to SlowLow to ModerateChallenging
Sonogashira Coupling

The Sonogashira coupling, which forms carbon-carbon bonds between sp-hybridized carbons (alkynes) and sp2-hybridized carbons (aryl/vinyl halides), follows a similar reactivity trend. The C-I bond of this compound is expected to undergo oxidative addition to the palladium(0) catalyst much more readily than the C-Cl bond.[5][6]

Table 2: Comparative Performance in Sonogashira Coupling

Building BlockPosition of Primary ReactivityExpected Relative RateSelectivityPotential for Sequential Functionalization
This compound C6 (C-I)FastHighExcellent
4,6-Dichlorothieno[2,3-d]pyrimidine C4/C6 (C-Cl)SlowLow to ModerateChallenging
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds.[7][8] The general reactivity trend of halogens (I > Br > Cl) holds true for this reaction as well, allowing for selective amination at the C6 position of this compound.[9] This enables the introduction of a diverse range of amine functionalities before addressing the C4-chloro position.

Table 3: Comparative Performance in Buchwald-Hartwig Amination

Building BlockPosition of Primary ReactivityExpected Relative RateSelectivityPotential for Sequential Functionalization
This compound C6 (C-I)FastHighExcellent
4,6-Dichlorothieno[2,3-d]pyrimidine C4/C6 (C-Cl)Moderate to SlowLow to ModerateChallenging

Experimental Protocols: A Guide to Best Practices

The following protocols are provided as a starting point for the regioselective functionalization of this compound. These are based on established procedures for similar heterocyclic systems and may require optimization for specific substrates.[4][10][11]

Protocol 1: Regioselective Suzuki-Miyaura Coupling at the C6-Position

This protocol describes the selective coupling of an arylboronic acid at the C6-iodo position of this compound.

Suzuki_Workflow reagents 1. This compound (1.0 eq) 2. Arylboronic acid (1.2 eq) 3. Pd(PPh₃)₄ (0.05 eq) 4. K₂CO₃ (2.0 eq) reaction Reaction: - Solvent: 1,4-Dioxane/H₂O (4:1) - Degas with Argon - Temperature: 80-90°C - Time: 4-12 h reagents->reaction Combine workup Workup: - Cool to RT - Dilute with EtOAc - Wash with H₂O and brine - Dry over Na₂SO₄ reaction->workup Completion purification Purification: - Concentrate in vacuo - Silica gel column chromatography (Hexane/EtOAc gradient) workup->purification product Product: 4-Chloro-6-aryl-thieno[2,3-d]pyrimidine purification->product

Caption: Workflow for regioselective Suzuki-Miyaura coupling.

Step-by-Step Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Evacuate and backfill the flask with argon three times.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) under a positive flow of argon.

  • Add a degassed 4:1 mixture of 1,4-dioxane and water via syringe.

  • Heat the reaction mixture to 80-90 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired 4-chloro-6-aryl-thieno[2,3-d]pyrimidine.

Protocol 2: Regioselective Sonogashira Coupling at the C6-Position

This protocol details the coupling of a terminal alkyne at the C6-iodo position.

Sonogashira_Workflow reagents 1. This compound (1.0 eq) 2. Terminal Alkyne (1.5 eq) 3. Pd(PPh₃)₄ (0.05 eq) 4. CuI (0.1 eq) 5. Et₃N (3.0 eq) reaction Reaction: - Solvent: THF/DMF - Degas with Argon - Temperature: RT to 50°C - Time: 2-8 h reagents->reaction Combine workup Workup: - Filter through Celite - Concentrate - Dilute with EtOAc - Wash with aq. NH₄Cl and brine reaction->workup Completion purification Purification: - Concentrate in vacuo - Silica gel column chromatography (Hexane/EtOAc gradient) workup->purification product Product: 4-Chloro-6-alkynyl-thieno[2,3-d]pyrimidine purification->product

Caption: Workflow for regioselective Sonogashira coupling.

Step-by-Step Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 eq), copper(I) iodide (0.1 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Evacuate and backfill the flask with argon three times.

  • Add a degassed solvent such as THF or DMF, followed by triethylamine (3.0 eq) and the terminal alkyne (1.5 eq).

  • Stir the reaction at room temperature or with gentle heating (up to 50 °C). Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate and redissolve in ethyl acetate. Wash with saturated aqueous ammonium chloride and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Alternative Building Blocks: A Comparative Overview

While this compound offers significant advantages in terms of regioselectivity, other building blocks may be suitable depending on the synthetic strategy.

  • 4,6-Dichlorothieno[2,3-d]pyrimidine: As previously discussed, this building block is more suitable for symmetrical derivatization at the C4 and C6 positions or when selective mono-functionalization is not a primary concern. It is often more readily available and cost-effective.

  • 4-Chloro-6-bromothieno[2,3-d]pyrimidine: This analog offers a similar, albeit less pronounced, reactivity difference between the two halogen positions. The C-Br bond is more reactive than the C-Cl bond, allowing for sequential functionalization. The choice between the iodo and bromo analogs may depend on the specific coupling partners and desired reaction kinetics.

  • Pyrazolo[3,4-d]pyrimidines: For applications in kinase inhibition, the pyrazolo[3,4-d]pyrimidine scaffold is a well-established bioisostere of the purine core of ATP. Dihalogenated pyrazolo[3,4-d]pyrimidines offer an alternative core structure with different electronic properties and hydrogen bonding patterns, which can be advantageous in tuning binding affinity and selectivity for specific kinase targets.

Conclusion

This compound is a highly versatile and strategically valuable building block for the synthesis of complex substituted thieno[2,3-d]pyrimidines. Its key advantage lies in the orthogonal reactivity of the chloro and iodo substituents, which enables predictable and high-yielding regioselective functionalization through a variety of palladium-catalyzed cross-coupling reactions. While alternative building blocks have their place in specific synthetic contexts, the controlled, sequential introduction of diverse functionalities makes this compound a superior choice for the construction of complex molecular architectures, particularly in the pursuit of novel therapeutics in drug discovery.

References

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  • MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

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  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

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  • NIH. (n.d.). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. [Link]

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  • NIH. (n.d.). One-pot Double Suzuki Couplings of Dichloropyrimidines. [Link]

  • RSC Publishing. (2022). Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. [Link]

  • Semantic Scholar. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. [Link]

  • RSC Publishing. (n.d.). Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. [Link]

  • MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Link]

  • NIH. (n.d.). Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. [Link]

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A Comparative Guide to In Vitro Kinase Assays of 4-Chloro-6-iodothieno[2,3-d]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The thieno[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, recognized for its role as a core component in a multitude of kinase inhibitors.[1][2][3] Its structural similarity to purine enables it to effectively compete for the ATP-binding site of various kinases, making it a focal point in the development of targeted cancer therapies.[1][2] The 4-chloro-6-iodothieno[2,3-d]pyrimidine derivative, in particular, offers synthetic versatility for creating diverse compound libraries. This guide provides a comprehensive overview of performing in vitro kinase assays with this class of compounds, comparing common assay formats and presenting a detailed, field-proven protocol.

The Critical Role of Kinase Inhibition in Oncology

Protein kinases are pivotal regulators of cellular signaling pathways, controlling processes such as cell growth, proliferation, and differentiation.[4] Their dysregulation is a hallmark of many cancers, making them prime targets for therapeutic intervention.[1][5][6] Thieno[2,3-d]pyrimidine derivatives have shown inhibitory activity against several key oncogenic kinases, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Src kinase.[1][7][8]

Selecting the Optimal In Vitro Kinase Assay

The choice of an in vitro kinase assay is critical for accurately determining the potency and selectivity of your this compound derivatives. Several robust methods are available, each with distinct advantages and principles.

Comparison of Common In Vitro Kinase Assay Formats

Assay Type Principle Advantages Considerations
Radiometric Assays Measures the transfer of a radiolabeled phosphate (³²P or ³³P) from ATP to a substrate.[9][10][11][12]Considered the "gold standard" for direct measurement of catalytic activity.[10][12][13] High sensitivity and not prone to interference from compound fluorescence.Requires handling of radioactive materials and specialized equipment.[14] Labor-intensive.
Luminescence-Based Assays Measures the depletion of ATP (e.g., Kinase-Glo®) or the production of ADP (e.g., ADP-Glo™) using a luciferase-luciferin reaction.[6][15][16][17]Homogeneous "mix-and-read" format, high-throughput, and highly sensitive.[15][18]Indirect measurement of kinase activity. Potential for interference from compounds that affect luciferase.[17]
Fluorescence-Based Assays Utilizes fluorescent probes that change their properties upon phosphorylation or binding events. Includes FRET, TR-FRET, and Fluorescence Polarization (FP).[9]Homogeneous format, amenable to high-throughput screening.[19] TR-FRET minimizes background fluorescence.[19][20]Potential for interference from fluorescent compounds. Requires specific antibodies or modified substrates.
Filter Binding Assays Separates the phosphorylated, radiolabeled substrate from free radiolabeled ATP by binding the substrate to a filter membrane.[13][21]Direct measurement of phosphorylation.[13] Relatively simple and cost-effective.Requires radioactive materials. Can have higher background compared to other methods.

For the purpose of this guide, we will focus on a luminescence-based assay, the ADP-Glo™ Kinase Assay, due to its high sensitivity, amenability to high-throughput screening, and broad applicability to various kinases.[18] This assay quantifies the amount of ADP produced in the kinase reaction, which directly correlates with kinase activity.[22]

In-Depth Protocol: Luminescence-Based In Vitro Kinase Assay

This protocol is optimized for determining the IC₅₀ values of this compound derivatives against a panel of relevant kinases such as EGFR, VEGFR-2, and Src.

I. Materials and Reagents

  • Kinases: Recombinant human EGFR, VEGFR-2, and Src kinases (e.g., from BPS Bioscience, Promega, or MilliporeSigma).

  • Substrates: Poly(Glu, Tyr) 4:1 for EGFR and VEGFR-2[23][24], and a specific peptide substrate for Src (e.g., KVEKIGEGTYGVVYK).[5][25]

  • Assay Kit: ADP-Glo™ Kinase Assay (Promega).[26][27]

  • Test Compounds: this compound derivatives dissolved in 100% DMSO.

  • Buffers: Kinase-specific reaction buffers (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).[5][27]

  • ATP: Stock solution (e.g., 10 mM).

  • Plates: White, opaque 384-well plates.[28]

  • Instrumentation: Luminometer.

II. Experimental Workflow

The following diagram illustrates the key steps of the in vitro kinase assay.

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Luminescence Detection prep_reagents Prepare Reagents: - Dilute Kinase - Dilute Substrate/ATP Mix - Prepare Compound Dilutions add_inhibitor Add Inhibitor or DMSO (1 µL) prep_reagents->add_inhibitor add_enzyme Add Enzyme (2 µL) add_inhibitor->add_enzyme add_substrate_atp Add Substrate/ATP Mix (2 µL) add_enzyme->add_substrate_atp incubate_reaction Incubate at RT for 60 min add_substrate_atp->incubate_reaction add_adpglo Add ADP-Glo™ Reagent (5 µL) incubate_reaction->add_adpglo incubate_adpglo Incubate at RT for 40 min add_adpglo->incubate_adpglo add_detection Add Kinase Detection Reagent (10 µL) incubate_adpglo->add_detection incubate_detection Incubate at RT for 30 min add_detection->incubate_detection read_luminescence Read Luminescence incubate_detection->read_luminescence

Caption: General workflow for the ADP-Glo™ in vitro kinase assay.

III. Step-by-Step Methodology

  • Reagent Preparation:

    • Prepare serial dilutions of the this compound derivatives in 100% DMSO. A typical starting concentration is 10 mM, diluted to cover a range from 100 µM to 1 nM in the final assay.

    • Thaw kinase, substrate, and ATP on ice.

    • Prepare the kinase reaction buffer. For EGFR, a typical buffer is 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, and 50μM DTT.[27]

    • Dilute the kinase enzyme to the desired concentration in the kinase reaction buffer. The optimal concentration should be determined empirically by performing a kinase titration.

    • Prepare the substrate/ATP mixture in the kinase reaction buffer. The ATP concentration should ideally be at the Kₘ value for the specific kinase to ensure sensitive detection of ATP-competitive inhibitors.[29]

  • Kinase Reaction:

    • To the wells of a 384-well plate, add 1 µL of the serially diluted test compounds or DMSO for the positive (100% activity) and negative (0% activity) controls.

    • Add 2 µL of the diluted kinase to each well, except for the negative control wells (add 2 µL of kinase buffer instead).

    • Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture to all wells.[27]

    • Mix the plate gently and incubate at room temperature for 60 minutes.[27]

  • Signal Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent to each well.[22]

    • Incubate the plate at room temperature for 40 minutes.[22]

    • Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.[22]

    • Incubate for 30 minutes at room temperature.[22]

    • Measure the luminescence using a plate reader.

IV. Data Analysis and Interpretation

The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity.

  • Calculate Percent Inhibition:

    • Percent Inhibition = 100 x (1 - (Luminescence_Inhibitor - Luminescence_Blank) / (Luminescence_PositiveControl - Luminescence_Blank))

  • Determine IC₅₀ Values:

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic dose-response curve to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.

Comparative Performance Data

The following table presents hypothetical IC₅₀ values for a series of this compound derivatives against three key oncogenic kinases, illustrating how such data can be used for comparative analysis.

Derivative R¹ Group R² Group EGFR IC₅₀ (nM) VEGFR-2 IC₅₀ (nM) Src IC₅₀ (nM)
Compound 1 -H-Phenyl502501500
Compound 2 -Methyl-Phenyl753001800
Compound 3 -H-Pyridyl25150800
Compound 4 -H-Anilino1080500
Sorafenib (Ref.) --902065

Data are for illustrative purposes only and do not represent actual experimental results.

This comparative data allows for the evaluation of structure-activity relationships (SAR). For example, the data suggests that an anilino group at the R² position (Compound 4) enhances potency against all three kinases compared to a simple phenyl group.

Signaling Pathway Context

Understanding the cellular context of kinase inhibition is crucial. The diagram below illustrates a simplified signaling pathway involving EGFR, a key target for many thieno[2,3-d]pyrimidine derivatives.

G EGF EGF EGFR EGFR EGF->EGFR Ras Ras EGFR->Ras Thieno_derivative 4-Chloro-6-iodothieno[2,3-d] pyrimidine Derivative Thieno_derivative->EGFR Inhibits Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation

Caption: Inhibition of the EGFR signaling pathway by a thieno[2,3-d]pyrimidine derivative.

Conclusion

The in vitro kinase assay is an indispensable tool for the preclinical evaluation of novel kinase inhibitors. The luminescence-based ADP-Glo™ assay offers a robust, sensitive, and high-throughput method for determining the inhibitory potency of this compound derivatives. By carefully selecting the assay format, optimizing experimental conditions, and interpreting the data within the context of relevant signaling pathways, researchers can effectively advance the development of next-generation targeted cancer therapies.

References

  • Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC. National Institutes of Health. Available at: [Link]

  • Methods EGFR Biochemical Assays The protocol used for the continuous-read kinase assays to measure inherent potency of compounds. PLOS. Available at: [Link]

  • Radiometric Filter Binding Assay. Reaction Biology. Available at: [Link]

  • How Does a Biochemical Kinase Assay Work?. BellBrook Labs. Available at: [Link]

  • Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. ResearchGate. Available at: [Link]

  • Radiometric Filter Binding Assay. Reaction Biology. Available at: [Link]

  • HTRF® Kinase Assay Protocol | Download Table. ResearchGate. Available at: [Link]

  • Kinase activity assays: exploring methods for assessing enzyme function. Interchim. Available at: [Link]

  • Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. ResearchGate. Available at: [Link]

  • (PDF) Development of a HTRF® Kinase Assay for Determination of Syk Activity. ResearchGate. Available at: [Link]

  • EGFR Kinase Assay. Promega Corporation. Available at: [Link]

  • Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. BPS Bioscience. Available at: [Link]

  • Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC. National Institutes of Health. Available at: [Link]

  • VEGFR2(KDR) Kinase Assay Kit. BPS Bioscience. Available at: [Link]

  • HTRF Kinase Assay Development and Methods in Inhibitor Characterization. Springer Protocols. Available at: [Link]

  • Kinase assays. BMG LABTECH. Available at: [Link]

  • Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. PubMed. Available at: [Link]

  • Kinase activity assays Src and CK2. Protocols.io. Available at: [Link]

  • Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. MDPI. Available at: [Link]

  • Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. National Institutes of Health. Available at: [Link]

  • Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. Semantic Scholar. Available at: [Link]

  • Spotlight: Activity-Based Kinase Assay Formats. Reaction Biology. Available at: [Link]

  • Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study. PubMed Central. Available at: [Link]

  • Filter binding assay. Wikipedia. Available at: [Link]

  • Radiometric kinase assays with scintillation counting - because you want your experiments to count!. YouTube. Available at: [Link]

  • A high-throughput radiometric kinase assay - PMC. National Institutes of Health. Available at: [Link]

  • Thieno[2,3- d ]pyrimidine derivatives: Synthetic approaches and their FLT3 kinase inhibition. Taylor & Francis Online. Available at: [Link]

Sources

Certificate of Analysis for 4-Chloro-6-iodothieno[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the : A Comparative Approach

For researchers, scientists, and drug development professionals, the integrity of starting materials is paramount. A seemingly simple vial of a chemical intermediate like 4-Chloro-6-iodothieno[2,3-d]pyrimidine is, in reality, the foundation of extensive research, potentially leading to novel therapeutics. Its purity and identity directly impact the validity, reproducibility, and success of subsequent experiments. The Certificate of Analysis (CoA) is the primary document attesting to a compound's quality, but interpreting and verifying its claims is a critical skill.

This guide provides a senior application scientist's perspective on the CoA for this compound, a key heterocyclic building block in medicinal chemistry. Thieno[2,3-d]pyrimidines are privileged scaffolds known to form the core of various kinase inhibitors, compounds that target the ATP-binding site of kinases to modulate cellular signaling pathways.[1][2] Given this critical application, any impurities or structural ambiguities in the starting material can lead to misleading structure-activity relationship (SAR) data and wasted resources.

We will deconstruct the essential components of a typical CoA for this compound, compare its quality attributes to a relevant alternative, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (a pivotal intermediate for several approved Janus kinase (JAK) inhibitors), and provide actionable protocols for in-lab verification.[3]

Deconstructing the Certificate of Analysis: Beyond the Numbers

A CoA is not merely a list of specifications; it is a detailed report of a specific batch's quality control testing. For a critical reagent like this compound, a comprehensive CoA should transparently present data from multiple orthogonal analytical techniques.

Key Analytical Pillars of a Robust CoA:

  • Identity Confirmation: Does the vial contain the correct molecule?

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR): Provides a fingerprint of the molecule's structure by probing the chemical environment of its hydrogen atoms. The spectrum should be unambiguous and match the expected structure.

    • Mass Spectrometry (MS): Confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can further validate the elemental composition.[4]

  • Purity Quantification: How much of the desired compound is present?

    • High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity assessment in pharmaceutical chemistry. It separates the main compound from any impurities, and the purity is typically reported as a percentage of the total peak area detected by a UV detector.[3]

  • Physical and Chemical Properties:

    • Appearance: Should be consistent (e.g., "White to off-white solid").

    • Solubility: Information on solubility in common organic solvents.

    • Storage Conditions: Recommended storage to ensure stability (e.g., "Keep in dark place, inert atmosphere, 2-8°C").

Visualizing the Quality Control Workflow

The following diagram illustrates a logical workflow for the verification of a received batch of this compound against its CoA. This process ensures that the material meets the stringent quality requirements before being committed to a synthetic campaign.

CoA_Verification_Workflow A Receive Compound & CoA B Visual Inspection (Color, Form) A->B C Identity Verification B->C D ¹H NMR Spectroscopy C->D E Mass Spectrometry (LC-MS) C->E F Purity & Impurity Analysis D->F E->F G HPLC-UV Analysis F->G H Compare Experimental Data to CoA Specifications G->H I Decision Point H->I J ACCEPT Batch for Use I->J Data Matches K REJECT Batch Contact Supplier I->K Discrepancy Found

Caption: Workflow for in-house verification of a CoA.

Comparative Analysis: this compound vs. 4-chloro-7H-pyrrolo[2,3-d]pyrimidine

To contextualize the quality requirements, we compare the typical specifications for our topic compound with another widely used heterocyclic intermediate, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. The latter is a deazapurine analog crucial for synthesizing JAK inhibitors like Tofacitinib.[3] Its quality control is rigorously defined due to its use in GMP (Good Manufacturing Practice) settings.

ParameterThis compound (Research Grade)4-chloro-7H-pyrrolo[2,3-d]pyrimidine (Pharmaceutical Intermediate Grade)Rationale for Difference
Purity (HPLC) ≥97% to ≥98%[5]>99.5 area-%[3]Pharmaceutical intermediates require higher purity to minimize downstream impurities in the final Active Pharmaceutical Ingredient (API).
Identity (¹H NMR) Conforms to structureConforms to structureThis is a non-negotiable, fundamental test for both grades.
Identity (MS) M+H⁺ corresponds to MW (296.51 g/mol )[5][6]M+H⁺ corresponds to MW (153.56 g/mol )Mass spectrometry provides definitive confirmation of molecular weight.
Impurity Profile Often not detailed beyond "total impurities"Specific impurities may be named and quantified with set limits.In drug development, known impurities must be tracked and controlled.
Typical Supplier Sigma-Aldrich, Biosynth, etc.[6]Specialized API intermediate manufacturers.Sourcing reflects the intended scale and regulatory environment of the work.

This comparison underscores that the required quality of a chemical intermediate is directly tied to its application. While a ≥97% purity might be acceptable for initial exploratory synthesis, the standards become far more stringent as a project progresses towards clinical development.[3]

Experimental Protocol: HPLC Purity Verification

This protocol provides a robust method for the reversed-phase HPLC (RP-HPLC) analysis of this compound. The choice of a C18 column is standard for moderately polar organic molecules, while the acidic mobile phase (containing formic acid) ensures sharp peaks by protonating any basic sites on the molecule and suppressing interactions with residual silanols on the silica-based column.[7]

Objective: To determine the purity of a sample of this compound and compare it to the vendor's CoA.

Materials:

  • This compound sample

  • HPLC-grade Acetonitrile (ACN)

  • HPLC-grade Water

  • Formic Acid (FA), LC-MS grade

  • C18 HPLC Column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • HPLC system with UV detector

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Causality: Degas both mobile phases for 15 minutes via sonication to prevent air bubbles from disrupting the system's pressure and detector baseline.[7]

  • Sample Preparation:

    • Accurately weigh ~1 mg of the compound.

    • Dissolve in 1 mL of Acetonitrile to create a 1 mg/mL stock solution.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

    • Causality: Filtering removes particulate matter that could clog the column or tubing, ensuring system longevity and data quality.

  • HPLC Method:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 5 µL

    • UV Detection Wavelength: 254 nm

    • Causality: 254 nm is a common wavelength for detecting aromatic and heterocyclic compounds which typically exhibit strong absorbance at this wavelength.

    • Column Temperature: 30 °C

    • Gradient Program:

      Time (min) % Mobile Phase A (Water/FA) % Mobile Phase B (ACN/FA)
      0.0 90 10
      20.0 10 90
      25.0 10 90
      25.1 90 10

      | 30.0 | 90 | 10 |

  • Data Analysis:

    • Equilibrate the column with the initial mobile phase for at least 10 minutes before the first injection.

    • Inject the sample and run the gradient program.

    • Integrate all peaks in the resulting chromatogram.

    • Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.

    • Compare this calculated purity value with the one reported on the CoA.

Application Context: Role in Kinase Inhibitor Development

Understanding the end-use of this compound reinforces the need for stringent quality control. This molecule is a versatile building block. The chlorine at the 4-position is susceptible to nucleophilic aromatic substitution, often with an amine, while the iodine at the 6-position is a handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Sonogashira coupling).[8] This dual reactivity allows for the rapid synthesis of a library of derivatives to probe the binding pockets of protein kinases.

Kinase_Inhibition_Pathway cluster_synthesis Chemical Synthesis cluster_cellular Cellular Action A 4-Chloro-6-iodothieno [2,3-d]pyrimidine C Final Kinase Inhibitor A->C Reaction B Amine (R¹-NH₂) Suzuki Coupling (R²) B->C Reaction D Protein Kinase (e.g., ROCK) C->D Binds to ATP Pocket F Substrate Protein D->F Phosphorylates G Phosphorylated Substrate (Leads to Cellular Response) D->G Catalyzes E ATP E->D Binds

Caption: Synthesis of a kinase inhibitor and its mechanism of action.

As shown, the final inhibitor competes with ATP, blocking the downstream phosphorylation cascade.[1] If the initial building block contains a reactive impurity, an unintended side-product may be formed, which could have its own biological activity (or toxicity), thus confounding the experimental results.

Conclusion

The Certificate of Analysis for a research chemical like this compound is the first line of defense in ensuring experimental integrity. As scientists and developers, we must treat it not as an infallible guarantee but as a claim to be understood and verified. By deconstructing its components, comparing specifications against relevant benchmarks, and performing targeted in-house validation, we uphold the principles of scientific rigor. This diligence ensures that the foundational molecules of our research are precisely what they claim to be, paving the way for reliable, reproducible, and ultimately successful drug discovery and development.

References

  • BenchChem. 4-Chloro-6-(3- iodophenyl)pyrimidine as a Versatile Intermediate for the Synthesis of p38 MAPK Kinase Inhibitors. N.p., n.d. Web.
  • ChemicalBook. 4-chloro-6-iodo-thieno[3,2-d]pyrimidine(225382-62-7) 1 h nmr. N.p., n.d. Web.
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  • Sigma-Aldrich. This compound | 552295-08-6. N.p., n.d. Web.
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  • BenchChem. Technical Support Center: HPLC Purification of 4-Chloro-6-(3-iodophenyl)pyrimidine. N.p., n.d. Web.
  • Chemsrc. 4-CHLORO-6-IODO-THIENO[2,3-D]PYRIMIDINE | CAS#:552295-08-6. N.p., 2025. Web.
  • NIST. Pyrimidine, 4,6-dichloro-. NIST, n.d. Web.
  • Parchem. 4-CHLORO-6-IODO-THIENO[2,3-D]PYRIMIDINE (Cas 552295-08-6). N.p., n.d. Web.
  • Echemi. 4-CHLORO-6-IODO-THIENO[2,3-D]PYRIMIDINE. N.p., n.d. Web.
  • MDPI. 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. N.p., n.d. Web.
  • ChemBK. 4-Chloro-6-Iodothieno[3,2-D]Pyrimidine. N.p., 2024. Web.
  • Biosynth. This compound | 552295-08-6 | CXA29508. N.p., n.d. Web.
  • National Center for Biotechnology Information. "Discovery of thieno[2,3-d]pyrimidin-4(3H)-one derivatives as a new class of ROCK inhibitors." Bioorganic & Medicinal Chemistry Letters, vol. 30, no. 6, 2020, p. 126966.
  • Biosynth. 4-Chloro-6-iodothieno[3,2-d]pyrimidine | 225382-62-7 | AJA38262. N.p., n.d. Web.
  • National Center for Biotechnology Information. "Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth." Molecules, vol. 24, no. 1, 2018, p. 71.
  • Acros Pharmatech. 4-Chloro-6-iodo-5-methylthieno[2,3-d]pyrimidine. N.p., n.d. Web.
  • University of Groningen. "dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation." Journal of Medicinal Chemistry, vol. 65, no. 3, 2022, pp. 2046-2061.
  • Google Patents. US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine. N.p., n.d. Web.
  • PubChem. 4-Chloro-6-iodothieno(3,2-d)pyrimidine.
  • National Center for Biotechnology Information. "Analogs of a 4-aminothieno[2,3-d]pyrimidine lead (QB13) as modulators of P-glycoprotein substrate specificity." Bioorganic & Medicinal Chemistry, vol. 17, no. 21, 2009, pp. 7543-53.
  • National Center for Biotechnology Information. "Design and synthesis of novel protein kinase CK2 inhibitors on the base of 4-aminothieno[2,3-d]pyrimidines." European Journal of Medicinal Chemistry, vol. 115, 2016, pp. 146-60.
  • Elsevier. "Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact." Results in Chemistry, vol. 7, 2024, p. 101479.
  • MDPI. "Recent Advances in Pyrimidine-Based Drugs." Molecules, vol. 28, no. 15, 2023, p. 5835.
  • BenchChem. An In-depth Technical Guide to 4-Chloro-6-(3-iodophenyl)
  • ResearchGate. Synthesis of 4-chloro-6-ethoxy-2-(methylthio)pyrimidine (5) and.... N.p., n.d. Web.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-Chloro-6-iodothieno[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For the researcher navigating the frontiers of drug discovery, the synthesis and application of novel heterocyclic compounds like 4-Chloro-6-iodothieno[2,3-d]pyrimidine are routine. However, the lifecycle of these potent molecules extends beyond the reaction flask and analytical instruments. Their proper disposal is not merely a regulatory hurdle but a critical component of laboratory safety, environmental stewardship, and scientific integrity.

This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of this compound. Moving beyond a simple checklist, we will explore the causality behind each procedural step, grounding our recommendations in established regulatory standards and the physicochemical nature of halogenated heterocyclic compounds.

Part 1: Hazard Assessment & Immediate Safety

Before any disposal protocol is initiated, a thorough understanding of the compound's known and potential hazards is paramount. As a novel or specialized research chemical, comprehensive toxicological data for this compound may be limited. Therefore, a cautious approach, treating the compound as hazardous until proven otherwise, is the cornerstone of a self-validating safety system.

Known Hazard Profile

Based on available Safety Data Sheets (SDS), this compound is classified with the following hazards:

  • Harmful if swallowed (Acute Toxicity, Oral)[1][2]

  • Harmful in contact with skin (Acute Toxicity, Dermal)[1][2]

  • Harmful if inhaled (Acute Toxicity, Inhalation)[1][2]

  • Causes skin irritation [1][2]

  • Causes serious eye irritation [1][2]

  • May cause respiratory irritation [1]

These classifications mandate the use of stringent personal protective equipment (PPE) at all times, from initial handling to final waste packaging.

Table 1: GHS Hazard Classifications & Recommended PPE
Hazard StatementGHS CodePictogramRequired Personal Protective Equipment (PPE)
Harmful if swallowedH302GHS07Chemical-resistant gloves (e.g., nitrile), lab coat. Do not eat, drink, or smoke in the work area.
Harmful in contact with skinH312GHS07Double gloving with chemically resistant gloves, chemical-resistant lab coat or apron.
Causes skin irritationH315GHS07Chemically resistant gloves, lab coat.
Causes serious eye irritationH319GHS07ANSI Z87.1 compliant safety goggles and/or face shield.
Harmful if inhaledH332GHS07Use only in a certified chemical fume hood.
May cause respiratory irritationH335GHS07Use only in a certified chemical fume hood.

Part 2: The Regulatory Framework: Navigating RCRA

In the United States, the disposal of chemical waste is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[2] The generator of the waste is legally responsible for determining if it is a "hazardous waste."[3]

Wastes are deemed hazardous in one of two ways: they are either explicitly "listed" by the EPA or they exhibit a hazardous "characteristic."[1][4]

  • Listed Wastes (F, K, P, U lists): These are wastes from specific industrial processes or are discarded commercial chemical products.[5] this compound, as a specialty research chemical, is not found on these lists.

  • Characteristic Wastes: A waste is hazardous if it exhibits one or more of the following characteristics: Ignitability, Corrosivity, Reactivity, or Toxicity.[6][7][8]

For this compound, the most relevant characteristic is Toxicity . The EPA uses the Toxicity Characteristic Leaching Procedure (TCLP) , Method 1311, to determine if a waste is toxic.[9][10][11][12] This test simulates landfill conditions to see if specific toxic chemicals could leach into groundwater.[12][13]

While it is unlikely a research lab would perform a TCLP test on every novel compound, the known hazards (harmful by multiple routes of exposure) and its nature as a halogenated organic molecule necessitate that it be managed as a hazardous waste. This proactive classification ensures the highest level of safety and compliance.

Part 3: Step-by-Step Disposal Protocol

This protocol outlines the procedure from waste generation in the laboratory to its final disposition.

Step 1: On-Site Waste Accumulation

Proper segregation and collection at the point of generation are critical.

  • Designate a Container: Use a dedicated, chemically compatible container for solid this compound waste. A high-density polyethylene (HDPE) container with a secure, screw-top lid is recommended. The container must be in good condition, with no leaks or residue on the exterior.

  • Labeling: The moment the first particle of waste enters the container, it must be labeled. The label must include:

    • The words "HAZARDOUS WASTE "

    • The full chemical name: "This compound " (Do not use abbreviations).

    • A clear statement of the known hazards: "Toxic/Irritant "

    • The date on which waste was first added.

  • Location (Satellite Accumulation Area - SAA): The container must be kept at or near the point of generation and under the control of the operator.[14] It should be stored in a designated SAA, such as within a fume hood or a secondary containment tray in a cabinet, away from incompatible materials. While specific incompatibility data for this compound is not available, as a general precaution, it should be stored away from strong oxidizing agents and strong acids/bases.[15]

  • Container Management: Keep the waste container closed at all times except when adding waste. Do not accumulate more than 55 gallons of hazardous waste (or 1 quart of acutely hazardous waste) in an SAA.[14]

Step 2: Arranging for Disposal

Hazardous waste must be disposed of through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste contractor.

  • Waste Pickup Request: Follow your institution's procedure for requesting a hazardous waste pickup. You will need to provide the information from the container label.

  • Waste Characterization: Your EHS office will use the information you provide, along with the SDS, to formally profile the waste for the disposal facility. Because this is a halogenated organic compound, it will be designated for incineration.

  • Handover: Ensure the container is securely sealed and the exterior is clean before the scheduled pickup.

Step 3: Final Disposal Method - High-Temperature Incineration

The scientifically accepted and environmentally preferred method for destroying halogenated organic compounds is high-temperature incineration.[16]

  • Why Incineration? Simple landfilling is inappropriate, as the compound could leach into the environment. High-temperature thermal oxidation breaks the molecule down into its constituent elements and simpler, less harmful compounds.

  • Operational Parameters: The process requires specific conditions to ensure complete destruction and prevent the formation of highly toxic byproducts like dioxins and furans. According to the EU Directive on Industrial Emissions, waste containing more than 1% halogenated organic substances must be incinerated at a minimum of 1100°C (2012°F) .[17] Commercial incinerators for halogenated waste often operate between 982°C and 1204°C (1800°F to 2200°F) with a gas residence time of at least 2.0 seconds to achieve a destruction and removal efficiency (DRE) of >99.9999%.

  • Scrubbing: The combustion process converts the chlorine and iodine atoms into hydrogen halides (HCl and HI). These acidic gases are then removed from the incinerator's exhaust stream using wet scrubbers, neutralizing them and preventing their release into the atmosphere.[9]

Part 4: Emergency Procedures

Spill Response
  • Evacuate & Alert: Alert personnel in the immediate area. If the spill is large or in a poorly ventilated space, evacuate the lab.

  • Don PPE: Before cleanup, don the full PPE detailed in Table 1.

  • Contain & Clean: For a solid spill, gently cover with an inert absorbent material like vermiculite or sand to prevent dust from becoming airborne. Do not use combustible materials like paper towels for the initial cleanup.

  • Collect: Carefully sweep or scoop the material and absorbent into your designated hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., ethanol, acetone), followed by soap and water. All cleaning materials (wipes, gloves) must also be disposed of as hazardous waste.

Visual Workflow Guide

The following diagram outlines the decision-making and operational workflow for the compliant disposal of this compound.

G start Waste Generation (Solid this compound) ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe container Place in Labeled, Compatible Hazardous Waste Container ppe->container label_details Label must include: 'HAZARDOUS WASTE' Full Chemical Name Known Hazards & Date container->label_details saa Store in Satellite Accumulation Area (SAA) container->saa ehs_request Submit Waste Pickup Request to EHS saa->ehs_request characterization EHS Characterizes Waste (Halogenated Organic for Incineration) ehs_request->characterization pickup Licensed Contractor Picks Up Waste characterization->pickup transport Transport to Permitted TSDF* pickup->transport incinerate High-Temperature Incineration (>1100°C) transport->incinerate scrub Acid Gas Scrubbing of Effluent incinerate->scrub end Final Compliant Disposal scrub->end tsdf_note *TSDF: Treatment, Storage, and Disposal Facility

Disposal workflow for this compound.

References

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A Senior Application Scientist's Guide to Handling 4-Chloro-6-iodothieno[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers engaged in the fast-paced world of drug discovery, our primary focus is often on the therapeutic potential of novel molecules. However, the efficacy of our science is fundamentally reliant on our ability to work safely and systematically. 4-Chloro-6-iodothieno[2,3-d]pyrimidine is a heterocyclic compound with significant potential as a building block in medicinal chemistry. Its halogenated structure, while synthetically useful, demands a rigorous and informed approach to handling.

This guide moves beyond a simple checklist. It provides a holistic operational plan grounded in the principle that robust safety protocols are not a barrier to research but a catalyst for reliable, reproducible results. We will explore the "why" behind each procedural step, empowering you to make informed decisions that protect both you and the integrity of your work.

Hazard Assessment: Understanding the Compound

Before any container is opened, a thorough understanding of the material's intrinsic hazards is paramount. Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents multiple health risks.

Table 1: GHS Hazard Profile for this compound

Hazard ClassGHS CodeSignal WordHazard Statement
Acute Toxicity, OralH302WarningHarmful if swallowed.[1][2]
Acute Toxicity, DermalH312WarningHarmful in contact with skin.[1]
Skin IrritationH315WarningCauses skin irritation.[1]
Serious Eye IrritationH319WarningCauses serious eye irritation.[1]
Acute Toxicity, InhalationH332WarningHarmful if inhaled.[1]
Respiratory IrritationH335WarningMay cause respiratory irritation.[1]

Expert Analysis: The hazard profile indicates that this compound can cause harm through all primary routes of exposure: ingestion, skin contact, and inhalation. The dual warnings for skin irritation and dermal toxicity mean that transient contact is not acceptable. The potential for serious eye damage necessitates stringent eye protection. Finally, as a solid, the risk of inhaling fine dust during transfer is a critical control point.

Personal Protective Equipment (PPE): Your Last Line of Defense

While engineering controls are the primary method of protection, a meticulously followed PPE protocol is mandatory. The choice of PPE is a direct response to the hazards identified above.

Mandatory PPE Ensemble
  • Eye & Face Protection: The "Causes serious eye irritation" classification (H319) requires more than standard safety glasses.[1]

    • Chemical splash goggles are required at all times when handling the compound.

    • A full-face shield must be worn over safety goggles when handling quantities greater than a few milligrams or when there is any risk of splashing (e.g., during dissolution).[3] Face shields alone are insufficient.[3]

  • Hand Protection: "Harmful in contact with skin" (H312) and "Causes skin irritation" (H315) demand careful glove selection.[1]

    • Double gloving with nitrile gloves is the recommended minimum. Nitrile provides good resistance to a variety of chemicals and is preferable for chemical protection over latex.[4][5]

    • For any procedure with a risk of prolonged contact or immersion, consult a glove compatibility chart. For compounds with unknown permeation data, layering a highly resistant glove (e.g., butyl rubber or laminate) under a disposable nitrile glove is a prudent measure.[3]

    • Always inspect gloves for tears or pinholes before use. Remove and replace gloves immediately if contamination is suspected.

  • Body Protection:

    • A flame-resistant laboratory coat is required. Ensure it is fully buttoned to provide maximum coverage.[6]

    • Full-length pants and fully enclosed, liquid-resistant shoes are mandatory. No part of the leg or foot should be exposed.[6]

  • Respiratory Protection:

    • Primary Control: All handling of solid this compound that could generate dust must be performed within a certified chemical fume hood.[2] This is an engineering control designed to prevent inhalation exposure (H332, H335).

    • Secondary Control: In the event of a significant spill outside of a fume hood, respiratory protection (e.g., a properly fitted N95 or higher-level respirator) will be required for cleanup personnel.[4]

PPE_Workflow cluster_donning Donning PPE (Putting On) cluster_doffing Doffing PPE (Taking Off) Don1 1. Lab Coat & Long Pants/Shoes Don2 2. Chemical Splash Goggles Don1->Don2 Don3 3. Face Shield (if required) Don2->Don3 Don4 4. Gloves (Double Pair) Don3->Don4 Doff1 1. Remove Outer Gloves Doff2 2. Remove Face Shield Doff1->Doff2 Doff3 3. Remove Lab Coat Doff2->Doff3 Doff4 4. Remove Goggles Doff3->Doff4 Doff5 5. Remove Inner Gloves Doff4->Doff5 Doff6 6. Wash Hands Thoroughly Doff5->Doff6 End Exiting Lab Doff6->End Start Entering Lab Start->Don1 Work Work Work->Doff1

Operational Plan: From Receipt to Reaction

A systematic workflow minimizes the risk of exposure and contamination. As this compound is a potent intermediate, handling it with the same rigor as a highly potent API (HPAPI) is best practice.[7][8]

Step 1: Preparation and Pre-Use Checks
  • Review the SDS: Before every use, briefly re-familiarize yourself with the hazards.[2]

  • Designate the Area: All work must be conducted in a designated area within a chemical fume hood.[9]

  • Verify Fume Hood Function: Check the fume hood certification sticker and ensure the airflow monitor indicates normal operation.

  • Assemble Materials: Gather all necessary equipment (spatulas, weigh boats, vials, solvents) and place them inside the fume hood before introducing the compound. This minimizes traffic in and out of the hood.

  • Prepare Waste Containers: Place a designated, clearly labeled "Halogenated Solid Waste" container and a "Halogenated Liquid Waste" container inside the fume hood.[1][10]

Step 2: Weighing and Transfer Protocol (Inside Fume Hood)
  • Tare the Container: Place your receiving vessel (e.g., a vial or flask) on the analytical balance and tare its weight. Use reusable glass or ceramic containers where possible to reduce waste.[11]

  • Minimize Dust Generation: Open the stock container slowly. Use a clean spatula to carefully transfer a small amount of the solid into your tared vessel. Avoid dropping the powder from a height.

  • Work Methodically: Do not try to weigh the exact target amount in a single transfer. Add the material portion by portion until you are close to the desired weight.

  • Seal Immediately: As soon as the transfer is complete, securely cap the stock container.[2]

  • Clean as You Go: Use a spatula or brush to clean any stray powder from the balance and surrounding area. Dispose of the collected powder and any contaminated weigh paper in the "Halogenated Solid Waste" container. Never blow on spilled powder.[12]

Step 3: Post-Handling and Decontamination
  • Surface Decontamination: After completing your work, wipe down the interior surfaces of the fume hood, the balance, and any equipment used with an appropriate solvent (e.g., ethanol or isopropanol) and disposable wipes.

  • Dispose of Consumables: All contaminated consumables (wipes, pipette tips, single-use weigh boats) must be placed in the "Halogenated Solid Waste" container.

  • Doff PPE Correctly: Remove PPE in the correct order (see diagram above) to avoid cross-contamination. The outer pair of gloves should be removed first and disposed of as solid waste.

  • Personal Hygiene: Wash hands thoroughly with soap and water after removing all PPE.[13]

Handling_Workflow cluster_prep Preparation cluster_handling Handling (Inside Fume Hood) cluster_cleanup Cleanup & Disposal Prep1 1. Review SDS & Verify Fume Hood Operation Prep2 2. Don Full PPE Prep1->Prep2 Prep3 3. Prepare Designated Work Area & Waste Containers Prep2->Prep3 Handle1 4. Weigh & Transfer Compound Prep3->Handle1 Handle2 5. Perform Experiment Handle1->Handle2 Handle3 6. Secure Stock Container Handle2->Handle3 Clean1 7. Segregate Waste: Halogenated Solid & Liquid Handle2->Clean1 No Spill Spill Spill Occurs Handle2->Spill Handle3->Clean1 Clean2 8. Decontaminate Surfaces & Equipment Clean1->Clean2 Clean3 9. Doff PPE Correctly Clean2->Clean3 Clean4 10. Wash Hands Clean3->Clean4 End Work Complete Clean4->End Start Risk Assessment Start->Prep1 SpillResponse Follow Spill Response Protocol Spill->SpillResponse Yes SpillResponse->Clean1

Emergency & Disposal Plans

Spill Response
  • Minor Spill (inside fume hood):

    • Ensure personal protective equipment is intact.

    • Use absorbent pads or an inert material like vermiculite to cover the spill.

    • Carefully sweep the absorbed material into the "Halogenated Solid Waste" container.

    • Decontaminate the area as described in the post-handling protocol.

  • Major Spill (outside fume hood):

    • Alert nearby personnel and evacuate the immediate area.

    • If safe to do so, close the laboratory doors to contain vapors.

    • Contact your institution's Environmental Health and Safety (EHS) department immediately.

    • Do not attempt to clean up a large spill without proper training and respiratory protection.[9]

Waste Disposal Plan

The presence of both chlorine and iodine atoms classifies this compound and its associated waste as "halogenated organic waste." This is a critical distinction for proper disposal.

  • Segregation is Key: Never mix halogenated waste with non-halogenated waste.[6][10] The disposal cost and treatment methods are significantly different; cross-contamination needlessly increases costs and environmental burden.[4][10]

  • Solid Waste: All contaminated solid materials (gloves, wipes, weigh paper, unused compound, absorbed spill material) must be collected in a puncture-resistant container, clearly labeled "HAZARDOUS WASTE: Halogenated Organic Solids."

  • Liquid Waste: All solutions containing the compound, as well as solvent rinses from cleaning, must be collected in a sealed, compatible container labeled "HAZARDOUS WASTE: Halogenated Organic Liquids."

  • Container Management: Waste containers must be kept closed at all times except when adding waste.[1] They should be stored in a designated satellite accumulation area with secondary containment.[4]

  • Final Disposal: Arrange for pickup and disposal through your institution's certified EHS provider. Follow all local, state, and federal regulations for hazardous waste disposal.[14][15]

By integrating these safety and operational protocols into your daily workflow, you establish a self-validating system that ensures both personal safety and the quality of your scientific outcomes.

References

  • Best Practices for Sustainable Weighing in Your Laboratory. Adam Equipment. [Link]

  • Best Practices For Handling Potent APIs. Outsourced Pharma. [Link]

  • Do's and Don'ts of Chemical Weighing. The Lab Code. [Link]

  • The Role of Analytical Balances in Laboratory Settings: Best Practices. Weighing Scale. [Link]

  • Assuring the Safe Handling of Potent APIs, Intermediates, and Solid-Dosage Drugs. Pharmaceutical Technology. [Link]

  • Analytical Balances and Proper Weighing Practices. Lab Manager. [Link]

  • Halogenated Solvents. Washington State University Environmental Health & Safety. [Link]

  • Organic Solvent Waste Disposal. University of British Columbia Safety & Risk Services. [Link]

  • Personal Protective Equipment in Chemistry. Dartmouth College Environmental Health and Safety. [Link]

  • Personal Protective Equipment. University of British Columbia. [Link]

  • Halogenated Solvents in Laboratories. Temple University Environmental Health & Radiation Safety. [Link]

  • Lab Safety Equipment & PPE. ChemTalk. [Link]

  • Handling of high potency drugs: process and containment. WIT Press. [Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency. [Link]

  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. eCFR. [Link]

  • EPA HAZARDOUS WASTE CODES. U.S. Environmental Protection Agency. [Link]

  • EPA Hazardous Waste Codes. University of Maryland Environmental Safety, Sustainability and Risk. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.